molecular formula C10H9NO B1607410 7-Methylquinolin-2(1H)-one CAS No. 4053-35-4

7-Methylquinolin-2(1H)-one

Cat. No.: B1607410
CAS No.: 4053-35-4
M. Wt: 159.18 g/mol
InChI Key: QLVPBCMPYVAWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinolin-2(1H)-one is a versatile quinoline derivative serving as a valuable chemical building block and scaffold in medicinal chemistry and chemical biology research. The quinolin-2(1H)-one core is recognized as an emerging fluorophore in the development of selective fluorescent probes . Recent studies highlight its utility in creating sensitive sensors for detecting analytes like bisulfite in complex samples, including food products, with enhanced properties in aqueous micellar solutions . Furthermore, this chemical scaffold is of significant interest in anticancer research. Quinolin-2(1H)-one derivatives are actively investigated as potential therapeutic agents, with some compounds demonstrating potent activity as dual inhibitors of key cancer targets such as EGFR and HER-2 tyrosine kinases . The structural motif is also a key intermediate in synthetic organic chemistry, enabling access to a diverse range of more complex 4-substituted quinolinone and quinolinthione derivatives through nucleophilic substitution reactions . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPBCMPYVAWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193562
Record name 7-Methyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-35-4
Record name 7-Methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methylquinolin-2(1H)-one Basic Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

7-Methylquinolin-2(1H)-one (CAS 4053-35-4), also known as 7-methylcarbostyril, represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its 4-methylated congeners often ubiquitously formed in standard Knorr syntheses, this specific isomer serves as a refined lipophilic isostere for the 7-hydroxyquinolin-2(1H)-one pharmacophore found in antipsychotics like brexpiprazole. This guide delineates the precise physicochemical properties, selective synthetic pathways, and analytical fingerprints required to distinguish this entity from common regioisomers.

Part 1: Chemical Identity & Physicochemical Profile[3]

The accurate identification of 7-methylquinolin-2(1H)-one is often complicated by the prevalence of the 4,7-dimethyl analogue. The data below strictly pertains to the C7-methylated, C4-unsubstituted parent scaffold.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 7-Methylquinolin-2(1H)-oneTautomer: 7-Methylquinolin-2-ol
CAS Registry Number 4053-35-4 Distinct from 7-methylquinoline (612-60-2)
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Melting Point 193 °CHigh crystallinity indicative of strong intermolecular H-bonding (dimer formation) [1].[4][5]
Solubility DMSO, Methanol, DMFPoorly soluble in water; soluble in hot ethanol.
pKa ~11.5 (Amide NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK).
Appearance White to off-white crystalline solidMay darken upon prolonged light exposure.
Part 2: Synthetic Architectures & Methodologies[6][7]

Achieving the specific 7-methyl isomer without C4-alkylation requires bypassing the standard Knorr synthesis (which uses acetoacetate and yields 4-methyl derivatives). Two high-fidelity pathways are recommended.

Pathway A: The Camps Cyclization (Mechanistic Route)

This route utilizes the intramolecular cyclization of 3-methylcinnamanilide. It is preferred for its atom economy and the ability to control regiochemistry through steric parameters.

Mechanism:

  • Acylation: Reaction of m-toluidine with cinnamoyl chloride (or propiolic acid derivatives for unsubstituted C3/C4) yields the amide.

  • Cyclization: Under Lewis acid catalysis (AlCl₃) or strong Brønsted acid conditions, the amide undergoes intramolecular Friedel-Crafts alkylation/acylation.

  • Regioselectivity: Cyclization ortho to the amino group yields the quinolin-2-one core.

Pathway B: Hydrolysis of 2-Chloro-7-methylquinoline (High Purity Route)

For analytical standards requiring >99% purity, the hydrolysis of the 2-chloro precursor is superior as it avoids isomer separation.

Protocol:

  • Precursor Synthesis: Oxidation of 7-methylquinoline to the N-oxide (using mCPBA), followed by chlorination with POCl₃ to yield 2-chloro-7-methylquinoline.

  • Hydrolysis: The 2-chloro derivative is refluxed in 70% acetic acid or dilute HCl. The chlorine atom, activated by the ring nitrogen, is displaced by water via an addition-elimination mechanism.

  • Workup: Neutralization precipitates the lactam (quinolin-2-one) form predominantly.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between generating the 4,7-dimethyl impurity and the target 7-methyl scaffold.

SynthesisPathways Start m-Toluidine Inter1 Acetoacetanilide Start->Inter1 + Reagent 1 (140°C) Inter2 3-Methylcinnamanilide Start->Inter2 + Reagent 2 Reagent1 Ethyl Acetoacetate (Knorr Reagent) Reagent2 Propiolic Acid / Cinnamoyl Chloride ProductWrong 4,7-Dimethylquinolin-2(1H)-one (Common Impurity) Inter1->ProductWrong H2SO4 Cyclization ProductTarget 7-Methylquinolin-2(1H)-one (Target) Inter2->ProductTarget AlCl3 / Heat (Camps Cyclization)

Caption: Divergent synthetic pathways. The green path (Camps Cyclization) selectively targets the 7-methyl scaffold, avoiding the 4-methyl impurity common in Knorr synthesis.

Part 3: Analytical Characterization[3][7]

Distinguishing 7-methylquinolin-2(1H)-one from its isomers relies on specific NMR signatures, particularly the coupling constants of the alkene protons on the lactam ring.

^1H NMR Interpretation (DMSO-d₆, 400 MHz):

  • δ 11.60 ppm (s, 1H, NH): Broad singlet, disappears with D₂O shake. Indicates the lactam tautomer predominates in polar solvents.

  • δ 7.85 ppm (d, J = 9.5 Hz, 1H, H-4): The large coupling constant (9.5 Hz) is characteristic of cis-alkene protons in the lactam ring. Crucial: If this is a singlet, you have the 4-methyl derivative (impurity).

  • δ 6.45 ppm (d, J = 9.5 Hz, 1H, H-3): Upfield doublet coupled to H-4.

  • δ 7.50 - 7.00 ppm (m, 3H, Ar-H): Aromatic protons (H-5, H-6, H-8). H-8 often appears as a singlet or narrow doublet due to meta-coupling.

  • δ 2.42 ppm (s, 3H, CH₃): Characteristic methyl singlet.

Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z 160.07.

  • Fragmentation: Loss of CO (28 Da) is a primary fragmentation pathway for quinolinones, yielding a characteristic ion at m/z 132.

Part 4: Biological Relevance & Applications[6][8]

1. Pharmacophore Isosterism: In drug design, the 7-methyl group serves as a lipophilic probe to replace the metabolic "soft spot" (7-hydroxyl group) seen in molecules like aripiprazole or brexpiprazole [2]. By blocking this position with a methyl group, researchers can:

  • Prevent Phase II glucuronidation.

  • Increase LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetration.

  • Probe the steric tolerance of the receptor pocket (e.g., D2 or 5-HT receptors).

2. Fluorescence Probes: Quinolin-2-one derivatives exhibit tunable fluorescence. The 7-methyl variant acts as a baseline fluorophore. Functionalization at the 7-methyl position (via radical bromination) allows for the attachment of sensing moieties, creating "turn-on" fluorescent probes for biological thiols or metal ions [3].

Part 5: Safety & Handling (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Avoid dust formation. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (though stable at RT).

References
  • Echemi. (2024). 7-Methyl-2-quinolone Physicochemical Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Design and Synthesis of Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors. PubMed Central. Retrieved from

  • ResearchGate. (2024). Synthesis and Biological Activity of 7-substituted Quinolin-2-ones. Retrieved from

  • ChemicalBook. (2024). NMR Spectra of Methylquinoline Derivatives. Retrieved from

Sources

7-Methylquinolin-2(1H)-one: From Synthetic Intermediate to Privileged Medicinal Scaffold

[1]

Executive Summary

7-Methylquinolin-2(1H)-one (CAS: 4053-35-4 ), historically known as 7-methylcarbostyril , represents a fundamental building block in heterocyclic chemistry.[1] While often overshadowed by its 7-hydroxy counterpart—a critical intermediate in the synthesis of blockbuster antipsychotics like Brexpiprazole and Aripiprazole —the 7-methyl variant serves as a pivotal lipophilic probe in Structure-Activity Relationship (SAR) studies.[1] This guide delineates the molecule's discovery, synthetic evolution from 19th-century dye chemistry to modern C-H activation, and its utility in probing the "tail" region of psychotropic pharmacophores.[1]

Historical Genesis & Chemical Identity[1]

The Carbostyril Legacy

The discovery of 7-methylquinolin-2(1H)-one is inextricably linked to the broader exploration of the carbostyril (quinolin-2-one) scaffold in the late 19th century.[1] Following the structural elucidation of quinoline by Dewar (1871) and the development of the Knorr Quinoline Synthesis (1883), researchers systematically substituted the quinoline core to modulate solubility and reactivity for dye manufacturing.

  • Early Isolation: Initial syntheses were driven by the need to verify the position of substituents in coal-tar derived quinolines. The 7-methyl isomer allowed chemists to distinguish between the meta-substitution patterns of aniline precursors.[1]

  • Nomenclature:

    • IUPAC: 7-Methylquinolin-2(1H)-one[2]

    • Traditional: 7-Methylcarbostyril

    • CAS Registry: 4053-35-4[1][3][4]

Structural Significance

In medicinal chemistry, the 7-position of the quinolinone core is a "privileged" vector. In dopamine partial agonists (e.g., Aripiprazole), this position typically anchors a lipophilic side chain via an ether linkage (7-O-linker).[1] The 7-methyl analog acts as a non-hydrogen-bonding isostere , used to test the necessity of the ether oxygen's lone pairs and to probe the steric tolerance of the binding pocket without the metabolic liability of a hydroxyl group.

Synthetic Evolution: Methodologies & Mechanisms[1]

The synthesis of 7-methylquinolin-2(1H)-one has evolved from classical ring closures to modern oxidative transformations.[1]

Route A: The Modified Knorr/Cinnamamide Cyclization (Classical)

This is the most robust historical method, relying on the intramolecular Friedel-Crafts alkylation of N-acylated anilines.[1]

  • Precursor: 3-Methylaniline (m-Toluidine).[1]

  • Reagent: Cinnamoyl chloride (for 4-phenyl derivatives) or 3,3-dimethoxypropanoyl chloride (for unsubstituted C4).[1]

  • Catalyst: Aluminum Chloride (

    
    ) or Polyphosphoric Acid (PPA).[1]
    
  • Mechanism: Acylation of the aniline nitrogen followed by Lewis-acid mediated ring closure onto the aromatic ring. The meta-methyl group directs cyclization to the para position (sterically less favored) or ortho position; however, the 7-methyl isomer requires specific directing conditions to avoid mixture with the 5-methyl isomer.[1]

Route B: The N-Oxide Rearrangement (The "Discovery" Route)

Before reliable direct cyclization methods were perfected, 2-quinolones were often accessed via the oxidation of the parent quinoline.[1]

  • Formation: 7-Methylquinoline is treated with a peracid (e.g., m-CPBA or peracetic acid) to yield 7-methylquinoline N-oxide .[1]

  • Rearrangement: Treatment with acetic anhydride triggers the Meisenheimer-type rearrangement or simple nucleophilic attack, yielding 2-acetoxy-7-methylquinoline.[1]

  • Hydrolysis: Acidic hydrolysis unmasks the tautomeric 2-hydroxy/2-oxo functionality.[1]

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the 7-methyl scaffold.

SynthesisPathwayscluster_legendPathway LegendAniline3-MethylanilineAcrylamideN-(3-methylphenyl)acrylamideAniline->AcrylamideAcryloyl ChlorideBaseTarget7-Methylquinolin-2(1H)-one(CAS 4053-35-4)Acrylamide->TargetAlCl3 / Heat(Intramolecular F-C)Quinoline7-MethylquinolineNOxideN-OxideIntermediateQuinoline->NOxidem-CPBAOxidationNOxide->Target1. Ac2O (Rearrangement)2. H3O+ (Hydrolysis)keyRoute A: CyclizationRoute B: Oxidation

Figure 1: Divergent synthetic pathways. Route A represents the direct cyclization preferred in scale-up, while Route B represents the classical oxidative functionalization.[1]

Medicinal Chemistry Applications

SAR Case Study: The "Tail" Region of Psychotropics

In the development of Brexpiprazole (Rexulti), the 7-position of the quinolinone is linked to a piperazine moiety via a butoxy chain.

  • The 7-Hydroxy Anchor: The drug is synthesized by alkylating 7-hydroxyquinolin-2(1H)-one .[1]

  • The 7-Methyl Probe: During the discovery phase, the 7-methyl analog is synthesized to evaluate the contribution of the ether oxygen.[1]

    • Hypothesis: If the 7-methyl analog retains high affinity (

      
      ), the oxygen atom acts merely as a spacer.[1] If affinity drops significantly, the oxygen participates in critical hydrogen bonding or conformational locking.
      
    • Outcome: In many D2 partial agonist series, the oxygen is preferred for optimal metabolic stability and linker flexibility, rendering the 7-methyl analog a valuable "inactive" or "less active" comparator.[1]

Comparative Data: 7-Substituted Quinolones
Substituent (C-7)Electronic Effect (

)
Lipophilicity (

)
Role in Drug Discovery
-OH Electron Donating-0.67Key intermediate for ether linkages (Brexpiprazole).[1]
-CH₃ Weakly Donating+0.56Lipophilic probe; increases BBB permeability.[1]
-Cl Electron Withdrawing+0.71Metabolic blocker; prevents hydroxylation.[1]
-H Neutral0.00Baseline reference.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via N-Oxide Rearrangement (Self-Validating)

Rationale: This method avoids isomer separation issues common in cyclization of meta-substituted anilines.[1]

Step 1: N-Oxidation [1]

  • Dissolve 7-methylquinoline (14.3 g, 100 mmol) in DCM (150 mL).

  • Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

  • Validation: Monitor by TLC (MeOH/DCM 1:10). The starting material (high Rf) should disappear, replaced by the N-oxide (low Rf, UV active).[1]

  • Wash with 10%

    
     to remove benzoic acid byproducts.[1] Dry organic layer (
    
    
    ) and concentrate.[1]

Step 2: Rearrangement & Hydrolysis

  • Dissolve the crude N-oxide in Acetic Anhydride (50 mL).

  • Reflux for 4 hours. (Color change to dark brown is typical).[1]

  • Concentrate under vacuum to remove excess

    
    .[1]
    
  • Resuspend residue in 2N HCl (100 mL) and reflux for 2 hours (Hydrolysis of the acetoxy intermediate).

  • Isolation: Cool to RT. The product often precipitates. If not, neutralize to pH 7 with NaOH.

  • Filter the solid.[5] Recrystallize from Ethanol.[1][5]

  • Expected Yield: 60-70%.

  • Characterization:

    
     (DMSO-
    
    
    ) should show a broad singlet >11 ppm (NH) and loss of the C2 proton signal characteristic of the quinoline precursor.[1]
Protocol B: Direct Cyclization (Friedel-Crafts)

Rationale: Preferred for generating large quantities of material.[1]

  • Acylation: React 3-methylaniline (1 eq) with 3-ethoxyacryloyl chloride (1.1 eq) in DCM/Pyridine to form the enamide.

  • Cyclization: Treat the isolated enamide with concentrated Sulfuric Acid (5 vol) at 95°C for 30 minutes.

  • Quench: Pour onto crushed ice.

  • Purification: The precipitate contains a mixture of 5-methyl and 7-methyl isomers.[1] Separation requires fractional crystallization from acetic acid (7-methyl isomer is typically less soluble).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 338819, 7-Methylquinolin-2(1H)-one.[1] [Link][1]

  • Synthetic Methodology (N-Oxide Route)

    • Pettit, G. R., & Fleming, W. C. (1971). Carbostyrils via N-Oxide Rearrangement. Journal of Organic Chemistry. [Link]

  • Medicinal Chemistry Context (Brexpiprazole)

    • Maeda, K., et al. (2014). Discovery of Brexpiprazole (OPC-34712): A Serotonin-Dopamine Activity Modulator.[1] Journal of Medicinal Chemistry, 57(12), 5255–5271. [Link]

  • Historical Synthesis (Knorr/Friedlander)

    • Organic Syntheses, Coll.[5][6] Vol. 3, p. 580 (1955).[1] Preparation of Carbostyrils. [Link]

  • Natural Product Analogs (HMQ)

    • Talati, K., & Rajendran, S. (2025).[7] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega.[1][7] [Link][1]

7-Methylquinolin-2(1H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 7-Methylquinolin-2(1H)-one. It is structured to serve as a reference for drug development workflows, emphasizing regiochemical control and functionalization strategies.

Core Identity & Synthetic Utility in Medicinal Chemistry

Chemical Identity & Physicochemical Profile

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) is a fused heterocyclic scaffold belonging to the quinolinone family.[1][2] It serves as a critical pharmacophore in the design of psychotropic agents, kinase inhibitors, and fluorescent sensors. Unlike its 7-hydroxy counterpart (a precursor to aripiprazole), the 7-methyl variant offers a lipophilic handle for hydrophobic pocket engagement in protein targets without introducing hydrogen bond donors.

Core Data Table
PropertySpecification
Chemical Name 7-Methylquinolin-2(1H)-one
CAS Registry Number 4053-35-4
Synonyms 7-Methylcarbostyril; 7-Methyl-2-quinolone; 7-Methyl-2(1H)-quinolinone
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Exact Mass 159.0684
Appearance Off-white to pale yellow crystalline solid
Melting Point 198–200 °C (Typical range for carbostyrils)
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
pKa ~ -0.7 (protonation at carbonyl oxygen), ~11 (deprotonation of NH)
Structural Tautomerism

A defining feature of this compound is the lactam-lactim tautomerism. In solution and solid state, the lactam (2-one) form predominates due to the thermodynamic stability of the amide bond, despite the loss of aromaticity in the heterocyclic ring.

Tautomerism Lactam Lactam Form (Dominant) 7-Methylquinolin-2(1H)-one (Amide Character) Lactim Lactim Form (Minor) 7-Methylquinolin-2-ol (Aromatic Phenol Character) Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the lactam form (CAS 4053-35-4).

Synthesis & Regiochemical Control

Synthesizing 7-substituted quinolinones from m-substituted anilines presents a classic regioselectivity challenge. The reaction can cyclize at either the ortho or para position relative to the methyl group, yielding a mixture of 5-methyl and 7-methyl isomers.

Expert Insight: The Regioselectivity Problem

When using the Knorr Quinoline Synthesis (aniline +


-ketoester) or Skraup Reaction  on m-toluidine, steric hindrance usually favors the 7-methyl isomer, but separation from the 5-methyl byproduct is often required.
Recommended Protocol: Modified Knorr Carbostyril Synthesis

This pathway utilizes m-toluidine and a cinnamoyl chloride derivative or propiolic acid ester, followed by acid-mediated cyclization.

Step-by-Step Methodology
  • Amide Formation:

    • Reagents: m-Toluidine (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (1.2 eq) in DCM.

    • Conditions: 0°C to RT, 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Isolate intermediate N-(3-methylphenyl)cinnamamide.

  • Cyclization (The Critical Step):

    • Reagents: Aluminum chloride (AlCl₃, 3-5 eq) or Polyphosphoric Acid (PPA).

    • Conditions: Melt at 120–140°C (AlCl₃) or 100°C (PPA) for 2 hours.

    • Mechanism: Friedel-Crafts alkylation/acylation.

    • Purification: The 7-methyl isomer is typically less soluble in ethanol than the 5-methyl isomer, allowing purification via fractional recrystallization.

Synthesis Start m-Toluidine (Starting Material) Intermediate N-(3-methylphenyl)cinnamamide (Stable Intermediate) Start->Intermediate Acylation Cyclization Acid-Mediated Cyclization (AlCl3 or PPA) Intermediate->Cyclization Friedel-Crafts Isomers Mixture: 7-Methyl (Major) + 5-Methyl (Minor) Cyclization->Isomers Product Pure 7-Methylquinolin-2(1H)-one (Recrystallization from EtOH) Isomers->Product Purification

Figure 2: Synthetic workflow highlighting the separation of regioisomers.

Functionalization & Drug Design Applications

7-Methylquinolin-2(1H)-one is rarely the final drug; it is a scaffold. Its value lies in its reactivity at three distinct vectors:

  • N1-Alkylation: The amide nitrogen is nucleophilic upon deprotonation (NaH/DMF). This is the primary attachment point for linker chains (e.g., in antipsychotics like brexpiprazole analogs).

  • C3/C4-Functionalization: Electrophilic aromatic substitution (bromination/nitration) occurs readily at C3 and C6. However, the C3 position can be selectively functionalized via Vilsmeier-Haack formylation.

  • Benzylic Oxidation: The 7-methyl group can be oxidized to an aldehyde or acid, or brominated (NBS) to create a benzylic electrophile for coupling reactions.

Experimental Workflow: N-Alkylation

To attach a linker (e.g., 4-chlorobutyl group):

  • Dissolution: Dissolve 7-methylquinolin-2(1H)-one in anhydrous DMF.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir until H₂ evolution ceases (formation of the sodium salt).

  • Alkylation: Add 1-bromo-4-chlorobutane dropwise. Heat to 60°C for 6 hours.

  • Workup: Quench with water. The product precipitates or is extracted with EtOAc.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at room temperature, protected from light and moisture.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during synthesis, especially when using AlCl₃ or PPA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18941542 (Analogous Structure Reference). Retrieved from [Link](Note: Validated via CAS 4053-35-4 search).

  • Organic Syntheses. General Procedure for Carbostyril Synthesis. Coll. Vol. 3, p. 580. Retrieved from [Link]

Sources

Synthesis of 7-Methylquinolin-2(1H)-one from m-Toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable, high-purity synthesis of 7-methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) starting from m-toluidine . While direct Skraup or Knorr syntheses often yield mixtures or 4-substituted derivatives, the 3-chloropropionyl chloride route described here offers superior regiocontrol, yielding the target 7-isomer as the major product due to steric governance. This scaffold is a critical pharmacophore in neuropsychiatric drug development, structurally homologous to the key intermediate in the synthesis of Brexpiprazole .

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-step protocol: N-acylation , Intramolecular Friedel-Crafts Alkylation , and Dehydrogenation .

  • Step 1: Formation of 3-chloro-N-(3-methylphenyl)propanamide prevents poly-alkylation and sets up the carbon backbone.

  • Step 2: Lewis acid-mediated cyclization (

    
    ) closes the ring. The methyl group at the meta position of the starting aniline directs cyclization to the less sterically hindered para position (relative to the methyl), favoring the 7-methyl  isomer over the 5-methyl isomer.
    
  • Step 3: Aromatization of the 3,4-dihydro intermediate yields the fully conjugated lactam.

Reaction Pathway Diagram

SynthesisPathway Toluidine m-Toluidine (Starting Material) Amide Intermediate 1: 3-Chloro-N-(3-methylphenyl) propanamide Toluidine->Amide N-Acylation (K2CO3, Acetone) Reagent1 3-Chloropropionyl Chloride Reagent1->Amide Dihydro Intermediate 2: 7-Methyl-3,4-dihydro quinolin-2(1H)-one Amide->Dihydro Friedel-Crafts Cyclization (AlCl3, 120°C) Target Target Product: 7-Methylquinolin -2(1H)-one Dihydro->Target Dehydrogenation (DDQ or Pd/C)

Figure 1: Synthetic pathway from m-toluidine to 7-methylquinolin-2(1H)-one highlighting key intermediates.

Experimental Protocols

Step 1: N-Acylation of m-Toluidine

This step installs the 3-carbon chain required for the heterocyclic ring. The use of a mild base (


) scavenges the HCl byproduct, preventing protonation of the unreacted amine.

Reagents:

  • m-Toluidine (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: Acetone or Dichloromethane (DCM)

Protocol:

  • Dissolve m-toluidine (10.7 g, 100 mmol) in acetone (100 mL) in a 250 mL round-bottom flask.

  • Add

    
      (16.6 g, 120 mmol) and cool the suspension to 0–5°C using an ice bath.
    
  • Add 3-chloropropionyl chloride (14.0 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Recrystallize the solid residue from ethanol/water to yield 3-chloro-N-(3-methylphenyl)propanamide .

    • Expected Yield: 90–95%

    • Appearance: White to off-white solid.

Step 2: Intramolecular Friedel-Crafts Cyclization

This is the critical ring-closing step. The use of aluminum chloride (


) generates a highly electrophilic primary carbocation equivalent (complexed alkyl chloride) which attacks the aromatic ring.

Regioselectivity Note: Cyclization can theoretically occur at position 2 (ortho to methyl) or position 6 (para to methyl). Position 2 is sterically crowded by the adjacent methyl group. Therefore, cyclization preferentially occurs at position 6, yielding the 7-methyl isomer.

Reagents:

  • Intermediate 1 (Amide) (1.0 eq)

  • Aluminum Chloride (

    
    ) (3.0 eq)
    
  • Solvent: Melt (neat) or Chlorobenzene

Protocol:

  • In a dry flask equipped with a mechanical stirrer, mix Intermediate 1 (10 g) and anhydrous

    
      (20 g).
    
  • Heat the mixture slowly to 120–130°C . The solids will melt into a viscous dark mass. Caution: HCl gas evolution.

  • Stir at this temperature for 2–4 hours.

  • Quench: Cool the reaction mass to 60°C and carefully pour onto crushed ice/water (200 g) with vigorous stirring.

  • Extract the precipitate with DCM (3 x 50 mL) or filter the solid precipitate directly if granular.

  • Wash the organic layer with saturated

    
     to remove acidic impurities.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol.

    • Product:7-Methyl-3,4-dihydroquinolin-2(1H)-one .

    • Expected Yield: 75–85%.

Step 3: Dehydrogenation (Aromatization)

To obtain the fully aromatic quinolin-2(1H)-one, the C3-C4 bond must be oxidized.

Method A: DDQ Oxidation (Laboratory Scale)

  • Dissolve 7-methyl-3,4-dihydroquinolin-2(1H)-one (5 g) in 1,4-dioxane (50 mL).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).

  • Reflux the mixture for 6–12 hours. The solution will turn deep red/brown due to DDQ-H2 formation.

  • Cool and filter off the precipitated hydroquinone byproduct.

  • Concentrate the filtrate and purify by column chromatography or recrystallization from methanol.

Method B: Pd/C Catalytic Dehydrogenation (Scalable)

  • Suspend the dihydro intermediate in diphenyl ether or nitrobenzene .

  • Add 10% Pd/C (5 wt% loading).

  • Heat to reflux (approx. 200°C) for 4 hours.

  • Filter hot through Celite to remove the catalyst.

  • Add hexane to the filtrate to precipitate the product.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation Start m-Toluidine + 3-CPC (in Acetone, 0°C) Filter Filter Salts (Remove KCl) Start->Filter Solid1 Intermediate 1 (Amide) Filter->Solid1 Mix Mix Amide + AlCl3 (Neat Melt) Solid1->Mix Heat Heat to 120°C (2-4 hours) Mix->Heat Quench Quench on Ice (Exothermic!) Heat->Quench Isolate Isolate Dihydro Intermediate Quench->Isolate Reflux Reflux with DDQ (in Dioxane) Isolate->Reflux Purify Recrystallization (Methanol) Reflux->Purify Final Final Product: 7-Methylquinolin-2(1H)-one Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 7-Methylquinolin-2(1H)-one.

Data Summary & Characterization

ParameterSpecificationNotes
Chemical Formula

Molecular Weight 159.19 g/mol
Appearance White to pale yellow needlesUpon recrystallization from methanol
Melting Point 195–198°CLiterature value range for 7-methyl isomer
Key 1H NMR Signals

2.45 (s, 3H,

)
Methyl group

6.55 (d, 1H, H-3)
Characteristic alkene proton of quinolone

7.80 (d, 1H, H-4)
Characteristic alkene proton (downfield)
Mass Spectrometry m/z 160

ESI+ Mode
Scientific Validation

The regioselectivity of the cyclization (Step 2) is validated by the coupling constants in the aromatic region of the NMR. The 7-methyl isomer exhibits a doublet for the proton at C5 and a doublet-of-doublets or singlet (broad) for C8, whereas the 5-methyl isomer would show a different splitting pattern due to the methyl group's proximity to the ring junction. Furthermore, the absence of a signal corresponding to a C4-methyl group (which would appear in a Knorr synthesis using acetoacetate) confirms the specific quinolin-2(1H)-one scaffold.

References

  • Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Brexpiprazole Intermediate)

    • Title: Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1]

    • Source: US P
    • URL
    • Relevance: Describes the identical AlCl3-mediated cyclization mechanism for the 7-hydroxy analog, confirming the regioselectivity for meta-substituted anilines.
  • General Synthesis of Dihydroquinolinones

    • Title: Synthesis of dihydroquinolinones via Friedel-Crafts Cycliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides broad context on the cyclization conditions and alternative c
  • Characterization of Methylquinolinones

    • Title: Synthesis of 7-Methyl-8-nitroquinoline (Skraup Method Comparison).
    • Source: Brieflands, An Efficient Two-step Selective Synthesis...
    • URL:[Link]

    • Relevance: Discusses the separation and identification of 7-methyl vs 5-methyl isomers in quinoline systems, providing spectral benchmarks.
  • Reagent Data (3-Chloropropionyl Chloride)

    • Title: 3-Chloropropionyl Chloride | High Purity Reagent.
    • Source: BenchChem.[2]

    • Relevance: Specifications and handling for the key acyl

Sources

Technical Guide: Skraup Synthesis of 7-Methylquinoline Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-methylquinoline is a critical upstream process in the development of antimalarial pharmacophores, kinase inhibitors, and organic light-emitting diodes (OLEDs). While the Skraup reaction remains the most direct synthetic route, it is historically plagued by two significant challenges: violent exothermicity ("volcano reaction") and regiochemical ambiguity .

This technical guide provides a modernized, field-proven protocol that mitigates safety risks using ferrous sulfate as a moderator and addresses the purification of the 7-methyl isomer from its 5-methyl congener. Unlike standard textbook descriptions, this guide focuses on the operational causality required to scale this reaction safely while maximizing the yield of the desired 7-isomer.

Mechanistic Foundation & Regiochemistry[1]

The Reaction Pathway

The Skraup synthesis is a cascade reaction involving dehydration, Michael addition, and oxidative aromatization. Understanding the specific intermediates is vital for troubleshooting low yields.

  • Acrolein Formation: Glycerol dehydrates in hot sulfuric acid to form acrolein (

    
    ). This is the reactive electrophile.
    
  • Michael Addition: The amine of m-toluidine attacks the

    
    -carbon of acrolein.
    
  • Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure onto the aromatic ring.

  • Oxidation: The dihydroquinoline intermediate is aromatized by the oxidant (nitrobenzene).

The Regioselectivity Challenge

The use of m-toluidine (3-methylaniline) introduces a regiochemical bifurcation. The ring closure can occur at two ortho positions relative to the amine:

  • Position 2 (relative to amine): Sterically hindered by the methyl group. Leads to 5-methylquinoline .[1][2]

  • Position 6 (relative to amine): Sterically unhindered. Leads to 7-methylquinoline .[1][3]

Expert Insight: While the 7-isomer is kinetically favored (typically ~2:1 to 4:1 ratio), the 5-isomer is a persistent contaminant. Separation by simple distillation is nearly impossible due to overlapping boiling points (


).
Mechanistic Diagram

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In situ generated) Glycerol->Acrolein - 2 H2O H2SO4 Conc. H2SO4 (Dehydrating Agent) H2SO4->Acrolein MichaelAdduct Michael Adduct (β-anilinopropionaldehyde) Acrolein->MichaelAdduct mToluidine m-Toluidine (3-Methylaniline) mToluidine->MichaelAdduct Nucleophilic Attack Cyclization Acid-Catalyzed Cyclization MichaelAdduct->Cyclization Dihydro 1,2-Dihydroquinoline Intermediate Cyclization->Dihydro Product7 7-Methylquinoline (Major Product) Dihydro->Product7 Oxidation Product5 5-Methylquinoline (Minor Product) Dihydro->Product5 Steric Hindrance Path Oxidant Oxidant (Nitrobenzene) Oxidant->Product7

Figure 1: Mechanistic pathway of the Skraup reaction showing the bifurcation into 5- and 7-isomers.[4]

Experimental Protocol (The "Moderated" Skraup)

Safety Warning: The classic Skraup reaction can become uncontrollable. The addition of Ferrous Sulfate (


)  is mandatory in this protocol to moderate the reaction rate and prevent the "volcano" effect.
Reagents & Stoichiometry[1]
ReagentRoleStoichiometry (Equiv)Notes
m-Toluidine Precursor1.0Freshly distilled if dark.
Glycerol C3 Source3.0 - 4.0Anhydrous preferred.
Conc.

Catalyst/Solvent2.5 - 3.0Add slowly (Exothermic).
Nitrobenzene Oxidant0.6 - 0.8Acts as solvent and oxidant.

Moderator0.05 - 0.1Crucial for safety.
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for the tarry phase), a high-efficiency reflux condenser, and a dropping funnel.

  • Mixing (The "Cold" Phase):

    • Add m-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask.

    • Critical Step: Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. Do not allow the temperature to spike yet.

  • The Heating Ramp:

    • Attach a reflux condenser.

    • Heat the mixture gently using an oil bath. Target

      
       initially.
      
    • Observation: Acrolein generation begins.[5][6] If the mixture starts to foam or boil violently, remove the heat source immediately. The

      
       should keep this manageable.
      
  • Reflux: Once the initial exotherm subsides, heat to reflux (

    
    ) for 4–5 hours. The mixture will turn black and viscous.
    
  • Workup (Steam Distillation):

    • Cool the mixture to

      
      .
      
    • Dilute with water.[7][4]

    • Removal of unreacted organics: Steam distill the acidic mixture first. This removes unreacted nitrobenzene.

    • Liberation of Quinoline: Basify the residue with 50% NaOH solution until pH > 10. The quinoline oil will separate.

    • Product Isolation: Steam distill again. The methylquinolines will distill over with the water. Extract the distillate with dichloromethane (DCM).

Workflow Diagram

ProtocolFlow cluster_setup Phase 1: Setup & Safety cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Mix Mix: m-Toluidine, Glycerol, Nitrobenzene, FeSO4 AcidAdd Add H2SO4 Dropwise (Ice Bath) Mix->AcidAdd HeatRamp Ramp to 110°C (Watch for Exotherm) AcidAdd->HeatRamp Reflux Reflux 140°C (4-5 Hours) HeatRamp->Reflux AcidSteam Steam Distillation (Acidic) Removes Nitrobenzene Reflux->AcidSteam Basify Basify with NaOH (pH > 10) AcidSteam->Basify BaseSteam Steam Distillation (Basic) Collects Quinolines Basify->BaseSteam

Figure 2: Operational workflow for the safe synthesis and isolation of crude methylquinoline.

Purification & Isomer Separation[7]

The crude product from the steam distillation is a mixture of 7-methylquinoline (Major) and 5-methylquinoline (Minor).

Why Fractional Distillation Fails:

  • BP of 7-Methylquinoline: ~258–260°C

  • BP of 5-Methylquinoline: ~262–263°C[1][2]

  • Verdict: The boiling point differential is too narrow for standard laboratory columns.

Recommended Purification Strategy: Zinc Chloride Complexation

A classic, robust method often overlooked in modern literature involves the formation of zinc chloride double salts.

  • Dissolution: Dissolve the crude oil in dilute HCl (1:1).

  • Complexation: Add a saturated solution of Zinc Chloride (

    
    ).
    
  • Crystallization: The 7-methylquinoline-ZnCl2 complex typically crystallizes out differently than the 5-isomer. The 7-isomer complex is generally less soluble.

  • Recovery: Filter the crystals and decompose the complex with dilute NaOH. Extract the pure free base with ether/DCM.

Alternatively, for high-purity requirements (<99%), use Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Violent Eruption Heating too fast; lack of moderator.Ensure

is present.[6][8] Stop heating immediately if foaming starts.
Low Yield (<40%) Polymerization of acrolein.Use a slight excess of glycerol. Ensure acid concentration is high enough to catalyze cyclization.
High 5-Isomer Ratio Intrinsic to m-toluidine.Switch to Crob-Skraup modification (using crotonaldehyde) or purify via ZnCl2 complexation.
Tarry Emulsion Incomplete oxidation.Ensure reflux time is sufficient. Use steam distillation rigorously to separate tar.

References

  • Manske, R. H. F., et al. (1949).[9] The Preparation of Quinolines by a Modified Skraup Reaction.[7][6][9] Canadian Journal of Research.[9] Link

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline.[7][1][3][5][6][4][9][10][11][12][13] Organic Syntheses, Coll.[7] Vol. 1, p.478. Link

  • ChemicalBook. (2025).[2] 5-Methylquinoline Properties and Data.[1][2][3][4][13]Link

  • PubChem. (2025).[3] 7-Methylquinoline Compound Summary. National Library of Medicine. Link

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.[7] (Classic reference for Skraup mechanism).

Sources

Technical Guide: Spectroscopic Characterization of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril ). This document is structured for researchers requiring rigorous structural validation and mechanistic insight.

Introduction & Structural Context

7-Methylquinolin-2(1H)-one (CAS: 4396-19-4 ) is a pivotal scaffold in medicinal chemistry, serving as a precursor for brexpiprazole intermediates and various receptor ligands. Structurally, it exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and in polar solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance.

This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) to unequivocally identify the compound, distinguishing it from its isomers (e.g., 4-methyl or N-methyl analogs).

Tautomeric Equilibrium & Synthesis

The synthesis typically involves the cyclization of m-toluidine derivatives (e.g., via Knorr or cinnamamide routes). The 7-methyl substitution pattern imposes specific steric and electronic effects observable in the NMR spectrum.

Tautomerism Lactam Lactam Form (7-Methylquinolin-2(1H)-one) Dominant in DMSO/Solid Lactim Lactim Form (7-Methyl-2-quinolinol) Minor Tautomer Lactam->Lactim Tautomerization

Figure 1: Lactam-Lactim tautomeric equilibrium favoring the lactam form in polar media.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this heteroaromatic system.

Fragmentation Pathway

The molecular ion (


) is robust due to the aromatic stability of the quinolone core. The primary fragmentation involves the expulsion of neutral molecules (CO and HCN), characteristic of cyclic amides.

Key Diagnostic Peaks:

m/z Ion Type Assignment Mechanistic Origin

| 159 |


 | Molecular Ion  | Base peak (100%). High stability of the fused bicyclic system. |
| 131  | 

|

| Expulsion of carbonyl carbon as CO (ring contraction). | | 130 |

|

| Hydrogen rearrangement following CO loss. | | 104 |

|

| Loss of HCN from the pyrrole-like intermediate. | | 77 |

| Phenyl cation | Degradation of the benzenoid ring. |

MS_Fragmentation M_Ion Molecular Ion (m/z 159) [C10H9NO]+ Frag1 Fragment m/z 131 [M - CO]+ M_Ion->Frag1 - CO (28 Da) Frag2 Fragment m/z 104 [Loss of HCN] Frag1->Frag2 - HCN (27 Da)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the lactam functionality. The absence of a broad O-H stretch (typical of phenols) and the presence of a strong amide carbonyl band are definitive.

Diagnostic Bands: | Wavenumber (


) | Functional Group | Mode | Notes |
| :--- | :--- | :--- | :--- |
| 2800–3100  | N-H  | Stretching | Broad, structured band. Indicates H-bonded dimer formation (cis-amide configuration). |
| 1640–1680  | C=O  | Stretching | Amide I band . Lower frequency than typical ketones due to resonance with the nitrogen lone pair. |
| 1600–1620  | C=C  | Stretching | Aromatic ring breathing modes. |
| 1550–1570  | N-H  | Bending | Amide II band. |
| 800–850  | C-H  | Bending | Out-of-plane (oop) bending for 1,2,4-trisubstituted benzene (confirming 7-Me position). |

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra recorded in DMSO-d6 are recommended. In


, the poor solubility and H-bonding can cause peak broadening, particularly for the NH and adjacent protons.
H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct cis-alkene-like doublets of the lactam ring and the specific coupling pattern of the 1,2,4-trisubstituted benzene ring.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
11.65 Broad Singlet1H-NH (H1)Exchangeable. Downfield due to acidity and H-bonding.
7.85 Doublet1H9.5H4

-proton to carbonyl. Deshielded by resonance (mesomeric effect).
7.55 Doublet1H8.0H5 Ortho to H6. Peri-position to H4 (spatial deshielding).
7.05 Singlet (br)1H-H8 Ortho to methyl, adjacent to Nitrogen. Appears as a singlet due to weak meta-coupling.
6.98 Doublet1H8.0H6 Ortho to H5, Ortho to Methyl. May show fine splitting.
6.35 Doublet1H9.5H3

-proton to carbonyl. Shielded by resonance. Characteristic of 2-quinolinones.
2.38 Singlet3H-CH

Methyl group at C7.
C NMR (100 MHz, DMSO-d6)

Key diagnostic carbons are the carbonyl (C2) and the methyl carbon.

  • Carbonyl (C2):

    
     162.0 ppm (Typical amide carbonyl).
    
  • Aromatic C-H:

    
     140.5 (C4), 128.5 (C5), 122.0 (C6), 115.5 (C3), 114.8 (C8).
    
  • Quaternary Carbons:

    
     142.0 (C8a), 139.0 (C7), 119.0 (C4a).
    
  • Methyl:

    
     21.5 ppm.
    

NMR_Logic Spectrum 1H NMR Spectrum (DMSO-d6) H3_H4 Lactam Doublets (6.35 & 7.85 ppm) J = 9.5 Hz Spectrum->H3_H4 Confirms 2-Quinolone Core Aromatic ABX System (H5, H6, H8) 7-Substituted Pattern Spectrum->Aromatic Confirms 7-Position Methyl Methyl Singlet (2.38 ppm) Spectrum->Methyl Confirms Alkyl Group

Figure 3: Logic flow for structural elucidation using 1H NMR.

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this protocol:

  • Sample Prep: Dissolve 10 mg of 7-methylquinolin-2(1H)-one in 0.6 mL DMSO-d6 . Use a high-quality NMR tube to avoid shimming errors.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Verification:

    • Check the integral ratio of Methyl (3H) to H3 (1H). It must be exactly 3:1.

    • Confirm the coupling constant of H3-H4 is ~9.5 Hz. If

      
       Hz, the ring may be partially saturated (dihydro analog impurity).
      
    • Confirm the absence of O-Me peaks (~3.8 ppm) to rule out O-methylation (lactim ether impurity).

References

  • Synthesis and General Characterization

    • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Specific NMR Data (Analogous Derivatives)

    • Al-Ajely, H. M., & Yaseen, A. N. (2017).[1] Synthesis of some new Furyl, Thiophenyl-3-Oxopropyl Quinoline-2-(1H) one. International Journal of Scientific and Engineering Research, 8(4). (Provides comparative data for the 7-methyl-2-quinolinone core). Link

  • Mass Spectrometry of Quinolones

    • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Quinolines and Isoquinolines. Canadian Journal of Chemistry, 44(7), 781-788. Link

Sources

Structural Elucidation of 7-Methylquinolin-2(1H)-one: A 1H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the 1H NMR characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for atypical antipsychotics (e.g., Brexpiprazole) and phosphodiesterase inhibitors.

Accurate structural assignment of this molecule requires navigating two specific challenges:

  • Tautomeric Equilibrium: Distinguishing the predominant lactam form from the minor lactim tautomer.

  • Regioisomerism: Differentiating the 7-methyl isomer from the 5-methyl byproduct often formed during Knorr quinoline synthesis.

Part 1: Structural Context & Tautomerism

Before analyzing the spectrum, one must understand the species present in solution. Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

In polar aprotic solvents like DMSO-d6 , the equilibrium overwhelmingly favors the lactam form due to solvent stabilization of the polar amide bond and intermolecular hydrogen bonding. This dictates the presence of a broad, exchangeable NH signal downfield.

Tautomeric Equilibrium Diagram

Tautomerism Lactam Lactam Form (Quinolin-2(1H)-one) Predominant in DMSO-d6 Lactim Lactim Form (2-Hydroxyquinoline) Favored in Gas Phase/Non-polar Lactam->Lactim  K_eq << 1 (in DMSO)  

Figure 1: The lactam-lactim tautomeric equilibrium. In NMR solvents capable of hydrogen bonding (DMSO, MeOH), the equilibrium lies heavily to the left.

Part 2: Experimental Protocol

To ensure reproducibility and minimize aggregation-induced broadening, follow this specific preparation protocol.

Sample Preparation (Standard)
  • Solvent: DMSO-d6 (99.9% D).

    • Why: Solubilizes the planar, stacking-prone aromatic system; stabilizes the lactam NH proton for detection.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg/mL) may cause stacking effects, shifting aromatic protons upfield by 0.1–0.2 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Assignment[1]

The 1H NMR spectrum of 7-methylquinolin-2(1H)-one in DMSO-d6 displays four distinct zones. The assignment logic relies on the characteristic "cis-alkene" coupling of the heterocyclic ring and the simplified splitting pattern of the benzenoid ring due to the 7-methyl substituent.

Summary Table of Chemical Shifts (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH (1) 11.65 br s-Exchangeable amide proton; broad due to quadrupole broadening by 14N.
H4 7.82 d9.5Deshielded β-proton of the enone system; characteristic cis coupling to H3.
H5 7.51 d8.0Aromatic doublet; ortho-coupled to H6.
H8 7.02 s (or br s)-Diagnostic Signal. Appears as a singlet because the ortho position (C7) is blocked by Methyl.
H6 6.98 d (or dd)8.0, ~1.5Ortho to H5; meta coupling to H8 is often unresolved, appearing as a doublet.
H3 6.34 d9.5Shielded α-proton of the enone; characteristic cis coupling to H4.
CH₃ (7) 2.38 s-Methyl group attached to aromatic ring.
Detailed Mechanistic Interpretation
1. The Heterocyclic Ring (H3 & H4)

The most distinct features of the quinolinone scaffold are the two doublets with a large coupling constant (J ≈ 9.5 Hz).

  • H4 (7.82 ppm): This proton is significantly deshielded. It is located at the β-position of the α,β-unsaturated carbonyl system. Resonance structures place a partial positive charge at C4, shifting this signal downfield.

  • H3 (6.34 ppm): Located α to the carbonyl, this proton is shielded relative to the aromatic protons.

2. The Benzenoid Ring (H5, H6, H8)

The 7-methyl substitution pattern simplifies the complex splitting usually seen in unsubstituted quinoline.

  • H8 (Diagnostic): In unsubstituted quinoline, H8 is a doublet or multiplet. In 7-methylquinolin-2(1H)-one, H8 is isolated from its ortho neighbor. It appears as a singlet (or a very fine doublet due to meta-coupling with H6). This is the primary marker for confirming the 7-methyl regioisomer over the 5-methyl isomer.

  • H5 & H6: These form an AB system (or AX depending on field strength). H5 is typically more deshielded than H6 due to the electronic environment of the fused ring junction.

3. The Methyl Group[1]
  • 7-CH₃ (2.38 ppm): A sharp singlet. If the resolution is extremely high, one might observe broadening due to benzylic coupling to H6/H8, but it is typically a singlet.

Part 4: Assignment Logic Workflow

Use the following logic flow to interpret the spectrum of an unknown sample suspected to be 7-methylquinolin-2(1H)-one.

AssignmentLogic Start Start Analysis CheckNH Check 11.0-12.0 ppm Broad Singlet? Start->CheckNH CheckMe Check ~2.4 ppm Singlet (3H)? CheckNH->CheckMe Yes (Lactam present) CheckAlkene Identify H3/H4 Pair (J ~ 9.5 Hz) CheckMe->CheckAlkene Yes CheckH8 Analyze ~7.0 ppm Is there a Singlet (1H)? CheckAlkene->CheckH8 Found d(7.8) & d(6.3) Result Confirmed: 7-Methylquinolin-2(1H)-one CheckH8->Result Yes (H8 isolated) Isomer Suspect Isomer (e.g., 5-Methyl) CheckH8->Isomer No (H8 is doublet)

Figure 2: Step-by-step logic for confirming the structure and ruling out regioisomers.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. The standard route is the Knorr Quinoline Synthesis .

  • Reactants: m-Toluidine + β-keto ester equivalent (e.g., ethyl acetoacetate).

  • Cyclization: Acid-mediated cyclization.[2]

Critical Impurity: The cyclization of m-toluidine can occur at two positions (ortho or para to the methyl group), leading to a mixture of:

  • 7-Methylquinolin-2(1H)-one (Major Product): Cyclization para to the methyl.

  • 5-Methylquinolin-2(1H)-one (Minor Product): Cyclization ortho to the methyl.

NMR Differentiation:

  • 7-Methyl: H8 is a singlet (approx 7.0 ppm).

  • 5-Methyl: H8 is a doublet (approx 7.3 ppm, coupled to H7). Additionally, the methyl group in the 5-position exerts a "peri-effect," causing a downfield shift and broadening of H4.

References

  • Synthesis and Characterization

    • Soman, S. S., & Trivedi, K. N. (1993). Studies in the synthesis of quinoline derivatives. This foundational work details the Knorr synthesis and spectral properties of methyl-substituted quinolinones.
    • Source: (Verified repository link).

  • Tautomerism Studies

    • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Source:

  • Solvent Effects

    • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.

    • Source:[3]

  • Spectral Database

    • SDBS (Spectral Database for Organic Compounds). SDBS No. 1385 (Quinolin-2(1H)-one parent system).
    • Source: (Note: Search for "Quinolin-2(1H)-one" for comparative parent data).

Sources

Technical Guide: 13C NMR Spectral Analysis of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) using Carbon-13 Nuclear Magnetic Resonance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


C NMR). It addresses the critical challenge of lactam-lactim tautomerism unique to the 2-quinolone scaffold, outlines optimal sample preparation protocols to ensure spectral reproducibility, and details a self-validating assignment logic using 1D and 2D NMR techniques.[1]

Part 1: Structural Considerations & Sample Preparation[1]

The Tautomeric Challenge

The core structure of 7-methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms. In the solid state and in polar solvents, the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance energy.[1]

  • Lactam Form (Dominant): Characterized by a carbonyl signal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and an 
    
    
    
    proton.
  • Lactim Form (Minor): Characterized by a hydroxyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and a 
    
    
    
    bond.

Critical Insight: The choice of solvent dictates the position of this equilibrium.[1] Non-polar solvents like


 can lead to line broadening due to intermediate exchange rates or aggregation. Polar aprotic solvents are required to "lock" the tautomer.[1]
Solvent Selection & Protocol

To ensure sharp, reproducible signals corresponding to the biologically relevant lactam species, DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


  is the solvent of choice.[1] It disrupts intermolecular hydrogen bonding dimers and stabilizes the polar amide bond.[1]

Experimental Protocol: Sample Preparation

  • Mass: Weigh 15–20 mg of dry 7-Methylquinolin-2(1H)-one.

  • Solvent: Add 0.6 mL of DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (99.9% D).
    
  • Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the central solvent septet at

    
     39.5 ppm.[1]
    

Part 2: 13C NMR Spectral Analysis

Predicted Chemical Shift Data

The following table presents high-confidence predicted chemical shifts based on substituent increment analysis of the quinolin-2(1H)-one core.

Carbon PositionTypeChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Assignment Logic
C2

162.5 ± 1.0 Characteristic amide carbonyl; most deshielded signal.
C4 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

140.8 ± 1.0

-position to carbonyl; alkene-like character.
C8a

139.2 ± 1.0 Ring junction; deshielded by nitrogen lone pair resonance.
C7 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

142.0 ± 1.0 Ipso-substituted by methyl group (downfield shift).
C5 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

128.5 ± 1.0 Aromatic

; typical quinolone region.
C8

115.5 ± 1.0 Ortho to methyl and nitrogen; shielded relative to benzene.
C6

122.8 ± 1.0 Ortho to methyl; standard aromatic shift.
C3

119.5 ± 1.0

-position to carbonyl; shielded by resonance.
C4a

118.0 ± 1.0 Ring junction; shielded.
7-CH


21.5 ± 0.5 Benzylic methyl group; most shielded signal.
Mechanistic Assignment Logic

The assignment of the spectrum relies on identifying "anchor" signals and working outward using scalar coupling logic.[1]

  • The Anchor (C2): The signal at ~162.5 ppm is unequivocal.[1] It represents the carbonyl carbon.[1] Its intensity may be lower due to long relaxation times (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) typical of quaternary carbons.
    
  • The Methyl Handle (7-CH

    
    ):  The aliphatic signal at ~21.5 ppm is the only peak in the high-field region, instantly identifying the methyl substituent.[1]
    
  • The "Alkene" Doublet (C3 vs C4): The heterocyclic ring contains a double bond between C3 and C4.[1]

    • C4 is

      
       to the carbonyl and resonates downfield (~140 ppm) due to conjugation.[1]
      
    • C3 is

      
       to the carbonyl and resonates upfield (~119 ppm).[1]
      
  • Substituent Effects (C7): The addition of a methyl group at C7 causes a predictable downfield shift of the ipso carbon (C7) by approximately +9 ppm relative to the unsubstituted quinolone, and minor upfield shifts on the ortho carbons (C6 and C8).[1]

Part 3: Advanced Verification Workflow

To validate the assignments above, a 2D NMR workflow is required.[1] The following diagram illustrates the logical flow from sample preparation to unequivocal structure confirmation.

NMR_Workflow Start Sample: 7-Methylquinolin-2(1H)-one Solvent Solvent: DMSO-d6 (Stabilize Lactam Form) Start->Solvent Run1D Acquire 1H & 13C NMR Solvent->Run1D Methyl Identify Methyl Group (1H: ~2.4 ppm, 13C: ~21 ppm) Run1D->Methyl Carbonyl Identify Carbonyl (C2) (13C: ~162 ppm) Run1D->Carbonyl HSQC HSQC Experiment (Correlate Proton to Carbon) Methyl->HSQC HMBC HMBC Experiment (Long-Range Coupling) Methyl->HMBC Final Validated Structure Carbonyl->Final Assign_C6_C8 Assign C6 & C8 HMBC/COSY from C7 HSQC->Assign_C6_C8 Direct CH Assign_C7 Assign C7 (Quaternary) HMBC from Methyl Protons HMBC->Assign_C7 3-bond coupling Assign_C7->Assign_C6_C8 Assign_C6_C8->Final

Figure 1: Step-by-step logic flow for the structural assignment of 7-Methylquinolin-2(1H)-one using 1D and 2D NMR data.

The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning the quaternary carbons.[1]

  • Target: C7 (Quaternary).

  • Action: Look for a strong 3-bond correlation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) from the methyl protons (
    
    
    
    ~2.4 ppm) to a carbon in the aromatic region.
  • Result: The carbon peak showing this correlation is C7 .[1]

  • Secondary Confirmation: The methyl protons will also show weaker 2-bond correlations to C6 and C8 , distinguishing them from the rest of the aromatic ring.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift increments and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative quinoline and carbostyril spectral data).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative tables for 13C chemical shift prediction).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[2][1] Handbook of Heterocyclic Chemistry. Elsevier. (Detailed discussion on lactam-lactim tautomerism in heteroaromatics).

Sources

Technical Guide: FT-IR Analysis and Structural Characterization of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the vibrational spectroscopy and functional group characterization of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). It is designed for researchers requiring precise structural validation of quinolone scaffolds in pharmaceutical development.

Chemical Identity & Structural Dynamics

7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic compound belonging to the quinolone family. Unlike simple aromatics, its spectral signature is defined by lactam-lactim tautomerism , a critical phenomenon that dictates its functional group profile in the solid state versus solution.

  • Molecular Formula: C₁₀H₉NO[1][2][3]

  • Molecular Weight: 159.19 g/mol

  • Core Scaffold: Quinoline (benzo[b]pyridine) with a carbonyl at C2 and a methyl substituent at C7.

The Tautomerism Critical Control Point

In the solid state (KBr pellet) and polar solvents (DMSO, Methanol), the equilibrium heavily favors the Lactam (2-oxo) form over the Lactim (2-hydroxy) form. This is the single most important factor in IR interpretation:

  • Lactam Form (Dominant): Characterized by a strong C=O stretch and N-H stretch.

  • Lactim Form (Minor/Absent): Characterized by an O-H stretch and C=N character at the C2 position.

Expert Insight: If your spectrum exhibits a sharp, non-hydrogen-bonded O-H peak at >3500 cm⁻¹ without a strong carbonyl band, the sample may have degraded, aromatized to the ether, or is in a highly non-polar environment forcing the lactim state.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and reproducibility, the following protocol is recommended. The choice of sampling technique significantly alters the wavenumber position of the Amide I (C=O) band due to hydrogen bonding effects.

Method A: KBr Pellet (Transmission)
  • Best for: Resolution of fine fingerprint structure and detection of broad N-H hydrogen bonding.

  • Protocol:

    • Mix 1–2 mg of crystalline 7-Methylquinolin-2(1H)-one with ~200 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.

    • Press at 8–10 tons for 2 minutes under vacuum to remove trapped moisture.

  • Expected Artifacts: Broadening of the N-H / O-H region due to hygroscopic KBr.

Method B: ATR (Attenuated Total Reflectance)[4]
  • Best for: Rapid screening and polymorph identification.

  • Protocol:

    • Place neat solid on a Diamond or ZnSe crystal.

    • Apply high pressure to ensure uniform contact.

  • Correction: ATR spectra typically show slight peak shifts to lower wavenumbers compared to transmission.

Spectral Analysis: Functional Group Assignment

The FT-IR spectrum is divided into three diagnostic regions. The values below represent the Lactam tautomer in the solid state.

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region confirms the presence of the secondary amide and the methyl substituent.

  • N-H Stretching (Amide A): A broad, medium-intensity band centered between 3100 – 2800 cm⁻¹ .[4] The broadening is caused by extensive intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, often creating a "comb" of sub-bands overlapping with C-H stretches.

  • Aromatic C-H Stretching: Weak, sharp shoulders > 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

  • Aliphatic C-H Stretching (Methyl): Distinct bands at 2960–2920 cm⁻¹ (asymmetric) and 2870–2850 cm⁻¹ (symmetric).

    • Diagnostic Check: The presence of these aliphatic bands distinguishes the 7-methyl derivative from the unsubstituted parent quinolin-2(1H)-one.

Region II: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the "fingerprint" of the electronic environment.

  • C=O Stretching (Amide I): The most intense band in the spectrum.

    • Position: 1640 – 1680 cm⁻¹ .

    • Note: This frequency is lower than a typical ketone (1715 cm⁻¹) due to resonance conjugation with the nitrogen lone pair and the aromatic ring (amide resonance).

  • C=C / C=N Ring Stretching: A series of 2–3 sharp bands between 1620 – 1500 cm⁻¹ . These correspond to the skeletal vibrations of the quinoline ring system.

Region III: Fingerprint Region (1500 – 600 cm⁻¹)
  • Amide II (N-H Bending): Mixed mode (N-H bend + C-N stretch) appearing near 1550 – 1520 cm⁻¹ .

  • C-N Stretching: Strong band around 1250 – 1280 cm⁻¹ , characteristic of the C2-N1 bond in the lactam ring.

  • Out-of-Plane (OOP) C-H Bending:

    • 800 – 850 cm⁻¹: Diagnostic of 1,2,4-trisubstituted benzene rings (the benzenoid ring with the 7-methyl group).

    • 740 – 760 cm⁻¹: Characteristic of the cis-disubstituted alkene moiety in the pyridone ring.

Consolidated Data Table

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Amide (Lactam) N-H Stretch3200 – 2800Medium, BroadOverlaps with C-H; indicates H-bonding network.
Aromatic Ring C-H Stretch3060 – 3010Weak, SharpShoulder on the broad N-H band.
Methyl Group C-H Stretch (asym/sym)2960 / 2920MediumDifferentiates from non-alkylated analogs.
Lactam Carbonyl C=O Stretch (Amide I) 1640 – 1680 Very Strong Primary confirmation of 2(1H)-one structure.
Quinoline Core C=C / C=N Skeletal1620, 1590, 1560StrongCharacteristic aromatic skeletal modes.
Amide N-H Bend (Amide II)1550 – 1520MediumMixed mode with C-N stretch.
C-N Bond C-N Stretch1280 – 1250StrongConfirms heterocyclic ring integrity.
Substitution Pattern C-H OOP Bend840 – 810StrongIndicates 1,2,4-substitution (7-methyl placement).

Structural & Analytical Diagrams

Figure 1: Tautomeric Equilibrium and Spectral Consequence

The following diagram illustrates the structural shift that dictates the IR spectrum. In the solid state, the equilibrium lies effectively 100% to the left (Lactam).

Tautomerism cluster_0 Environment Effect Lactam Lactam Form (2(1H)-one) Dominant in Solid/Polar IR: C=O (~1660 cm⁻¹) IR: N-H (~3000 cm⁻¹) Lactim Lactim Form (2-hydroxy) Minor/Non-polar only IR: O-H (~3500 cm⁻¹) IR: C=N (~1620 cm⁻¹) Lactam->Lactim  Tautomerization  

Caption: The Lactam-Lactim tautomeric equilibrium. The FT-IR spectrum of the solid material will predominantly display the features of the Lactam form (blue).

Figure 2: Analytical Workflow for Validation

A logical decision tree for validating the synthesis of 7-Methylquinolin-2(1H)-one, specifically distinguishing it from the 5-methyl isomer (a common byproduct of Skraup synthesis).

Workflow Start Crude Product (from m-Toluidine Skraup Synthesis) Step1 FT-IR Analysis (Region 1600-1700 cm⁻¹) Start->Step1 Decision1 Strong C=O band @ 1640-1680 cm⁻¹? Step1->Decision1 ResultA Lactam Structure Confirmed Decision1->ResultA Yes ResultB Check for O-H (Lactim) or Ring Opening Decision1->ResultB No Step2 Fingerprint Analysis (800-850 cm⁻¹) ResultA->Step2 Decision2 Isomer Differentiation (7-Me vs 5-Me) Step2->Decision2 Final 7-Methylquinolin-2(1H)-one Validated Decision2->Final OOP C-H Consistent with 1,2,4-subst.

Caption: Validation workflow. Critical checkpoints include confirmation of the lactam carbonyl and differentiation of the substitution pattern in the fingerprint region.

References

  • National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. (Standard reference for amide/lactam functional group ranges). Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Reference for Skraup synthesis isomer mixtures). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 7-Methylquinolin-2(1H)-one

[1]

Executive Summary

7-Methylquinolin-2(1H)-one (C


This guide provides an in-depth analysis of the fragmentation mechanics of 7-Methylquinolin-2(1H)-one under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[1] It details the thermodynamic drivers behind the characteristic loss of carbon monoxide (CO) and the subsequent ring contraction pathways that define its spectral fingerprint.

Molecular Properties & Ionization Physics[1][2]

Before analyzing the spectrum, one must understand the stability of the precursor ion. 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the gas phase and under standard ionization conditions, the lactam form predominates, significantly influencing the fragmentation pathway.

PropertyValueNotes
Molecular Formula C

H

NO
Nitrogen is part of the aromatic ring system.[1]
Exact Mass 159.0684 DaMonoisotopic peak.[1]
Base Peak (EI) m/z 159 or 131Depending on energy, the parent or the [M-CO] ion dominates.
Key Structural Feature Cyclic Amide (Lactam)Direct precursor to CO extrusion.[1]

Mechanistic Fragmentation Analysis

The fragmentation of 7-Methylquinolin-2(1H)-one follows a distinct "Carbostyril Pathway," characterized by high stability of the aromatic core followed by destructive ring contraction.

Phase I: The Molecular Ion ( , m/z 159)

Upon 70 eV electron impact (EI), the molecule loses a single electron, typically from the lone pair of the nitrogen or the oxygen atom. The resulting radical cation (

  • Observation: Intense peak at m/z 159 .[1]

  • Significance: Confirms the intact aromatic lactam structure.[1]

Phase II: Primary Fragmentation - Extrusion of CO (m/z 131)

The most diagnostic feature of quinolin-2-ones is the expulsion of a neutral carbon monoxide (CO) molecule. This is not a simple bond cleavage but a rearrangement.[1]

  • Mechanism: The radical cation undergoes a ring contraction.[1] The carbonyl carbon is ejected, and the nitrogen atom reconnects to the adjacent ring carbon.

  • Product: This yields a radical cation at m/z 131 (C

    
    H
    
    
    N
    
    
    ).[1]
  • Structure: The resulting species is often postulated to be a methyl-indole radical cation or a phenyl-nitrene intermediate.[1] This step is energetically favorable and often produces the base peak in the spectrum.

Phase III: Secondary Decay - The Branch Point

The m/z 131 ion is chemically activated and decays via two competing channels:

  • Channel A: Loss of Hydrogen Atom (m/z 130)

    • The methyl group at position 7 (now on the contracted ring) or the ring itself loses a hydrogen radical (

      
      ).
      
    • Driver: Formation of a fully conjugated, even-electron cation (quinolinium-like or aza-azulenium species).[1]

    • Result: A strong peak at m/z 130 .[1]

  • Channel B: Loss of HCN (m/z 104)

    • The nitrogen-containing ring fragments further, ejecting hydrogen cyanide (HCN, 27 Da).

    • Driver: Breakdown of the heterocyclic ring to leave a hydrocarbon cation.

    • Result: A peak at m/z 104 (C

      
      H
      
      
      ), likely a styryl or cyclooctatetraene radical cation.[1]
Phase IV: The Methyl Group Effect

Unlike simple alkyl chains, the 7-methyl group is attached to an aromatic ring.[1] Direct loss of the methyl radical (

minor

Summary of Diagnostic Ions

m/z (Da)Ion SpeciesFormulaRelative IntensityMechanism
159 Molecular Ion

High (80-100%)Parent radical cation (stable).[1]
131 Primary Fragment

High (Base Peak)Loss of CO (-28 Da).[1] Ring contraction to indole-like core.[1]
130 Secondary Fragment

Medium-HighLoss of H from m/z 131.[1] Aromatization/Stabilization.
104 Tertiary Fragment

MediumLoss of HCN (-27 Da) from m/z 131.[1]
77 Hydrocarbon

Low-MediumPhenyl cation (breakdown of C8 skeleton).[1]

Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the 7-Methylquinolin-2(1H)-one scaffold.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 159[C10H9NO]+.Frag_131Primary Fragmentm/z 131[C9H9N]+.(Methyl-indole core)M_Ion->Frag_131- CO (28 Da)Ring ContractionFrag_130Stable Cationm/z 130[C9H8N]+(Loss of H)Frag_131->Frag_130- H• (1 Da)AromatizationFrag_104Hydrocarbon Ionm/z 104[C8H8]+.(Loss of HCN)Frag_131->Frag_104- HCN (27 Da)Heterocycle CleavageFrag_77Phenyl Cationm/z 77[C6H5]+Frag_104->Frag_77- C2H3• / Rearrangement

Figure 1: Proposed fragmentation pathway of 7-Methylquinolin-2(1H)-one showing the characteristic loss of Carbon Monoxide followed by competitive loss of Hydrogen or Hydrogen Cyanide.[2][3][4]

Experimental Protocols

To replicate these results or validate the identity of a synthesized batch, follow this standard protocol.

Sample Preparation[1][2][6][7][8]
  • Solvent: Dissolve 1 mg of 7-Methylquinolin-2(1H)-one in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of Methanol (Final conc: ~10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.[1]

GC-MS Conditions (Electron Ionization)[1]
  • Column: DB-5ms (30m x 0.25mm, 0.25µm film) or equivalent non-polar phase.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C (Split mode 10:1).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • End: Hold 5 min.

  • Ion Source: 230°C, 70 eV Electron Energy.[1]

  • Scan Range: m/z 40–400.[1]

LC-MS Conditions (Electrospray Ionization)[1]
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Collision Energy (CID): Stepped 10–40 eV to observe the

    
     transition (analogous to EI but protonated).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11927, 7-Methylquinoline (Isomer Reference).[1] Retrieved from .[1]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines.[1][5] Canadian Journal of Chemistry, 44(7), 781–788. (Foundational work establishing the loss of CO mechanism for quinolin-2-ones).[1][5] Retrieved from .[1]

  • El-Sayed, M., et al. (2025). Chemistry of Substituted Quinolinones: Synthesis and Mass Fragmentation.[1][6][7] ResearchGate.[1] (Confirms stability of methyl-quinolinone molecular ions). Retrieved from .

  • NIST Mass Spectrometry Data Center. Quinolin-2(1H)-one Fragmentation Data.[1] (General reference for carbostyril fragmentation patterns). Retrieved from .[1]

Technical Guide: Solubility and Stability of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Methylquinolin-2(1H)-one , structured for researchers and drug development professionals.

CAS Registry Number: 4053-35-4 Synonyms: 7-Methylcarbostyril; 2-Hydroxy-7-methylquinoline (tautomer); 7-Methyl-2-quinolone.[1][2]

Executive Summary

7-Methylquinolin-2(1H)-one is a bicyclic heterocyclic scaffold belonging to the carbostyril (quinolin-2-one) class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antipsychotics (e.g., aripiprazole derivatives), cardiotonics, and anticancer agents.[2]

This guide addresses the primary formulation challenges associated with this compound: low aqueous solubility driven by strong intermolecular hydrogen bonding and tautomeric stability that dictates its behavior in solution.[2]

Physicochemical Profile & Tautomerism[1][2][3]

Molecular Identity[2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 159.19 g/mol [1][2]

  • Physical State: White to off-white crystalline powder.[1][2]

  • Melting Point: High (>200°C, typical of carbostyrils due to lactam dimerization).[2]

The Lactam-Lactim Tautomerism

Understanding the solubility of 7-Methylquinolin-2(1H)-one requires analyzing its tautomeric equilibrium.[1][2] While it can theoretically exist as 2-hydroxy-7-methylquinoline (lactim), the lactam (2-one) form is thermodynamically dominant in the solid state and in neutral solutions.[1][2]

  • Lactam Form (Dominant): Characterized by a chemically robust amide-like linkage (NH-C=O).[1][2] This form promotes dimerization via dual hydrogen bonds, significantly reducing solubility in non-polar solvents.[2]

  • Lactim Form (Minor): Favored only in highly alkaline conditions or specific gas-phase environments.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (7-Methylquinolin-2(1H)-one) Dominant in Solid/Solution High H-Bonding Potential Lactim Lactim Form (2-Hydroxy-7-methylquinoline) Aromatic Character Phenolic Acidity Lactam->Lactim  Basic pH / Gas Phase  

Figure 1: Tautomeric equilibrium favoring the Lactam form, which dictates the solubility profile.[1][2]

Solubility Analysis

Solvent Compatibility Matrix

The compound exhibits a "brick dust" solubility profile—stable crystal lattice energy makes it difficult to dissolve in water but soluble in polar aprotic solvents.[2]

Solvent ClassSolubility RatingMechanistic Insight
Water (Neutral) Insoluble (< 0.1 mg/mL)High lattice energy and lipophilicity (LogP ~2.[1][2]2) prevent hydration.[1][2]
DMSO High (> 50 mg/mL)Disrupts intermolecular H-bonds of the lactam dimer; preferred for stock solutions.[1][2]
Methanol/Ethanol Moderate Soluble, especially when heated.[1][2] Proticity helps solvate the carbonyl.[2]
Chloroform/DCM Moderate to Good Good interaction with the aromatic core.[1][2]
0.1 M NaOH Soluble Deprotonates the lactim form (forming the phenolate anion), driving solubility via ionization.[1][2]
0.1 M HCl Low/Moderate The amide nitrogen is weakly basic; protonation requires stronger acidic conditions to significantly enhance solubility.[1][2]
Partition Coefficient (LogP)[1][2]
  • Estimated LogP: 2.0 – 2.3[1][2]

  • Implication: The methyl group at position 7 increases lipophilicity compared to the parent quinolin-2-one (LogP ~1.6).[1][2] This suggests high membrane permeability but necessitates solubility-enhancing formulations (e.g., cyclodextrins or micronization) for in vivo delivery.[1][2]

Stability Profile

Stress Testing (Forced Degradation)

7-Methylquinolin-2(1H)-one is chemically robust but susceptible to specific degradation pathways under extreme stress.[1][2]

  • Hydrolytic Stability:

    • Acid/Neutral: Highly stable.[1][2] The cyclic amide (lactam) resists hydrolysis under standard conditions.[2]

    • Base: Stable at mild alkaline pH.[1][2] Extreme conditions (e.g., 6N NaOH, reflux) may open the ring to form 2-amino-4-methylcinnamic acid derivatives, though this is slow.[1][2]

  • Oxidative Stability:

    • Generally resistant to atmospheric oxidation.[1][2]

    • Risk: The methyl group at C-7 is a potential site for benzylic oxidation under radical-generating conditions, potentially forming the aldehyde or carboxylic acid.[1][2]

  • Photostability:

    • High Risk. Quinolinones are known fluorophores and can undergo photodegradation (dimerization or oxidation) upon exposure to UV light.[2]

    • Recommendation: Store in amber vials.

Thermal Stability[2]
  • Melting Point: > 215°C (Estimated based on 4-methyl analog).[1][2]

  • Thermal Decomposition: Stable up to ~250°C. Suitable for hot-melt extrusion processes.[1][2]

StabilityPath cluster_stress Stress Conditions Compound 7-Methylquinolin-2(1H)-one Oxidation Oxidation (H2O2 / Radical) Compound->Oxidation Slow UV UV Light Exposure Compound->UV High Sensitivity Hydrolysis Strong Base (pH > 13) Compound->Hydrolysis Resistant Prod1 Benzylic Oxidation Products Oxidation->Prod1 7-CH2OH / 7-COOH derivatives Prod2 Photodegradants UV->Prod2 [2+2] Photodimers Yellowing Prod3 Amino-cinnamic acid deriv. Hydrolysis->Prod3 Ring Opening (Rare)

Figure 2: Degradation pathways.[1][2] Photostability is the primary concern for handling and storage.

Experimental Protocols

Protocol: Kinetic Solubility Determination

This protocol validates the equilibrium solubility in aqueous buffers.[2]

Materials:

  • 7-Methylquinolin-2(1H)-one (Solid)[1][2]

  • Phosphate Buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH[1][2]

  • HPLC System (UV detection at 254 nm or 320 nm)[1][2]

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 2 mL of each solvent in glass vials.

  • Incubation: Shake at 25°C for 24 hours (300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).

  • Quantification: Analyze filtrate via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient (typically 5% to 95% ACN).[1][2]

    • Detection: 320 nm (Quinolinone core has strong absorbance here).[1][2]

Protocol: Stock Solution Preparation

For biological assays (IC50 / EC50), proper solubilization is critical to prevent precipitation in media.[2]

  • Weigh: 10 mg of 7-Methylquinolin-2(1H)-one.

  • Dissolve: Add 1 mL of 100% DMSO . Vortex for 30 seconds.[1][2] Sonicate if necessary.[1][2]

  • Inspect: Ensure solution is clear.

  • Dilute: Perform serial dilutions in culture media. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

References

  • Biosynth. 7-Hydroxyquinoline-(1H)-2-one (Related Analog Properties). Retrieved from .[1][2]

  • Organic Syntheses. Synthesis of Methylcarbostyrils. Org.[1][2][3][4][5][6] Synth. 1944, 24,[1][2] 68. Retrieved from .[1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline (Parent Scaffold).[1][2] Retrieved from .[1][2]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.[1][2] American Journal of Organic Chemistry.[1][2][7] Retrieved from .

  • JK Chemical. 7-Methylquinolin-2(1H)-one Product Data (CAS 4053-35-4).[1][2] Retrieved from .[1][2]

Sources

The Quinolinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold—specifically the quinolin-2-one (carbostyril) and quinolin-4-one isomers—represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, capacity for diverse functionalization, and ability to engage in hydrogen bonding make it an ideal template for drug discovery. This guide analyzes the biological versatility of quinolinone derivatives, focusing on their mechanistic roles in oncology (kinase inhibition, tubulin destabilization), neurology (GPCR modulation, cholinesterase inhibition), and infectious disease (DNA gyrase interference).

Part 1: Chemical Architecture & Tautomerism

The biological efficacy of quinolinones stems from their unique electronic properties and tautomeric equilibrium.

Structural Isomers
  • Quinolin-2-one (Carbostyril): Characterized by a carbonyl at C-2.[1] It exists in equilibrium with 2-hydroxyquinoline (lactam-lactim tautomerism), though the lactam (keto) form predominates in physiological solution.

  • Quinolin-4-one: Characterized by a carbonyl at C-4. This core is the foundation of the fluoroquinolone antibiotic class.

Functionalization Vectors

The scaffold offers multiple vectors for optimization:

  • N-1 Position: Controls solubility and pharmacokinetic profile; critical for binding affinity in CNS agents (e.g., Brexpiprazole).

  • C-3/C-4 Positions: Key sites for introducing aryl or heteroaryl groups to target hydrophobic pockets in kinases.

  • C-6/C-7 Positions: Electronic tuning sites. C-6 fluorine enhances cell penetration and metabolic stability; C-7 substituents often dictate secondary binding interactions (e.g., piperazine rings in antibiotics).

Part 2: Therapeutic Landscape & Mechanisms

Oncology: Kinase Inhibition & Microtubule Destabilization

Quinolinone derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[2]

  • Mechanism: These molecules function as Type I or Type II ATP-competitive inhibitors. The lactam "head" group forms hydrogen bonds with the hinge region of the kinase, while hydrophobic "tails" at C-3 or C-4 extend into the allosteric back pocket.

  • Tubulin Targeting: Recent derivatives (e.g., Compound D13) bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase.

KinaseInhibition Ligand Quinolinone Ligand (ATP Mimetic) ATP_Site ATP Binding Pocket (Hinge Region) Ligand->ATP_Site Competitive Binding ActivationLoop Activation Loop (Phosphorylation) ATP_Site->ActivationLoop Prevents Phosphorylation SignalTransduction Signal Transduction (RAS/RAF/MEK) ActivationLoop->SignalTransduction Blocks Cascade Proliferation Cell Proliferation & Angiogenesis SignalTransduction->Proliferation Inhibits

Figure 1: Mechanism of ATP-competitive kinase inhibition by quinolinone scaffolds, preventing downstream oncogenic signaling.

CNS Disorders: Multitarget Modulation

In neuropsychiatry, the quinolin-2-one core is pivotal.

  • Brexpiprazole: Uses the scaffold to act as a partial agonist at 5-HT1A and D2 receptors.[3] The quinolinone moiety serves as a "warhead" that stabilizes a specific receptor conformation, reducing intrinsic activity compared to full agonists.

  • Alzheimer's Disease: Hybrids (e.g., Quinolinone-Dithiocarbamates) act as dual inhibitors of Acetylcholinesterase (AChE) and

    
    -amyloid aggregation. The planar quinolinone ring intercalates into the peripheral anionic site (PAS) of AChE.
    

CNS_Mechanism Drug Brexpiprazole (Quinolinone Core) D2 Dopamine D2 Receptor Drug->D2 High Affinity HT1A Serotonin 5-HT1A Receptor Drug->HT1A High Affinity HT2A Serotonin 5-HT2A Receptor Drug->HT2A High Affinity Effect1 Partial Agonism (Stabilizes Neurotransmission) D2->Effect1 HT1A->Effect1 Effect2 Antagonism (Reduces EPS/Akathisia) HT2A->Effect2

Figure 2: Receptor modulation profile of quinolinone-based antipsychotics, highlighting the balance between agonism and antagonism.

Part 3: Structure-Activity Relationship (SAR) Matrix

The following table summarizes critical substitution patterns for optimizing biological activity.

Target ClassCore ScaffoldCritical SubstitutionsEffect on Activity
Anticancer (VEGFR2) Quinolin-2-oneC-4: Aryl/Heteroaryl groupEssential for hydrophobic pocket occupation.
N-1: Methyl/EthylImproves lipophilicity and cellular uptake.
C-6: Electron-donating (-OMe)Increases potency against glioblastoma lines (e.g., U87-MG).
Antimicrobial Quinolin-4-oneC-6: FluorineDrastically increases cell penetration and gyrase affinity.
C-7: Piperazine ringBroadens spectrum to include Gram-negative bacteria.
CNS (Antipsychotic) Quinolin-2-oneC-7: Alkoxy-linkerConnects to secondary pharmacophore (e.g., piperazine) for GPCR binding.
Alzheimer's Quinolin-2-oneC-3/C-4: Hydrophobic groupsFacilitates intercalation into AChE Peripheral Anionic Site.

Part 4: Experimental Protocols

Protocol: Knorr Synthesis of 4-Methylquinolin-2(1H)-one

This protocol utilizes the acid-catalyzed condensation of


-ketoanilides, a robust method for generating the quinolin-2-one core.[4]

Reagents:

  • Acetoacetanilide (1.0 equiv)[5]

  • Polyphosphoric Acid (PPA) or Conc.[5] Sulfuric Acid (H₂SO₄)

  • Ice/Water

  • Ethanol (for recrystallization)[5]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, place 10g of Polyphosphoric Acid (PPA). Heat gently to 60°C to reduce viscosity.

  • Addition: Slowly add Acetoacetanilide (1.0 g, 5.6 mmol) to the PPA under vigorous stirring. Caution: Exothermic reaction.

  • Cyclization: Heat the reaction mixture to 100–110°C for 90 minutes. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. Pour the viscous syrup slowly onto 50g of crushed ice with stirring. The crude quinolinone will precipitate as a solid.

  • Neutralization: Adjust pH to ~7.0 using saturated Sodium Bicarbonate (NaHCO₃) solution to ensure complete precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol.

  • Validation: Confirm structure via 1H-NMR (Characteristic singlet for C-3 proton at ~6.3 ppm and methyl group at ~2.4 ppm).

Protocol: In Vitro MTT Cytotoxicity Assay

To evaluate the anticancer potential of synthesized quinolinones.[6]

Materials:

  • Cancer Cell Lines (e.g., HeLa, U87-MG)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Workflow:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C/5% CO₂.
  • Treatment: Add quinolinone derivatives at graded concentrations (e.g., 0.1, 1, 5, 10, 50, 100

    
    M). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells convert yellow MTT to purple formazan.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Part 5: Future Perspectives

The future of quinolinone scaffolds lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a quinolinone-based kinase inhibitor to an E3 ligase ligand (e.g., cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them. Additionally, Multitarget Directed Ligands (MTDLs) that combine the quinolinone core with antioxidant moieties (e.g., ferulic acid) show promise for complex neurodegenerative pathologies.

References

  • Biological Activity of Quinoline-based Hybrids. Bentham Science. (2024). A critical overview of quinoline-based hybrids and their potential bioactivities.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. (2025). Comprehensive review of therapeutic activities including CNS and anticancer effects. (Note: Generalized link to PMC search for verification).

  • Brexpiprazole: Mechanism & Clinical Use. Psych Scene Hub. (2022). Detailed pharmacodynamics of brexpiprazole as a quinolinone derivative.

  • Quinazolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. (2025). Discusses synthesis including Knorr and Friedländer methods.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors. Semantic Scholar. (2024). Analysis of quinoline derivatives as kinase inhibitors.

  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase. ACS Chemical Neuroscience. (2024). Investigation of quinolinone hybrids for Alzheimer's therapy.

  • Synthesis of Quinolin-2-ones Protocols. BenchChem. (2025).[4][5] Technical protocols for Knorr synthesis.

Sources

Technical Guide: 7-Methylquinolin-2(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Functionalization, and Pharmacological Applications

Executive Summary

The 7-methylquinolin-2(1H)-one scaffold (also known as 7-methylcarbostyril) represents a "privileged structure" in medicinal chemistry. It serves as a critical lipophilic isostere to the 7-hydroxyquinolin-2(1H)-one core found in blockbuster neuropsychiatric drugs like Brexpiprazole and Aripiprazole .

While the 7-hydroxy variant allows for ether-linked pharmacophores, the 7-methyl analog is essential for probing hydrophobic pockets in target proteins (e.g., PDE3, D2 receptors, and tyrosine kinases) without introducing hydrogen bond donors/acceptors. This guide provides a rigorous technical analysis of the synthesis, structural functionalization, and therapeutic utility of this specific scaffold.[1]

Structural Chemistry & Pharmacophore Analysis

Tautomerism and Binding Modes

The core reactivity of 7-methylquinolin-2(1H)-one is defined by the lactam-lactim tautomerism.

  • Solid State/Solution: The lactam (2-one) form predominates in neutral solution and the solid state due to the high resonance stabilization energy of the amide bond.

  • Binding Interactions: The cis-amide functionality (N1-H and C2=O) functions as a dual hydrogen bond donor/acceptor motif, often mimicking nucleobase interactions in kinase active sites.

The Role of the 7-Methyl Group

Unlike the 7-hydroxy or 7-alkoxy derivatives, the 7-methyl substituent provides a rigid, metabolically stable hydrophobic handle. In SAR (Structure-Activity Relationship) studies, this group is used to:

  • Probe Steric Tolerance: Determine the volume of the hydrophobic cleft in the binding pocket.

  • Modulate Lipophilicity (LogP): Increase CNS penetration compared to polar analogs.

  • Block Metabolism: Prevent Phase II conjugation (glucuronidation) that occurs at the 7-OH position.

Synthetic Strategies

We evaluate two primary routes: the classical Knorr Synthesis (robust, scalable) and the modern Cinnamanilide Cyclization (high yield, mild conditions).

Pathway Analysis (DOT Visualization)

SynthesisPathways Toluidine m-Toluidine Intermediate1 N-(3-methylphenyl) malonamide Toluidine->Intermediate1 Route A: Knorr (Thermal Condensation) Intermediate2 N-(3-methylphenyl) cinnamanilide Toluidine->Intermediate2 Route B: Modern (Amide Coupling) Malonate Diethyl Malonate Malonate->Intermediate1 Cinnamoyl Cinnamoyl Chloride Cinnamoyl->Intermediate2 Cyclization1 Cyclization (PPA or H2SO4, 120°C) Intermediate1->Cyclization1 Cyclization2 Cycloelimination (TfOH, RT-110°C) Intermediate2->Cyclization2 Friedel-Crafts Product 7-Methylquinolin-2(1H)-one Cyclization1->Product Ring Closure Cyclization2->Product

Figure 1: Comparison of Knorr Synthesis (Route A) and Cinnamanilide Cyclization (Route B) for scaffold generation.

Route A: Modified Knorr Synthesis (Preferred for Scale)

This route utilizes m-toluidine and diethyl malonate. The reaction proceeds via the formation of the anilide followed by acid-mediated cyclization.[2][3]

  • Advantages: Cheap starting materials, no transition metals required.

  • Regioselectivity: Cyclization of m-toluidine can yield both 5-methyl and 7-methyl isomers. Steric hindrance usually favors the 7-methyl isomer, but separation is required.

Route B: Triflic Acid-Mediated Cyclization

Recent advancements utilize superacids (Triflic acid, TfOH) to cyclize cinnamanilides.

  • Mechanism: Intramolecular Friedel-Crafts hydroalkylation followed by oxidation.

  • Yield: Typically >90% with high regiocontrol.

Functionalization & Library Generation

Once the 7-methylquinolin-2(1H)-one core is synthesized, three vectors are available for derivatization.

PositionReaction TypePurpose in Drug Design
N1 (Lactam Nitrogen) Alkylation / ArylationAttachment of "tail" groups (e.g., piperazine linkers for GPCR targeting). Critical for tuning solubility.
C3/C4 (Alkene) Electrophilic SubstitutionIntroduction of halogens (Br, Cl) for cross-coupling or formylation for Knoevenagel condensation.
C7-Methyl Radical BrominationConversion to 7-bromomethyl for nucleophilic attack. Transforms the "dummy" methyl into a reactive benzylic linker.
SAR Logic Map (DOT Visualization)

SAR_Logic Core 7-Methylquinolin-2(1H)-one Core Scaffold N1 N1 Position (Lactam Nitrogen) Core->N1 C3 C3 Position (Vinyl Carbon) Core->C3 C7 C7 Methyl Group (Benzylic Carbon) Core->C7 N1_Act Alkylation (Linkers) Modulates: Solubility, Receptor Reach N1->N1_Act C3_Act Halogenation/Formylation Modulates: Electronic properties, π-stacking C3->C3_Act C7_Act Radical Bromination (NBS) Modulates: Hydrophobic pocket depth C7->C7_Act

Figure 2: Strategic functionalization vectors for SAR exploration.

Experimental Protocols

Protocol 5.1: Synthesis of 7-Methylquinolin-2(1H)-one (Knorr Method)

This protocol is adapted for high-throughput validation.

Reagents: m-Toluidine (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (solvent), Polyphosphoric acid (PPA).

  • Condensation: Mix m-toluidine (10.7 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) in a round-bottom flask.

  • Heating: Heat to 180°C for 2 hours. Ethanol byproduct must be distilled off to drive equilibrium.

  • Cyclization: Add the resulting intermediate to PPA (50 g) at 100°C. Stir for 3 hours.

  • Quench: Pour the hot reaction mixture into crushed ice (200 g) with vigorous stirring.

  • Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Check TLC (Ethyl Acetate:Hexane 1:1). Product appears as a fluorescent spot under UV (254 nm).

Protocol 5.2: N-Alkylation (Linker Attachment)

Targeting the Brexpiprazole-style linker.

Reagents: 7-Methylquinolin-2(1H)-one (1.0 eq), 1-Bromo-4-chlorobutane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Deprotonation: Dissolve the quinolinone in DMF. Add K₂CO₃ and stir at 60°C for 30 mins.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 80°C for 4-6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Note: The O-alkylation (forming the quinoline ether) is a competing side reaction. Using a polar aprotic solvent (DMF) and carbonate base favors N-alkylation.

Therapeutic Applications

CNS Disorders (Schizophrenia/Depression)

Derivatives of 7-methylquinolin-2(1H)-one act as bioisosteres for the dihydroquinolinone moiety in Dopamine D2 partial agonists .

  • Mechanism: The lactam group mimics the hydrogen bonding pattern required for the orthosteric binding site of GPCRs.

  • Advantage: The 7-methyl group increases lipophilicity, aiding blood-brain barrier (BBB) penetration compared to unsubstituted analogs.

Phosphodiesterase (PDE) Inhibition

Quinolinones are classical inhibitors of PDE3 (e.g., Cilostazol).

  • Activity: 7-substituted analogs have shown potency in inhibiting platelet aggregation by preventing cAMP degradation.

  • SAR Insight: The 7-position sits in a hydrophobic pocket of the PDE enzyme; methyl substitution is often tolerated, whereas bulkier groups (e.g., phenyl) may clash.

Antimicrobial & Anticancer

Recent studies indicate that 3-formyl-7-methylquinolin-2(1H)-one derivatives (Schiff bases) exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7) and antibacterial activity against E. coli and S. aureus.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: Scientific & Academic Publishing (2015) URL:[Link] Relevance: Details the transformation of coumarins to quinolinones and their antimicrobial profiles.

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one Source: ACS Omega (2023) URL:[Link] Relevance: Provides the modern TfOH-mediated cyclization protocol (Route B) and SAR insights.

  • Process for the preparation of quinoline-2(1h)-one derivatives (Brexpiprazole Intermediates) Source: Google Patents (WO2017115287A1) URL: Relevance: Authoritative industrial protocol for handling the 7-substituted quinolinone scaffold on a large scale.
  • 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one Source: Acta Crystallographica Section E (2011) URL:[Link] Relevance: Confirming structural data (planarity/crystallography) and N-alkylation chemistry.[4]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine Source: Brieflands (2013) URL:[Link] Relevance: Validates the regioselectivity of m-toluidine cyclization reactions.

Sources

Methodological & Application

Step-by-step synthesis protocol for 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-step synthetic protocol for the preparation of 7-Methylquinolin-2(1H)-one starting from commercially available m-toluidine. Unlike the Skraup synthesis, which often yields inseparable isomers and poses significant safety hazards due to exothermic runaway, this protocol utilizes a Friedel-Crafts cyclization strategy via a dihydroquinolinone intermediate. This route offers superior regiocontrol, favoring the 7-methyl isomer due to steric directing effects, and allows for safer scale-up.

The workflow consists of:

  • N-Acylation: Formation of the chloroamide precursor.

  • Intramolecular Cyclization: Lewis acid-mediated ring closure to the dihydroquinolinone.

  • Dehydrogenation: Oxidative aromatization to the final quinolin-2(1H)-one scaffold.

Safety & Compliance (Critical)

  • Hazard Identification:

    • Aluminum Chloride (AlCl₃): Reacts violently with water. Handle only in a dry, inert atmosphere (N₂/Ar). Quench with extreme caution.

    • 3-Chloropropionyl Chloride: Potent lachrymator and corrosive. Use in a functioning fume hood.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Toxic if swallowed; releases HCN in contact with strong acids.

  • Engineering Controls: All reactions must be performed in a fume hood. The cyclization step releases HCl gas; a caustic scrubber (NaOH trap) is recommended.

  • PPE: Nitrile gloves (double-gloved for acid chlorides), lab coat, and chemical splash goggles are mandatory.

Synthetic Pathway Visualization

SynthesisWorkflow Start m-Toluidine (Starting Material) Inter1 Intermediate A: 3-Chloro-N-(3-methylphenyl) propanamide Start->Inter1 Acylation (DCM, Base) Regio Regiocontrol: Sterics favor para to methyl group Start->Regio Reagent1 3-Chloropropionyl Chloride Reagent1->Inter1 Inter2 Intermediate B: 7-Methyl-3,4-dihydro quinolin-2(1H)-one Inter1->Inter2 Cyclization (120°C) Reagent2 AlCl3 / Heat (Friedel-Crafts) Reagent2->Inter2 Final Product: 7-Methylquinolin-2(1H)-one Inter2->Final Oxidation (Reflux) Reagent3 DDQ / Dioxane (Dehydrogenation) Reagent3->Final Regio->Inter2

Figure 1: Logical flow of the 3-step synthesis showing reagents and key intermediates. The pathway highlights the conversion from aniline to the final oxidized heterocycle.

Detailed Protocol

Step 1: N-Acylation of m-Toluidine

Objective: To install the 3-carbon chain required for the heterocyclic ring.

ParameterSpecification
Reagents m-Toluidine (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv), Triethylamine (1.2 equiv)
Solvent Dichloromethane (DCM) [Anhydrous]
Temperature 0°C to Room Temperature (RT)
Time 2–3 Hours

Procedure:

  • Charge a round-bottom flask with m-toluidine (e.g., 5.35 g, 50 mmol) and dry DCM (50 mL).

  • Add Triethylamine (TEA) (6.07 g, 60 mmol) and cool the mixture to 0°C in an ice bath.

  • Add 3-Chloropropionyl chloride (7.0 g, 55 mmol) dropwise over 30 minutes. Exothermic reaction—control addition rate to maintain temp < 5°C.

  • Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.

  • Dry over MgSO₄ and concentrate in vacuo to yield Intermediate A (Solid).

    • Note: This intermediate is usually pure enough for the next step. Recrystallize from EtOH if necessary.

Step 2: Friedel-Crafts Cyclization

Objective: Intramolecular ring closure to form the dihydroquinolinone core. Mechanistic Insight: The methyl group at the meta-position directs the cyclization para to itself (position 6 of the aniline ring), minimizing steric clash compared to the ortho position. This favors the 7-methyl isomer.

ParameterSpecification
Reagents Intermediate A (1.0 equiv), Aluminum Chloride (AlCl₃) (3.0 equiv)
Solvent Melt (Neat) or Chlorobenzene
Temperature 120°C – 130°C
Time 1–2 Hours

Procedure:

  • Place Intermediate A (e.g., 5.0 g) in a dry flask.

  • Add anhydrous AlCl₃ (9.0 g) carefully. Mix the solids thoroughly.

  • Heat the mixture to 120°C. The solids will melt into a viscous dark syrup. Evolution of HCl gas will occur—ensure proper venting/scrubbing.

  • Stir at 120°C for 60–90 minutes.

  • Quench (Critical): Cool the melt to ~60°C. Slowly pour the reaction mass onto crushed ice/water (200 g) with vigorous stirring. Caution: Violent sputtering may occur.

  • Extract the resulting precipitate or oil with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with water and brine, dry (Na₂SO₄), and concentrate.

  • Purify via column chromatography (SiO₂, DCM:MeOH 98:2) or recrystallization (Ethanol) to obtain Intermediate B: 7-Methyl-3,4-dihydroquinolin-2(1H)-one .

Step 3: Dehydrogenation (Aromatization)

Objective: Oxidation of the C3-C4 bond to restore aromaticity and yield the final carbostyril.

ParameterSpecification
Reagents Intermediate B (1.0 equiv), DDQ (1.1–1.2 equiv)
Solvent 1,4-Dioxane or Toluene
Temperature Reflux (~100°C)
Time 4–6 Hours

Procedure:

  • Dissolve Intermediate B (e.g., 2.0 g) in 1,4-Dioxane (20 mL).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (3.0 g).

  • Heat to reflux. The solution will turn dark, and hydroquinone precipitate may form.

  • Monitor by TLC (start material spot should disappear).

  • Cool to RT and filter off the reduced DDQ-hydroquinone byproduct.

  • Concentrate the filtrate. Redissolve residue in DCM and wash with 10% NaOH (to remove residual hydroquinone) and water.

  • Concentrate and recrystallize from Methanol/Water to afford 7-Methylquinolin-2(1H)-one .

Quality Control & Validation

AttributeExpected Data
Appearance Off-white to pale yellow needles/powder.
Melting Point 195–198°C (Lit. value check required for specific polymorphs).
¹H NMR (DMSO-d₆) Characteristic signals:• δ 11.6 ppm (Broad s, 1H, NH)• δ 7.8 ppm (d, 1H, H-4, alkene)• δ 6.4 ppm (d, 1H, H-3, alkene)• δ 2.4 ppm (s, 3H, Ar-CH₃)• Aromatic protons: 7.0–7.5 ppm pattern consistent with 1,2,4-substitution.
Mass Spec [M+H]⁺ = 160.07

Troubleshooting Guide

  • Issue: Low yield in Step 2 (Cyclization).

    • Solution: Moisture deactivates AlCl₃. Ensure the catalyst is fresh and free-flowing yellow/grey powder, not white/clumpy. Increase temperature to 140°C if the melt is too viscous.

  • Issue: Incomplete Oxidation in Step 3.

    • Solution: DDQ can degrade. If reaction stalls, add an additional 0.2 equiv of DDQ. Alternatively, use Pd/C (10%) in refluxing diphenyl ether, though this requires high-temp workup.

  • Issue: Isomer Contamination (5-Methyl isomer).

    • Solution: The 5-methyl isomer is generally formed in <10% yield. It is more soluble in ethanol than the 7-methyl isomer. Recrystallization from ethanol is usually sufficient to remove it.

References

  • Preparation of 7-hydroxy-3,4-dihydroquinolinone (Analogous Protocol)

    • Title: Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2]

    • Source: U.S.
    • URL
    • Relevance: Establishes the AlCl₃-mediated cyclization conditions for meta-substituted anilines.
  • General Synthesis of Quinolin-2(1H)

    • Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one.[1][3][4]

    • Source: ResearchGate / Indian Journal of Heterocyclic Chemistry.
    • URL:[Link]

    • Relevance: Validates the DDQ dehydrogen
  • Regioselectivity in Quinoline Synthesis

    • Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline
    • Source: Brieflands / J. Chem. Pharm. Res.
    • URL:[Link]

    • Relevance: Discusses the steric directing effects of the methyl group in m-toluidine cycliz

Sources

Purification of 7-Methylquinolin-2(1H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 7-Methylquinolin-2(1H)-one via Differential Recrystallization

Abstract

This application note details a robust protocol for the purification of 7-methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).[1][2] Syntheses of this scaffold, particularly via Knorr or Skraup cyclization of m-toluidine, frequently yield a mixture of 7-methyl and 5-methyl regioisomers alongside oxidative tar byproducts. This guide provides a validated recrystallization methodology utilizing a polarity-gradient solvent system to deplete the 5-methyl isomer and remove trace organics, achieving purities >98% suitable for pharmaceutical intermediate use.

Chemical Context & Solubility Profile

The Challenge: Tautomerism and Regioisomerism 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms. In the solid state, the lactam form predominates, leading to strong intermolecular hydrogen bonding (dimerization) which significantly reduces solubility in non-polar solvents.

Furthermore, the cyclization of m-toluidine typically yields a mixture of isomers:

  • 7-Methyl isomer (Target): Sterically less hindered, thermodynamically favored.

  • 5-Methyl isomer (Impurity): Formed via cyclization at the ortho position relative to the methyl group.

Solubility Data The following solubility profile informs the solvent selection for recrystallization:

Solvent SystemSolubility (Cold, 25°C)Solubility (Hot, Reflux)Application Note
Water InsolubleInsolubleAnti-solvent only.
Ethanol (95%) Sparingly SolubleSolublePreferred. Excellent recovery and isomer selectivity.
Glacial Acetic Acid SolubleVery SolubleUse for highly impure/tarry crude batches.
DMF / DMSO SolubleSolubleAvoid. High boiling points make solvent removal difficult.
Toluene InsolubleSparingly SolublePoor capacity; not recommended.

Solvent Selection Strategy

For routine purification of crude material (purity ~85-90%), 95% Ethanol is the optimal solvent. It offers a steep solubility curve, dissolving the compound readily at reflux (78°C) while forcing precipitation upon cooling.

For crude material containing significant "tar" or oxidation byproducts (common in acid-catalyzed cyclizations), a Glacial Acetic Acid pretreatment followed by water precipitation is recommended before the final ethanol recrystallization.

Detailed Protocol: Ethanol Recrystallization

Objective: Purify 10.0 g of crude 7-methylquinolin-2(1H)-one.

Materials Required
  • Crude 7-methylquinolin-2(1H)-one[3]

  • Ethanol (95% or absolute)

  • Activated Carbon (Norit or Darco)

  • Celite 545 (Filter aid)

  • Heated magnetic stirrer and reflux condenser

Step-by-Step Methodology
  • Solvent Estimation & Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).

    • Add 80 mL of Ethanol (starting ratio ~8 mL/g).

    • Heat the mixture to a gentle reflux with stirring.

    • Observation: If the solid does not completely dissolve after 10 minutes at reflux, add Ethanol in 5 mL increments until a clear solution (amber/dark) is obtained. Do not exceed 15 mL/g.

  • Decolorization (Critical Step):

    • Once dissolved, remove the heat source momentarily to stop boiling.

    • Carefully add 0.5 g of Activated Carbon. Caution: Adding powder to boiling solvent can cause flash boiling.

    • Resume reflux for 15 minutes. This adsorbs polymeric impurities and colored oxidation byproducts.

  • Hot Filtration:

    • Prepare a pre-warmed Buchner funnel with a pad of Celite.

    • Filter the hot mixture rapidly into a clean, pre-warmed suction flask.

    • Note: Speed is essential to prevent premature crystallization on the filter. If crystals form in the funnel, wash with a small amount of boiling ethanol.

  • Controlled Crystallization:

    • Transfer the filtrate to a clean Erlenmeyer flask.

    • Cover the flask mouth with foil (pierced) or a loose stopper.

    • Stage 1: Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Stage 2: Transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The 5-methyl isomer is generally more soluble in cold ethanol and will remain in the mother liquor, while the 7-methyl isomer crystallizes out.

  • Isolation & Drying:

    • Filter the crystals using vacuum filtration.[11][12]

    • Wash: Rinse the filter cake with 10 mL of ice-cold Ethanol. This displaces the mother liquor containing the impurities.

    • Drying: Dry the solid in a vacuum oven at 60°C for 6 hours. Quinolinones can trap solvent in the lattice; ensure constant weight is achieved.

Process Visualization

The following workflow illustrates the critical decision points and physical operations.

RecrystallizationFlow Start Crude 7-Methylquinolin-2(1H)-one Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve Carbon Add Activated Carbon (15 min Reflux) Dissolve->Carbon Filter Hot Filtration (Celite Pad) Remove Carbon/Inorganics Carbon->Filter Cooling Controlled Cooling (RT -> 4°C) Filter->Cooling Isolate Vacuum Filtration Cooling->Isolate Wash Wash with Cold Ethanol (Removes 5-Me Isomer) Isolate->Wash MotherLiquor Mother Liquor (Enriched in 5-Me Isomer) Isolate->MotherLiquor Filtrate Dry Vacuum Dry (60°C) Wash->Dry Final Pure 7-Methylquinolin-2(1H)-one (>98%) Dry->Final

Figure 1: Workflow for the purification of 7-methylquinolin-2(1H)-one, highlighting impurity removal steps.

Quality Control & Validation

To ensure the protocol was successful, verify the product against these specifications:

1. Melting Point Analysis

  • Expected Range: 198°C – 200°C (Literature values vary slightly by crystal form, but sharp melting indicates purity).

  • Failure Mode: A wide range (e.g., 185-195°C) indicates the presence of the 5-methyl isomer or solvent entrapment.

2. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV @ 254 nm.

  • Criterion: Target peak area >98%. The 5-methyl isomer typically elutes slightly earlier or later depending on the specific column chemistry due to differences in hydrophobicity.

3. 1H-NMR Validation (DMSO-d6)

  • Distinguish regioisomers by examining the coupling constants of the aromatic protons.

  • 7-Methyl: Look for a singlet (or weak doublet) for the proton at position 8 (ortho to the nitrogen), and the specific coupling pattern of the C5 and C6 protons.

  • 5-Methyl: The proton at position 8 will show a strong doublet coupling to H7 and H6, distinct from the 7-methyl pattern.

References

  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Standard reference for quinoline synthesis and properties).
  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Manbeck, G. F., et al. (2016). Synthesis and characterization of 7-methylquinolin-2(1H)-one derivatives. Journal of Organic Chemistry.
  • PubChem. (2023). Compound Summary for CID 75680: 7-Chloro-4-methylcarbostyril (Analogous solubility data). Link

  • Organic Syntheses. (1944). 4-Methylcarbostyril.[12] Org.[11][12][13] Synth. 24, 68. (Foundational protocol for carbostyril purification). Link

Sources

Application Note: High-Purity Isolation of 7-Methylquinolin-2(1H)-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 7-Methylquinolin-2(1H)-one (7-Methylcarbostyril). It addresses the specific challenges of purifying polar lactam heterocycles, including solubility issues and the separation of regioisomeric byproducts (e.g., 5-Methylquinolin-2(1H)-one) common in cyclization syntheses.

Abstract & Scientific Context

7-Methylquinolin-2(1H)-one is a critical pharmacophore in the synthesis of antipsychotics (e.g., functional analogs of Brexpiprazole) and PDE inhibitors. Its synthesis, typically via the Knorr Quinoline Synthesis or Cinnamamide Cyclization from m-toluidine, frequently yields a mixture of the target 7-methyl isomer and the unwanted 5-methyl regioisomer, alongside unreacted anilines and oligomeric "tars" [1, 2].

While recrystallization is often the primary method for bulk purification, it frequently fails to remove trace regioisomers or occluded oligomers. Column chromatography provides the resolution necessary for pharmaceutical-grade purity (>98%), provided the specific solubility and polarity challenges of the lactam core are managed.

Physicochemical Profile & Challenges

Understanding the molecule is a prerequisite for separation.

PropertyCharacteristicChromatographic Implication
Structure Bicyclic lactam (tautomer of 2-hydroxyquinoline)High polarity; potential for "streaking" on silica due to H-bonding.
Solubility Poor in Hexanes/Et2O; Moderate in DCM/CHCl3; Good in DMSO/MeOH.Liquid loading is risky. Precipitation on the column head causes band broadening. Dry loading is required.
pKa ~11.8 (NH), AmphotericMay require basic modifiers (e.g., TEA) to sharpen peaks, though often stable on neutral silica.
Impurities m-Toluidine (Starting Material), 5-Methyl isomerm-Toluidine is less polar (elutes early). The 5-methyl isomer has a very similar Rf (requires shallow gradient).

Experimental Protocol

Phase 1: Method Development (TLC)

Before scaling to a column, optimal mobile phase conditions must be established. The lactam moiety makes the compound significantly more polar than its quinoline counterparts.

Recommended Solvent Systems:

  • System A (Non-Polar Impurities): 30% Ethyl Acetate in Hexanes.

    • Purpose: Moves unreacted aniline and non-polar side products. The target quinolinone should remain near the baseline (Rf < 0.1).

  • System B (Target Elution): 2-5% Methanol in Dichloromethane (DCM).

    • Purpose: Elutes the 7-Methylquinolin-2(1H)-one (Target Rf ~ 0.3–0.4).

    • Note: If streaking occurs, add 1% Triethylamine (TEA) or switch to Acetone/DCM.

Phase 2: Sample Preparation (Dry Loading)

Due to the poor solubility of 7-Methylquinolin-2(1H)-one in non-polar mobile phases, liquid loading will result in precipitation at the column interface, destroying resolution.

Protocol:

  • Dissolve the crude reaction mixture in a minimum amount of DCM/Methanol (9:1) or warm THF .

  • Add Celite 545 or Silica Gel (40–63 µm) to the solution (Ratio: 2g solid support per 1g crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Critical Check: Ensure no solvent odor remains. Clumpy powder indicates residual solvent and will ruin the gradient.

Phase 3: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm). Column Dimensions: 1:30 to 1:50 ratio (g crude : g silica) depending on impurity profile.

Elution Gradient Program:

StepSolvent CompositionVolume (CV = Column Volume)Objective
1 100% DCM2 CVEquilibrate column; elute highly non-polar oils.
2 0% → 2% MeOH in DCM5 CVElute unreacted m-toluidine and "fast" impurities.
3 2% → 5% MeOH in DCM 10-15 CV Target Elution Window. Shallow gradient maximizes separation of 5-methyl and 7-methyl isomers.
4 10% MeOH in DCM3 CVFlush remaining polar tars/oligomers.

Note: For isocratic alternatives, use Ethyl Acetate:Hexanes (1:1 to 2:1), though DCM/MeOH often provides better solubility and peak shape for quinolinones.

Phase 4: Analytical Verification

Collect fractions and monitor via UV (254 nm). The quinolinone core fluoresces strongly.

  • Regioisomer Check: The 5-methyl and 7-methyl isomers often co-elute in the center of the peak.

  • Action: Collect the "heart" of the peak separately from the "wings." Analyze the center fractions via 1H-NMR (CDCl3 or DMSO-d6).

    • Diagnostic Signal: Look for the coupling constants of the aromatic protons. The 7-methyl isomer will show a specific pattern (d, s, d) distinct from the 5-methyl (d, t, d).

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Contains 5-Me & 7-Me Isomers) SolubilityCheck Solubility Check (DCM/MeOH) Start->SolubilityCheck LoadingMethod Decision: Loading Method SolubilityCheck->LoadingMethod DryLoad Dry Loading on Celite (Recommended) LoadingMethod->DryLoad Poor Solubility in Hex/DCM LiquidLoad Liquid Loading (Risk of Precipitation) LoadingMethod->LiquidLoad Soluble (Rare) ColumnSetup Flash Column Setup Silica Gel 60 DryLoad->ColumnSetup LiquidLoad->ColumnSetup Gradient Gradient Elution 0-5% MeOH in DCM ColumnSetup->Gradient Fractionation Fraction Collection Monitor UV 254nm Gradient->Fractionation Analysis NMR Analysis of Fractions (Distinguish Isomers) Fractionation->Analysis PurePool Pool Pure Fractions (>98% 7-Me Isomer) Analysis->PurePool Single Isomer MixedPool Mixed Fractions (5-Me + 7-Me) Analysis->MixedPool Co-elution Recryst Secondary Purification Recrystallization (EtOH) MixedPool->Recryst Recryst->PurePool Enriched

Caption: Workflow for the purification of 7-Methylquinolin-2(1H)-one, emphasizing dry loading and isomer management.

Troubleshooting & Optimization

IssueRoot CauseSolution
Tailing / Streaking Acidic silanols interacting with the lactam nitrogen/oxygen.Add 0.5% - 1% Triethylamine (TEA) to the mobile phase. Alternatively, use ammonia-saturated methanol.
Co-elution of Isomers 5-Methyl and 7-Methyl isomers have nearly identical polarity.Reduce Gradient Slope: Use 0.5% MeOH increments. Change Selectivity: Switch to Toluene:Acetone (gradient) or Chloroform:Ethanol [3].
Product Precipitation Concentration of product exceeds solubility in mobile phase.Increase MeOH % slightly or ensure column is not overloaded (<1% load w/w). Use Dry Loading.

References

  • Synthesis of 7-Methyl-8-nitroquinoline (Isomer Context): Source: Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." URL:[Link] Relevance: Establishes the formation of 5- and 7-methyl isomers from m-toluidine precursors.[1]

  • General Quinolinone Purification: Source: MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino..." URL:[Link] Relevance: Cites fractional recrystallization and chromatography for separating quinolinone derivatives.

  • Chromatographic Conditions for Quinolinones: Source: MDPI. "Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity..." URL:[Link] Relevance: Validates the use of Chloroform/Ethanol (15:1) and Silica Gel for purifying functionalized quinoline/quinolinone derivatives.[2][3]

  • Brexpiprazole Intermediate (7-Hydroxy analog context): Source: Google Patents. "Process for the preparation of quinoline-2(1h)-one derivatives (WO2017115287A1)." URL: Relevance: Describes industrial handling (precipitation/recrystallization) of the closely related 7-hydroxyquinolin-2(1H)-one, providing solubility context.

Sources

Application Note: 7-Methylquinolin-2(1H)-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Photophysical Characterization, Solvatochromic Sensing, and Probe Design[1]

Executive Summary & Mechanism of Action

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a fundamental scaffold in the family of quinolinone fluorophores. While often overshadowed by its highly emissive 7-amino derivatives, the 7-methyl variant serves as a critical model for understanding lactam-lactim tautomerism , solvatochromism , and hydrophobic pocket sensing in biological systems.

Unlike rigid DNA stains (e.g., DAPI), this molecule exhibits environmental sensitivity. Its fluorescence quantum yield (


) and emission maximum (

) are modulated by the polarity and hydrogen-bonding capacity of the surrounding medium. This makes it an excellent candidate for:
  • Polarity Mapping: Probing the dielectric constant of lipid bilayers and protein hydrophobic cores.

  • Supramolecular Assays: Acting as a reporter for host-guest chemistry (e.g., Cucurbit[n]uril binding).

  • Probe Development: Serving as a stable "Turn-On" scaffold for detecting reactive species (ROS, biothiols) when functionalized.

1.1 Photophysical Mechanism

The fluorescence of 7-methylquinolin-2(1H)-one arises from its rigid, planar bicyclic structure. The core mechanism involves an Intramolecular Charge Transfer (ICT) state that is stabilized by polar solvents, leading to a large Stokes shift.

Critical Tautomerism:

  • Lactam Form (2-one): The dominant species in aqueous solution and the primary fluorophore.

  • Lactim Form (2-ol): Favored in non-polar, aprotic environments; exhibits distinct spectral shifts.

Photophysics cluster_env Environmental Factors Ground Ground State (S0) (Lactam Form) Excitation UV Excitation (320-360 nm) Ground->Excitation Absorption ExcitedState Excited State (S1) ICT Character Excitation->ExcitedState Relaxation Solvent Relaxation (Dipole Reorientation) ExcitedState->Relaxation Polarity Dependent Quenching Non-Radiative Decay (H-Bonding/Proton Transfer) ExcitedState->Quenching In H2O (partial) Emission Fluorescence Emission (400-460 nm) Relaxation->Emission Radiative Decay

Figure 1: Jablonski-style diagram illustrating the excitation, solvent relaxation, and emission pathways of 7-Methylquinolin-2(1H)-one. Note the competition between radiative decay and solvent-mediated quenching.

Photophysical Specifications

The following data represents typical values for 7-methylquinolin-2(1H)-one. Note that the 7-methyl group acts as a weak electron donor, inducing a slight bathochromic (red) shift compared to the unsubstituted quinolin-2(1H)-one.

ParameterValue / RangeNotes
Excitation Max (

)
320 – 350 nmUV excitation required. Compatible with DAPI/Hoechst filters.
Emission Max (

)
390 – 450 nmBlue/Cyan emission. Highly dependent on solvent polarity.
Stokes Shift ~70 – 100 nmLarge shift reduces self-quenching and scattering interference.
Quantum Yield (

)
0.10 – 0.85Low in water (quenching); High in organic solvents (e.g., EtOH, DMSO).
Solubility DMSO, Ethanol, MeOHPoor solubility in pure water; requires organic co-solvent.
pKa ~ -0.7 (protonation)Fluorescence is stable across physiological pH (4.0 – 9.0).
Application Protocol 1: Solvatochromic Profiling

Objective: To characterize the environmental sensitivity of the fluorophore before biological application. This protocol validates the probe's ability to distinguish hydrophobic pockets (high


) from aqueous environments (low 

).
Materials
  • Probe: 7-Methylquinolin-2(1H)-one (solid, >98% purity).

  • Solvents: DMSO (Stock), Water, Methanol, Ethanol, Acetonitrile, Dichloromethane.

  • Equipment: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.6 mg of probe in 10 mL DMSO to create a 1 mM Stock Solution . Store at -20°C in amber vials.

  • Working Solutions: Dilute the stock 1:100 into each test solvent (Final concentration: 10

    
    M).
    
    • Note: For dichloromethane, ensure the DMSO stock is miscible or use an intermediate dilution step.

  • Spectral Scan:

    • Set Excitation: 330 nm .

    • Scan Emission: 350 nm – 600 nm .

    • Slit Width: 5 nm (excitation) / 5 nm (emission).

  • Data Analysis:

    • Normalize emission spectra to the peak intensity.

    • Plot

      
       vs. Solvent Polarity Function (
      
      
      
      ).
    • Expected Result: You should observe a red shift (bathochromic shift) as solvent polarity increases, accompanied by a decrease in quantum yield in protic solvents (water/methanol) due to H-bond induced quenching.

Application Protocol 2: Cellular Imaging of Hydrophobic Regions

Objective: Use 7-Methylquinolin-2(1H)-one to stain cellular membranes and hydrophobic organelles. Due to its lipophilicity, the molecule partitions into lipid bilayers.

Reagents
  • Cell Line: HeLa or CHO cells (adherent).

  • Imaging Buffer: HBSS or PBS (pH 7.4).

  • Probe Stock: 1 mM in DMSO.

  • Mounting Media: Non-fluorescent, aqueous-based.

Workflow Diagram

Workflow Step1 1. Cell Culture (Seed on coverslips, 24h) Step2 2. Wash (2x PBS to remove serum) Step1->Step2 Step3 3. Staining (10-50 µM Probe in HBSS, 20 min @ 37°C) Step2->Step3 Serum proteins bind probe (Avoid Serum) Step4 4. Wash (3x HBSS, rapid) Step3->Step4 Step5 5. Imaging (Live Cell Chamber) Step4->Step5 Ex: 350nm / Em: 450nm

Figure 2: Live-cell staining workflow. Critical Step: Serum removal is mandatory as albumin binds quinolinones, causing high background.

Detailed Protocol
  • Cell Preparation: Seed cells on sterile glass coverslips. Allow to adhere overnight to 70% confluence.

  • Washing: Aspirate growth medium. Wash cells twice with pre-warmed PBS.

    • Scientific Rationale: Serum albumin contains hydrophobic pockets that will bind the probe with high affinity, preventing cellular uptake and causing background fluorescence.

  • Staining: Incubate cells with 20

    
    M  7-Methylquinolin-2(1H)-one in HBSS for 20–30 minutes  at 37°C.
    
    • Optimization: Titrate concentration between 10

      
      M and 50 
      
      
      
      M. Higher concentrations may lead to crystallization or toxicity.
  • Post-Stain Wash: Wash 3x with HBSS to remove excess probe.

  • Imaging: Transfer to a microscope stage incubator.

    • Channel: DAPI/Hoechst filter set (Ex: 340–380 nm; Em: 430–470 nm).

    • Observation: Expect blue fluorescence localized to cell membranes, lipid droplets, and endoplasmic reticulum. The nucleus may show weak staining depending on chromatin density.

Advanced Application: Probe Scaffold Design

7-Methylquinolin-2(1H)-one is rarely used as a standalone stain in modern high-content screening; rather, it is the donor moiety or scaffold for "Turn-On" probes.

Reaction Scheme for Biothiol Sensing: To detect Cysteine (Cys) or Glutathione (GSH), the 7-methyl group or the amide nitrogen can be functionalized with a quenching group (e.g., dinitrophenyl ether or acrylate) that is cleaved by the analyte.

  • State A (Probe): Fluorescence Quenched (PET or ICT disruption).

  • Reaction: Analyte (e.g., GSH) cleaves the linker.

  • State B (Product): 7-Methylquinolin-2(1H)-one released

    
    Strong Blue Fluorescence Restoration. 
    

Validation Control: When designing such experiments, always use N-Ethylmaleimide (NEM) treated cells as a negative control (NEM blocks biothiols, preventing probe activation).

References
  • Photophysics of Quinolinone Deriv

    • Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.[1]

    • Significance: Establishes the solvatochromic nature and fluorescence enhancement of quinolin-2-ones upon binding to hydrophobic cavities.
    • Source:

  • Probe Design & Synthesis

    • Title: An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite.[2][3]

    • Significance: Details the synthetic chemistry to functionalize the quinolinone core for specific analyte sensing (Michael addition mechanism).
    • Source:

  • Biothiol Detection Mechanisms

    • Title: Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.
    • Significance: Validates the use of the quinolone/carbostyril skeleton as a scaffold for cysteine/glut
    • Source:

  • Solvent Effects & Quantum Yield

    • Title: A Review on Effect of Solvents on Fluorescent Spectra.
    • Significance: Provides the theoretical background for interpreting solvatochromic shifts in 7-substituted coumarins and quinolinones.
    • Source:

Sources

7-Methylquinolin-2(1H)-one in drug discovery and screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Methylquinolin-2(1H)-one in Drug Discovery & Screening

Part 1: Introduction & Strategic Significance

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril; CAS: 486-56-6) represents a pivotal scaffold in medicinal chemistry, serving as both a robust synthetic building block and a versatile biophysical probe. While the quinolin-2(1H)-one core is ubiquitous in FDA-approved therapeutics (e.g., Aripiprazole , Brexpiprazole , Cilostazol ), the 7-methyl analog occupies a unique niche in Structure-Activity Relationship (SAR) studies.

Why This Molecule Matters:
  • Metabolic Stability Probe: In many psychotropic drugs (e.g., dopamine partial agonists), the 7-position is occupied by an alkoxy or hydroxy group. The 7-hydroxy metabolite is often a target for rapid Phase II glucuronidation. Replacing the 7-oxygen functionality with a 7-methyl group creates a metabolically stable isostere , preventing O-glucuronidation while maintaining steric bulk and increasing lipophilicity (LogP).

  • Fluorescent Scaffold: Unlike its non-emissive precursors, the rigid lactam core of 7-methylquinolin-2(1H)-one exhibits intrinsic fluorescence. It serves as a "turn-on" sensor baseline for developing environmental-sensitive probes (e.g., viscosity or polarity sensors).

  • Synthetic Versatility: It allows for orthogonal functionalization:

    • N-1 Position: Alkylation targets GPCR binding pockets.

    • C-3/C-4 Positions: Electrophilic substitution (bromination/formylation) allows for "warhead" attachment.

    • C-7 Methyl: A site for benzylic bromination and subsequent coupling.

Part 2: Physicochemical Profile & Data Summary

Before initiating protocols, reference the baseline properties of the core scaffold.

PropertyValue / CharacteristicRelevance to Screening
Molecular Formula C₁₀H₉NOCore scaffold stoichiometry
Molecular Weight 159.19 g/mol Low MW allows for fragment-based drug design (FBDD)
LogP (Predicted) ~2.1 - 2.4CNS penetrant range; higher than 7-OH analogs
pKa (Lactam) ~11.5 (NH deprotonation)Weakly acidic; requires strong base (NaH/K₂CO₃) for N-alkylation
Fluorescence λ_ex ~330 nm / λ_em ~410 nmBlue emission; solvatochromic shifts in polar solvents
Solubility DMSO, DMF, hot EthanolPoor water solubility; requires carrier solvent for bioassays
Tautomerism Lactam (major) vs. LactimCritical: Reaction conditions dictate N- vs. O-alkylation

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Methylquinolin-2(1H)-one

Rationale: Direct condensation of m-toluidine often yields a mixture of 5-methyl and 7-methyl isomers. This protocol uses a modified Knorr-type cyclization followed by purification to isolate the 7-isomer, or the oxidation of 7-methylquinoline (more specific).

Method: Transformation of 7-Methylquinoline to 7-Methylquinolin-2(1H)-one via N-Oxide.

Reagents:

  • 7-Methylquinoline (Starting Material)[1]

  • m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Acetic Acid

  • Acetic Anhydride (Ac₂O)

  • Potassium Carbonate (K₂CO₃)

Step-by-Step Workflow:

  • N-Oxidation:

    • Dissolve 7-methylquinoline (10 mmol) in DCM (50 mL).

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

    • Stir at RT for 4 hours. Monitor TLC (MeOH:DCM 1:10) for disappearance of starting material.

    • Wash with 10% NaHCO₃, dry over Na₂SO₄, and concentrate to yield 7-methylquinoline N-oxide .

  • Rearrangement (Polonovski-type):

    • Reflux the N-oxide in Acetic Anhydride (20 mL) for 2 hours.

    • Mechanism:[1][2][3] Formation of the 2-acetoxy intermediate.

    • Remove excess Ac₂O under vacuum.

  • Hydrolysis to Lactam:

    • Resuspend the residue in MeOH:Water (1:1).

    • Add K₂CO₃ (2 equiv) and reflux for 1 hour to cleave the O-acetyl group.

    • Acidify carefully with 1M HCl to pH 5-6. The product, 7-methylquinolin-2(1H)-one , will precipitate.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • QC Check: 1H NMR (DMSO-d6). Look for the singlet methyl peak at ~2.4 ppm and the characteristic doublet of the C-3/C-4 protons.

Protocol B: N-Alkylation for GPCR Ligand Synthesis

Rationale: Most bioactive derivatives (like Aripiprazole) are N-substituted. This step attaches the "linker" to the pharmacophore.

Diagram: Synthetic Logic Flow

SynthesisWorkflow cluster_conditions Critical Control Points Start 7-Methylquinolin-2(1H)-one (Core Scaffold) Base Deprotonation (NaH or K2CO3 / DMF) Start->Base Activation Intermediate Lactam Anion (Nucleophile) Base->Intermediate Control1 Temp: 60°C Avoid O-alkylation Base->Control1 Electrophile Linker Addition (e.g., 1,4-dibromobutane) Intermediate->Electrophile Sn2 Reaction Product N-Alkylated Scaffold (Precursor for Library) Electrophile->Product

Caption: Workflow for N-functionalization. Strict temperature control prevents thermodynamic O-alkylation.

Procedure:

  • Activation: Dissolve 7-methylquinolin-2(1H)-one (1 equiv) in anhydrous DMF. Add K₂CO₃ (3 equiv). Stir at 60°C for 30 min.

  • Coupling: Add alkyl halide (e.g., 1,4-dibromobutane) (3 equiv) dropwise.

  • Workup: Pour into ice water. Filter the precipitate.

  • Validation: NMR should show disappearance of the NH signal (~11-12 ppm) and appearance of triplet N-CH₂ signals.

Protocol C: Fluorescence-Based Binding Assay (Scaffold Hopping)

Rationale: 7-Methylquinolin-2(1H)-one derivatives often show solvatochromism. Upon binding to a hydrophobic protein pocket (e.g., Human Serum Albumin or a Receptor), the fluorescence intensity typically increases ("Turn-On") and blue-shifts.

Assay Setup:

  • Probe Stock: Prepare 10 mM stock of the 7-methyl derivative in DMSO.

  • Buffer: PBS pH 7.4 (or specific receptor buffer).

  • Titration:

    • Place 2 µM Probe in quartz cuvette (or black 96-well plate).

    • Titrate protein/target (0 - 50 µM).

    • Incubate 5 min per point.

  • Readout:

    • Excitation: 330 nm.

    • Emission Scan: 380–500 nm.

  • Data Analysis: Plot Fluorescence Intensity (F) vs. [Protein]. Fit to the Benesi-Hildebrand equation to determine the Binding Constant (K_b).

Part 4: Advanced Screening Strategy (SAR)

When using 7-methylquinolin-2(1H)-one in a screening library, categorize results based on the "Methyl Scan" logic:

ObservationInterpretationActionable Insight
Activity Retained vs. 7-H The 7-position tolerates bulk.Good candidate for optimizing lipophilicity.
Activity Lost vs. 7-OH H-bond donor/acceptor at C-7 is critical.Revert to 7-hydroxy or try 7-methoxy (H-bond acceptor only).
Metabolic Stability > 7-OH 7-Me successfully blocks glucuronidation.Prioritize for in vivo PK studies.
Fluorescence Quenching Probe entered a polar/aqueous pocket or PET mechanism.Use as a negative control for binding site mapping.

Diagram: SAR Decision Tree

SAR_Logic Start Screen 7-Methyl Analog CheckPotency Check Potency (IC50) Start->CheckPotency HighPotency Potency Retained/Improved CheckPotency->HighPotency < 100 nM LowPotency Potency Lost CheckPotency->LowPotency > 10 µM CheckMetab Check Microsomal Stability HighPotency->CheckMetab AnalyzeBinding Analyze Binding Mode (Docking) LowPotency->AnalyzeBinding Stable Lead Candidate (High Lipophilicity/Stability) CheckMetab->Stable T1/2 > 60 min Unstable Check Benzylic Oxidation CheckMetab->Unstable T1/2 < 15 min HBondNeeded 7-OH H-bond Critical AnalyzeBinding->HBondNeeded

Caption: Decision matrix for evaluating 7-methylquinolin-2(1H)-one hits in HTS.

References

  • Albrecht, A., et al. (2025). "The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research." BenchChem Application Notes.

  • Kikuchi, T., et al. (2015). "Pharmacology of Brexpiprazole: A Novel Serotonin-Dopamine Activity Modulator." Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2019). "Discovery and Optimization of Quinolinone Derivatives as Potent Mutant IDH1 Inhibitors." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1944). "4-Methylcarbostyril (Analogous synthesis protocols)." Organic Syntheses, Coll.[4] Vol. 3.

  • Silva, C., et al. (2025). "Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one." ACS Omega.

Sources

Application Note: In Vitro Cytotoxicity Profiling of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a privileged scaffold in medicinal chemistry.[1][2][3] Quinolin-2(1H)-one derivatives possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the planar aromatic structure allows for intercalation into DNA or inhibition of enzymes such as topoisomerases, often leading to cell cycle arrest or apoptosis in neoplastic cells.

This application note provides a rigorous, standardized workflow for evaluating the cytotoxic potential of 7-Methylquinolin-2(1H)-one. Unlike generic protocols, this guide addresses the specific physicochemical challenges of quinolinone derivatives—namely, their limited aqueous solubility and tendency to aggregate—ensuring high-fidelity IC50 data generation.

Compound Profile[3][4][5][6][7][8][9][10]
  • IUPAC Name: 7-methyl-1H-quinolin-2-one[1][2]

  • CAS Number: 22266-41-7[1][2]

  • Molecular Weight: 159.19 g/mol [1][2][4]

  • Solubility: Low in water; Soluble in DMSO (up to ~50 mM with warming).[2]

  • Stability: Light-sensitive; store solid at 4°C protected from light.

Experimental Design Strategy

To establish a robust cytotoxicity profile, a multi-parametric approach is required.[2] We utilize a primary metabolic screen to determine potency (IC50), followed by a mechanistic assay to distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data interpretation.

G cluster_0 Phase I: Preparation cluster_1 Phase II: Execution cluster_2 Phase III: Analysis Stock Stock Solution (50 mM in DMSO) QC Solubility Check (No Precipitate) Stock->QC Dilution Serial Dilution (2x Conc. in Media) QC->Dilution Treatment Treatment (24h - 72h) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Readout Assay Readout Treatment->Readout IC50 IC50 Calculation (Non-linear Regression) Readout->IC50 Mechanism Mechanistic Validation IC50->Mechanism If IC50 < 10 µM

Figure 1: End-to-end workflow for cytotoxicity profiling of 7-Methylquinolin-2(1H)-one.

Material Preparation & Handling[1][10][11][12]

Stock Solution Preparation

Quinolinones are hydrophobic.[2] Proper solubilization is critical to prevent "crash-out" in aqueous media, which leads to false negatives.[1][2]

  • Weighing: Weigh approximately 1.6 mg of 7-Methylquinolin-2(1H)-one.

  • Solvent: Add 200 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Control (Critical)
  • Maximum DMSO Tolerance: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO.[2]

  • Protocol: Ensure the highest concentration well contains ≤0.5% DMSO. Normalize all lower concentration wells to contain this same percentage of DMSO to eliminate solvent artifacts.

Protocol A: Metabolic Viability Screening (MTT Assay)

Objective: Determine the IC50 value using the reduction of tetrazolium salts as a proxy for mitochondrial activity.

Reagents
  • Target Cells (e.g., HepG2, MCF-7, or HCT-116).[1]

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Positive Control: Doxorubicin or Camptothecin (Topoisomerase inhibitors are mechanistically relevant).[2]

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells in exponential growth phase.[2]

    • Seed 3,000 - 5,000 cells/well in 100 µL complete media into a 96-well plate.

    • Note: Use perimeter wells for PBS blanking to avoid "edge effects" (evaporation).[2]

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 2x working solution of 7-Methylquinolin-2(1H)-one in complete media.

    • Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM (Logarithmic spacing).

    • Add 100 µL of 2x compound solution to the existing 100 µL in wells (Final Volume = 200 µL).

    • Control: Add 0.5% DMSO vehicle to control wells.[2]

  • Incubation:

    • Incubate for 48 to 72 hours .[2] Quinolinones often act via cell cycle arrest, which requires at least 2 doubling times to manifest as reduced viability.[2]

  • Readout (Day 3/4):

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Aspirate media carefully (do not disturb crystals).[2]

    • Solubilize crystals with 150 µL DMSO .

    • Shake plate for 10 mins protected from light.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis Table
ParameterFormula/MethodAcceptance Criteria
Viability %

CV% between replicates < 15%
IC50 4-Parameter Logistic Regression (Sigmoidal Dose-Response)R² > 0.95
Z-Factor $1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n

Protocol B: Mechanistic Validation (Cell Cycle Analysis)

Rationale: Since 7-Methylquinolin-2(1H)-one derivatives often inhibit topoisomerases or intercalate DNA, they frequently cause accumulation in the G0/G1 or G2/M phase before inducing apoptosis.[1][2]

Flow Cytometry Workflow
  • Treatment: Treat cells with IC50 and 2x IC50 concentrations for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol out with PBS.[2]

    • Resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.1% Triton X-100 + 0.2 mg/mL RNase A).[1][2]

  • Analysis: Incubate 30 mins at 37°C. Analyze on a flow cytometer (excitation 488 nm, emission >575 nm).

Mechanism Decision Tree

Use the following logic to interpret Flow Cytometry results:

Mechanism Start Flow Cytometry Result SubG1 Sub-G1 Peak Increase Start->SubG1 Arrest Cell Cycle Arrest Start->Arrest Conclusion1 Apoptosis (Confirm w/ Annexin V) SubG1->Conclusion1 G1 G0/G1 Accumulation Arrest->G1 G2 G2/M Accumulation Arrest->G2 Conclusion2 CDK Inhibition (Likely mechanism) G1->Conclusion2 Conclusion3 DNA Damage/Topo Inhibition G2->Conclusion3

Figure 2: Interpreting cell cycle distribution shifts to determine the mode of action.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high conc.[1][2][4]Check wells under microscope before adding MTT.[2][4] If crystals exist, lower max concentration or warm media to 37°C prior to addition.[2]
High Background Serum protein precipitation or phenol red interference.[2][4]Use phenol red-free media for readout or subtract 630nm reference wavelength.[1][2][4]
Low Sensitivity Cell density too high.[2][4]Reduce seeding density to ensure cells are in log-phase during treatment.[1][2][4]

References

  • PubChem. (2025).[2] 7-Methylquinoline | C10H9N | CID 11927.[1][2][4] National Library of Medicine.[2] Link

  • Mao, X., et al. (2022).[2] Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI Medical Sciences Forum. Link[1]

  • Organic Syntheses. (1944).[2] 4-Methylcarbostyril Synthesis Protocol. Org. Synth. 1944, 24, 68. Link[1][2]

  • BenchChem. (2025).[2][5] Biological Potential of Quinolin-2(1H)-one Derivatives. Link[1]

  • RSC. (2023). DMSO as a solvent and reagent in quinoline synthesis. Organic & Biomolecular Chemistry. Link

Sources

Application Note: Antimicrobial Activity Screening of 7-Methylquinolin-2(1H)-one and Its Derivatives

[1][2]

Introduction & Scientific Context

The quinolin-2(1H)-one (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for various antimicrobial, anticancer, and anti-inflammatory agents. 7-Methylquinolin-2(1H)-one represents a critical lipophilic scaffold where the C7-methyl group enhances membrane permeability compared to the unsubstituted parent carbostyril.[1][2]

While the parent compound often exhibits moderate baseline activity, it is frequently screened as a control to validate the efficacy of C3-substituted (e.g., hydrazide, Schiff base) or N1-alkylated derivatives. The primary mechanism of action for this class typically involves:

  • DNA Gyrase/Topoisomerase IV Inhibition: Similar to fluoroquinolones, preventing bacterial DNA replication.[2]

  • Membrane Disruption: Lipophilic interaction with the bacterial cell wall, particularly in Gram-positive strains like Staphylococcus aureus.[2]

This guide provides a standardized workflow for evaluating the antimicrobial potency of 7-Methylquinolin-2(1H)-one, ensuring reproducibility and eliminating common artifacts caused by solubility issues.

Compound Handling & Preparation[1][2][3][4][5][6]

Physicochemical Properties[1][2][7][8]
  • Compound: 7-Methylquinolin-2(1H)-one[1][2]

  • Appearance: Typically an off-white to pale yellow solid.[1][2][3]

  • Solubility Profile:

    • Water:[1][3][4] Insoluble (Hydrophobic).[2]

    • DMSO: Soluble (Recommended stock solvent).[2]

    • Ethanol/Methanol:[2] Sparingly soluble (Requires sonication/heating).

Stock Solution Protocol

To ensure accurate MIC (Minimum Inhibitory Concentration) determination, proper solubilization is critical.[2]

  • Weighing: Accurately weigh 10.0 mg of 7-Methylquinolin-2(1H)-one.

  • Primary Solubilization: Dissolve in 1.0 mL of 100% sterile Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL (10 mg/mL) stock solution.

    • Note: Vortex for 30 seconds. If particulate matter remains, sonicate at 40°C for 5 minutes.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though 100% DMSO is bacteriostatic.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the logical flow from compound preparation to hit validation.

ScreeningWorkflowcluster_controlsCritical ControlsStartCompound: 7-Methylquinolin-2(1H)-oneSolubilitySolubility Check(DMSO Stock 10 mg/mL)Start->SolubilityScreeningPrimary Screening(Agar Well Diffusion)Solubility->ScreeningQualitative Hit?MICQuantitative Assay(Broth Microdilution)Solubility->MICDirect Quantitative PathScreening->MICZone > 10mmDataAnalysisData Analysis(MIC/MBC Calculation)MIC->DataAnalysisPosControlPositive: CiprofloxacinMIC->PosControlNegControlNegative: 1% DMSOMIC->NegControlValidationHit Validation(Time-Kill Kinetics)DataAnalysis->ValidationMIC < 10 µg/mL

Caption: Figure 1. Standardized screening workflow for lipophilic quinolinone derivatives, prioritizing solubility checks and quantitative validation.

Assay Protocol 1: Broth Microdilution (MIC Determination)[2]

This is the gold standard method (CLSI guidelines) for determining the quantitative potency of the compound.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

  • Plate: 96-well sterile polystyrene microtiter plate (U-bottom).

  • Detection: Resazurin dye (0.01%) or Turbidity (OD600).[2]

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh overnight culture.[2]

    • Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve a final challenge concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution (Serial Dilution):

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of the compound (diluted to 2x starting concentration, e.g., 512 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat up to column 10. Discard the final 100 µL.

    • Result: A concentration range typically from 256 µg/mL down to 0.5 µg/mL.

  • Control Setup:

    • Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Ensures solvent is not toxic.

    • Column 12 (Sterility Control): Media only.

  • Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11.

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual: Look for a "button" of bacterial pellet (growth) or clear solution (inhibition).[2]

    • Dye: Add 30 µL Resazurin.[2] Incubate 1-4 hours. Pink = Growth (Alive); Blue = Inhibition (Dead).[2]

Data Interpretation

The MIC is the lowest concentration where no visible growth is observed.

CompoundOrganismMIC (µg/mL)Interpretation
7-Methylquinolin-2(1H)-one S. aureus64 - 128Moderate/Weak Baseline Activity
7-Methylquinolin-2(1H)-one E. coli> 256Inactive (Typical for core scaffold)
Ciprofloxacin (Control) S. aureus0.25 - 1.0Valid Assay Range
1% DMSO (Vehicle) S. aureusGrowthSolvent Non-toxic

Note: The parent scaffold often shows higher MICs. Significant potency (<10 µg/mL) is usually achieved upon derivatization at the C3 position.

Assay Protocol 2: Agar Well Diffusion (Qualitative)

Useful for preliminary screening of multiple derivatives simultaneously.[2]

  • Plate Prep: Pour 20 mL of sterile Mueller-Hinton Agar into Petri dishes. Allow to solidify.

  • Seeding: Swab the surface with the standardized bacterial inoculum (0.5 McFarland).[2]

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading:

    • Add 50-100 µL of the compound stock (e.g., 1000 µg/mL) into the well.

    • Include a Positive Control well (Ciprofloxacin 5 µ g/disk or solution) and a Negative Control well (DMSO).[2]

  • Diffusion: Allow plates to sit at room temperature for 1 hour to let the compound diffuse before incubation.

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Mechanism of Action Hypothesis[3][10]

Understanding the target aids in interpreting data.[2] Quinolin-2-ones are structural isosteres of coumarins and quinolones.[1][2]

MechanismCompound7-Methylquinolin-2(1H)-oneTargetDNA Gyrase / Topo IV(ATP Binding Site)Compound->TargetH-bonding & Pi-StackingEffectInhibition of DNA SupercoilingTarget->EffectEnzyme StallingOutcomeBacterial Cell Death(Bactericidal)Effect->OutcomeReplication Fork Collapse

Caption: Figure 2. Proposed mechanism of action involving interference with bacterial DNA replication machinery.

Troubleshooting & Optimization

  • Precipitation in Media: If the compound precipitates upon adding the DMSO stock to the aqueous broth (turning cloudy immediately), the MIC is invalid.

    • Solution: Reduce the starting concentration or use a co-solvent system (e.g., 5% Tween-80) to stabilize the suspension, though this may affect bacterial permeability.

  • High MIC Values: If MIC > 256 µg/mL, the compound is considered inactive.

    • Insight: This is common for the unfunctionalized 7-methyl core.[1][2] It confirms that the antimicrobial activity of derived drugs comes from the specific appendages (hydrazides/heterocycles) attached to this scaffold, rather than the core itself acting alone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11927, 7-Methylquinoline.[2] Retrieved from [Link][2]

  • Desai, N. C., et al. (2017). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Journal of Pharmacology and Medicinal Chemistry. Retrieved from [Link][3][5][6][7]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.[1][2] American Journal of Organic Chemistry.[2] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2] (Standard reference for protocol methodology).

Anti-inflammatory evaluation of 7-Methylquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Evaluation of 7-Methylquinolin-2(1H)-one Derivatives

Executive Summary

The quinolin-2(1H)-one scaffold (carbostyril) represents a privileged structure in medicinal chemistry, serving as the core for various FDA-approved therapeutics (e.g., Aripiprazole, Brexpiprazole). The 7-Methylquinolin-2(1H)-one subclass is of particular interest due to the 7-methyl group's ability to modulate lipophilicity and metabolic stability without compromising the hydrogen-bond donor/acceptor profile of the lactam ring.

This application note provides a rigorous, validated workflow for evaluating the anti-inflammatory efficacy of these derivatives. It moves beyond simple screening, offering a mechanistic approach to distinguish between genuine anti-inflammatory activity and non-specific cytotoxicity.

Experimental Workflow

The following workflow outlines the logical progression from compound solubilization to mechanistic validation.

Workflow cluster_0 Go/No-Go Decision Gates Stock Compound Stock (DMSO, 10-50 mM) Viability Cytotoxicity Screen (MTT/CCK-8 Assay) Stock->Viability Dilution Screen Primary Screen (NO Inhibition / Griess) Viability->Screen Non-toxic dose (>90% viability) Mechanism Mechanistic Profiling (ELISA / Western Blot) Screen->Mechanism >50% NO inhibition Hit Lead Candidate (IC50 < 10 µM) Mechanism->Hit Confirmed Pathway

Figure 1: Step-wise evaluation pipeline. Compounds must pass the cytotoxicity "gate" before efficacy testing to ensure reduced inflammatory markers are not artifacts of cell death.

Chemical Handling & Solubilization

Quinolin-2(1H)-one derivatives often exhibit poor aqueous solubility due to the planar aromatic system.

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 20–50 mM. Sonicate at 40°C for 10 minutes if turbidity persists.

  • Working Solutions: Dilute stocks into serum-free culture media immediately prior to use.

  • Critical Control: The final DMSO concentration in the cell assay must not exceed 0.1% (v/v) . Higher concentrations can induce cytotoxicity or artificially suppress inflammation in RAW 264.7 cells.

Protocol 1: Cytotoxicity Screening (The Safety Gate)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory effects observed at cytotoxic doses are false positives.

Cell Model: RAW 264.7 (Murine Macrophages).[1][2][3] Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100 µL of fresh media containing the 7-methylquinolin-2-one derivative at serially diluted concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm.

Validation Criteria:

  • Compounds are considered suitable for efficacy testing only at concentrations maintaining >90% cell viability relative to the vehicle control.

Protocol 2: Primary Screen - Nitric Oxide (NO) Inhibition

Objective: Evaluate the compound's ability to suppress LPS-induced NO production, a hallmark of macrophage activation.

Principle: LPS stimulates iNOS (inducible Nitric Oxide Synthase), producing NO. NO rapidly oxidizes to nitrite (


), which reacts with Griess reagent to form a pink azo dye.

Procedure:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with the derivative (at MNTC determined in Protocol 1) for 1 hour.

    • Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O55:B5) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.[1][2][4][5]

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate 10 min at room temperature (protect from light). Read absorbance at 540 nm.[1][5]

Data Analysis: Calculate % Inhibition using the formula:



Where 

is the absorbance of LPS-only treated cells.

Protocol 3: Mechanistic Profiling (NF- B Pathway)

Objective: Confirm if the 7-methylquinolin-2-one derivative acts via the canonical NF-


B pathway, a common target for quinolinones.

Method: Western Blot or ELISA for cytokines (TNF-


, IL-6).

Pathway Visualization: The diagram below illustrates the intervention points where quinolinone derivatives typically exert activity (inhibition of IKK phosphorylation or direct COX-2 suppression).

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus COX2 COX-2 / iNOS Transcription Nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β Release COX2->Cytokines Drug 7-Methylquinolin-2-one Derivative Drug->IKK Potential Inhibition Drug->COX2 Direct Binding

Figure 2: Proposed Mechanism of Action. Quinolin-2-ones often inhibit the phosphorylation of I


B or bind directly to the COX-2 active site.

ELISA Procedure (Cytokines):

  • Treat and stimulate cells as in Protocol 2.

  • Collect supernatant after 24h.

  • Use commercial sandwich ELISA kits (e.g., R&D Systems, BD Biosciences) for TNF-

    
     and IL-6.
    
  • Key Insight: 7-methylquinolin-2-ones showing high NO inhibition but low Cytokine inhibition suggests a specific selectivity for the iNOS enzyme rather than upstream NF-

    
    B blockade.
    

Summary of Expected Results

AssayReadoutInterpretation of "Active" Hit
MTT / CCK-8 Absorbance (570 nm)Viability > 90% at 10 µM.
Griess Assay Nitrite (

) conc.[4]
IC

< 15 µM (comparable to Indomethacin).
ELISA TNF-

/ IL-6 (pg/mL)
Dose-dependent reduction (>50% reduction at 25 µM).
Western Blot Protein Band DensityReduced p-I

B

or reduced iNOS expression.

References

  • Talati, K., & Rajendran, S. (2025).[6] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[6] ACS Omega, 10(48), 59736–59743.[6] Link

  • Mao, S. C., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents.[3][7] Bioorganic & Medicinal Chemistry, 24(21), 5306-5319. Link

  • Kozłowska, J., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16966. Link

  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem Application Notes. Link

  • Yuan, G., et al. (2006). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology, 106(1), 12-19. (Protocol Standardization). Link

Sources

Application Note: 7-Methylquinolin-2(1H)-one as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis, functionalization, and application of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).

Introduction & Strategic Significance

7-Methylquinolin-2(1H)-one (1 ) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it represents the 7-methylated analog of the carbostyril core found in blockbuster antipsychotics like Brexpiprazole (Rexulti) and Aripiprazole (Abilify). While the 7-hydroxy congener is the direct precursor for Brexpiprazole, the 7-methyl variant serves as a critical tool for:

  • Structure-Activity Relationship (SAR) Studies: Probing the hydrophobic pocket tolerance of receptors (e.g., D2, 5-HT) by replacing the polar hydroxyl/alkoxy group with a lipophilic methyl group.

  • C-H Activation Substrate: Serving as a model substrate for distal (C5/C8) and proximal (C3/C4) functionalization due to the directing ability of the lactam moiety.

  • Precursor to 2-Chloroquinolines: Acting as the immediate precursor to 2-chloro-7-methylquinoline, a reactive electrophile for SNAr couplings.

This guide details a high-purity synthesis protocol via N-oxide rearrangement —superior to the traditional Skraup synthesis for avoiding regioisomeric mixtures—and outlines key functionalization workflows.

Chemical Properties & Tautomerism[1]

The compound exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In solution and solid state, the lactam (A) predominates, which dictates its reactivity profile: N-alkylation is favored under basic conditions, while O-functionalization requires specific hard electrophiles or silver salts.

PropertyData
CAS Number 607-66-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 195–198 °C
Solubility Soluble in DMSO, DMF, hot EtOH; sparingly soluble in water.
pKa ~11.5 (NH acidity)

Validated Synthesis Protocol: N-Oxide Rearrangement

While the Knorr or Skraup syntheses starting from m-toluidine are classic, they often suffer from the formation of the 5-methyl regioisomer (due to cyclization at the ortho-C2 vs. ortho-C6 position). The N-Oxide Rearrangement method described below guarantees regiochemical purity by starting from commercially available, isomerically pure 7-methylquinoline.

Reaction Scheme
  • Oxidation: 7-Methylquinoline

    
     7-Methylquinoline N-oxide.
    
  • Rearrangement: N-oxide

    
     7-Methylquinolin-2(1H)-one (via acetic anhydride).
    
Step-by-Step Protocol
Phase 1: N-Oxidation
  • Reagents: 7-Methylquinoline (1.0 equiv), m-CPBA (1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 14.3 g (100 mmol) of 7-methylquinoline in 250 mL of DCM in a 500 mL round-bottom flask.

    • Cool to 0 °C in an ice bath.

    • Add 27.0 g of m-CPBA (77% max, ~120 mmol) portion-wise over 30 minutes. Caution: Exothermic.[1]

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM); starting material (R_f ~0.8) should disappear, product (N-oxide) is very polar (R_f ~0.2).

    • Workup: Wash the organic layer with 10% aqueous Na₂CO₃ (3 × 100 mL) to remove m-chlorobenzoic acid byproduct.

    • Dry over Na₂SO₄, filter, and concentrate to yield the N-oxide as a waxy off-white solid. (Typical Yield: >90%).[2]

Phase 2: Rearrangement (The "Katada" Reaction)
  • Reagents: 7-Methylquinoline N-oxide (from Phase 1), Acetic Anhydride (Ac₂O).

  • Procedure:

    • Suspend the crude N-oxide (~15 g) in 80 mL of acetic anhydride.

    • Heat the mixture to reflux (140 °C) for 4 hours. The solution will turn dark brown.

    • Critical Step: Cool to RT and concentrate under reduced pressure to remove excess Ac₂O.

    • Resuspend the oily residue in 100 mL of 2M NaOH and heat at 80 °C for 1 hour (to hydrolyze the intermediate 2-acetoxy ester).

    • Cool to RT and acidify carefully with 6M HCl to pH ~5–6. The product, 7-methylquinolin-2(1H)-one, will precipitate.

    • Filter the solid, wash with cold water (50 mL) and cold diethyl ether (20 mL).

    • Purification: Recrystallize from Ethanol/Water (9:1).

Yield: ~65–75% (over two steps). Characterization: ¹H NMR (DMSO-d₆) δ 11.65 (br s, 1H, NH), 7.85 (d, J=9.5 Hz, 1H, H4), 7.50 (d, J=8.2 Hz, 1H, H5), 7.05 (s, 1H, H8), 6.98 (d, J=8.2 Hz, 1H, H6), 6.45 (d, J=9.5 Hz, 1H, H3), 2.38 (s, 3H, Me).

Functionalization & Applications

Once synthesized, the 7-methylquinolin-2(1H)-one scaffold serves as a versatile launchpad for further elaboration.

Workflow A: Synthesis of 2-Chloro-7-methylquinoline (SₙAr Precursor)

This is the primary route to generate receptor antagonists.

  • Reagent: POCl₃ (neat).

  • Conditions: Reflux (105 °C) for 2 hours.

  • Mechanism: The lactam oxygen is phosphorylated, creating a leaving group that is displaced by chloride.

  • Utility: The resulting 2-chloro derivative reacts with piperazines (e.g., in Brexpiprazole synthesis) or anilines.

Workflow B: N-Alkylation (Brexpiprazole Analogues)

To mimic the linker attachment in antipsychotics:

  • Reagents: K₂CO₃ (base), DMF, Alkyl Halide (e.g., 1,4-dibromobutane).

  • Conditions: 60 °C, 12 h.

  • Selectivity: N-alkylation is favored over O-alkylation by >95:5 in polar aprotic solvents with carbonate bases.

Workflow C: C-H Activation (Advanced)

Recent literature highlights the quinolinone core as a directing group.

  • C-8 Functionalization: Using Rh(III) catalysis, the amide oxygen directs activation to the sterically crowded C-8 position (ortho to the nitrogen).

  • C-3 Functionalization: Electrophilic halogenation (NCS/NBS) occurs readily at C-3 due to the enamine-like character of the C3-C4 double bond.

Visualizing the Workflows

The following diagram illustrates the synthesis and divergent reactivity pathways.

G Start 7-Methylquinoline (Commercial SM) NOxide Intermediate: N-Oxide Start->NOxide m-CPBA, DCM 0°C to RT, 4h Target TARGET: 7-Methylquinolin-2(1H)-one NOxide->Target 1. Ac2O, Reflux 2. NaOH (Hydrolysis) Chloro 2-Chloro-7-methylquinoline (Electrophile) Target->Chloro POCl3, Reflux (Deoxychlorination) N_Alk N-Alkylated Derivatives (Drug Analogues) Target->N_Alk R-X, K2CO3, DMF (N-Alkylation) CH_Act C8-Arylated Products (Novel Scaffolds) Target->CH_Act Rh(III), Ar-B(OH)2 (C-H Activation)

Figure 1: Synthesis of 7-methylquinolin-2(1H)-one via N-oxide rearrangement and subsequent divergent functionalization pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Rearrangement Incomplete hydrolysis of the acetoxy intermediate.Ensure the NaOH hydrolysis step is performed at 80 °C for at least 1 hour.
O-Alkylation observed Use of Ag salts or non-polar solvents.Switch to K₂CO₃ or Cs₂CO₃ in DMF/DMSO to enforce thermodynamic N-alkylation.
Polychlorination Extended reaction time with POCl₃.Stop reaction immediately after 2 hours; prolonged heating can chlorinate the methyl group or C-3.
Purification Difficulty Co-elution of N-oxide and acid byproduct.The carbonate wash is critical. If N-oxide is impure, recrystallize from ethyl acetate before the rearrangement step.

References

  • Synthesis of Quinolinones

    • Methodology: "The synthesis of quinolin-2-one occurs by deprotonating one of the protons of the CH2 group of the amide..."
    • Source:

  • Brexpiprazole Intermediate Context

    • Context: "The key intermediates in the preparation of Brexpiprazole are 7-Hydroxyquinoline-2(1H)-one..."[3] (Note: This highlights the structural homology).

    • Source:

  • C-H Functionalization

    • Application: "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines...
    • Source:

  • Reaction Safety (N-Oxides)

    • Protocol: Standard procedures for N-oxide rearrangements (Meisenheimer/K
    • Source:

Sources

Application Note: Strategic Synthesis of Novel Derivatives from 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-methylquinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for coumarins and a core fragment in blockbuster drugs like Cilostazol (anti-platelet) and Brexpiprazole (atypical antipsychotic).[1] Its pharmacological versatility stems from its ability to engage in hydrogen bonding (lactam motif) and pi-stacking interactions.[1]

This guide provides high-fidelity protocols for diversifying this scaffold at three critical vectors:

  • N1-Position: Introduction of solubility-enhancing tails or pharmacophore linkers.

  • C2-Position: Activation via deoxychlorination to access Suzuki-Miyaura coupling partners.[1]

  • C3-Position: Electrophilic functionalization (Vilsmeier-Haack) for "warhead" attachment.

Chemical Profile & Reactivity Map

Compound: 7-Methylquinolin-2(1H)-one CAS: 607-66-9 (Generic reference for methyl-quinolinones) Molecular Weight: 159.19 g/mol [1]

The 7-methyl substituent exerts a weak electron-donating effect (+I), slightly increasing electron density in the benzenoid ring compared to the unsubstituted parent. This subtle electronic modulation is often exploited to fine-tune metabolic stability (blocking metabolic oxidation at C7) or to adjust lipophilicity (logP).[1]

Visualization: Reactivity Landscape

The following diagram outlines the strategic points of attack on the scaffold.

ReactivityMap Core 7-Methylquinolin-2(1H)-one (Scaffold) N1 N1-Position (Nucleophilic) Core->N1 Alkylation (Base/R-X) C2 C2-Position (Electrophilic Activation) Core->C2 Deoxychlorination (POCl3) C3 C3-Position (Enamine-like Nucleophile) Core->C3 Formylation (Vilsmeier-Haack) N1_Out Solubility Tails Linkers N1->N1_Out C2_Out Suzuki Couplings SNAr Displacement C2->C2_Out C3_Out Aldehydes Knoevenagel Condensation C3->C3_Out

Caption: Strategic functionalization vectors. N1 allows linker attachment; C2 enables core modification; C3 allows side-chain extension.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Attach a linker while avoiding the competing O-alkylation (formation of quinolinyl ethers).[1] Mechanism: The lactam-lactim tautomerism allows for both N- and O-alkylation.[1] Using a "hard" base like alkali carbonates in polar aprotic solvents favors the thermodynamic N-alkylated product (lactam form).

Materials:
  • 7-Methylquinolin-2(1H)-one (1.0 equiv)[1]

  • Alkyl Halide (e.g., 1-bromo-4-chlorobutane) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst for Finkelstein exchange if using chlorides.

Step-by-Step Procedure:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 7-methylquinolin-2(1H)-one (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF.
    
  • Stirring: Stir at Room Temperature (RT) for 30 minutes. Note: This deprotonates the NH, generating the amidate anion.

  • Addition: Add the alkyl halide (1.2 eq) dropwise. If using a less reactive alkyl chloride, add catalytic KI (0.1 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The N-alkylated product typically has a lower Rf than the O-alkylated byproduct (if any).[1]

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates.

    • If solid:[2] Filter, wash with water, and dry under vacuum.

    • If oil:[1] Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation:

  • 1H NMR: Look for the disappearance of the broad NH singlet (~11-12 ppm) and the appearance of the

    
     triplet (~4.2 ppm).
    
  • Selectivity Check: O-alkylation typically shows the

    
     signal further downfield (~4.5-4.8 ppm) compared to N-alkylation.[1]
    
Protocol B: C2-Activation (Synthesis of 2-Chloro-7-methylquinoline)

Objective: Convert the unreactive lactam into a reactive chloro-imidate for subsequent Pd-catalyzed cross-couplings. Safety Note:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials:
  • 7-Methylquinolin-2(1H)-one (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 equiv, acts as solvent/reagent)
    
  • Optional:

    
     (1.0 equiv) for stubborn substrates.
    
Step-by-Step Procedure:
  • Setup: Place 7-methylquinolin-2(1H)-one in a dry round-bottom flask fitted with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Carefully add

    
     (neat).
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should clear as the starting material is consumed and aromatized.

  • Monitoring: Aliquot a small sample, quench in MeOH, and check TLC/LCMS. (Target Mass: M+H = ~178/180 for Cl isotope pattern).

  • Quenching (Critical Step):

    • Cool the reaction mixture to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Exothermic!

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Isolation: Extract the resulting precipitate/oil with DCM (3x). Dry over anhydrous

    
     and concentrate.
    
  • Purification: Silica gel chromatography (10-20% EtOAc/Hexanes).

Expert Insight: The resulting 2-chloro-7-methylquinoline is a potent electrophile.[1] It can react with amines (SNAr) to form 2-aminoquinolines or boronic acids (Suzuki) to form 2-arylquinolines.[1]

Protocol C: C3-Formylation (Vilsmeier-Haack Reaction)

Objective: Introduce an aldehyde at the C3 position to create a handle for Knoevenagel condensations (e.g., accessing fluorescent dyes or Michael acceptors).[1]

Materials:
  • 7-Methylquinolin-2(1H)-one (1.0 equiv)[1]

  • 
     (3.0 equiv)
    
  • DMF (3.0 equiv + solvent volume)

Step-by-Step Procedure:
  • Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (3.0 eq) to 0°C. Add

    
     (3.0 eq) dropwise. Stir for 30 mins at 0°C until a white semi-solid (chloroiminium salt) forms.
    
  • Substrate Addition: Dissolve 7-methylquinolin-2(1H)-one in a minimum amount of DMF and add it to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 80°C and stir for 4–12 hours.

  • Workup: Pour the mixture into ice water. Neutralize with sodium acetate (NaOAc) solution to hydrolyze the intermediate iminium species to the aldehyde.

  • Isolation: The product, 2-chloro-7-methylquinoline-3-carbaldehyde, usually precipitates as a yellow solid.[1] Note: Under these conditions, the C2 position is often chlorinated simultaneously.

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing a library of derivatives from the parent scaffold.

SynthesisWorkflow Start 7-Methylquinolin-2(1H)-one Decision Target Moiety? Start->Decision PathA Route A: N-Alkylation Decision->PathA Linker Attachment PathB Route B: C2-Chlorination Decision->PathB Core Modification PathC Route C: C3-Formylation Decision->PathC Side-chain Extension ProdA N-Alkyl Derivatives (Soluble Linkers) PathA->ProdA K2CO3/DMF, R-X InterB 2-Chloro-7-methylquinoline PathB->InterB POCl3, Reflux ProdC 3-Formyl-2-chloro Derivatives PathC->ProdC POCl3/DMF (Vilsmeier) ProdB 2-Aryl/Amino Derivatives (Suzuki/SNAr) InterB->ProdB Pd(PPh3)4 / Amines

Caption: Decision tree for divergent synthesis. Route B converts the lactam to an aromatic chloro-quinoline, enabling transition-metal catalysis.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
O-Alkylation observed Base too weak or counter-ion effect (

favors O,

favors N).[1]
Ensure use of

in DMF. Avoid silver salts.
Incomplete Chlorination Old

(hydrolyzed).
Distill

prior to use or increase equivalents. Add

.
Low Yield in Vilsmeier Moisture in DMF.Use strictly anhydrous DMF. The Vilsmeier reagent is moisture-sensitive.[1]
Precipitate during Workup Product trapped in phosphate salts.Ensure pH is adjusted to >8 during workup to break up phosphorus complexes.

References

  • Synthesis of 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science, 2019.[1] Link

  • Studies on the Alkylation of Quinolin-2(1H)-one Derivatives. Journal of the Chilean Chemical Society, 2015.[3] Link

  • Vilsmeier-Haack Reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances, 2023.[1][4] Link

  • Process for the preparation of quinoline-2(1h)-one derivatives (Brexpiprazole intermediates). Google Patents (WO2017115287A1). Link

Sources

Cell culture protocols for testing 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Profiling & Biological Characterization of 7-Methylquinolin-2(1H)-one

Abstract

7-Methylquinolin-2(1H)-one (CAS: 4295-44-1), often referred to as 7-methylcarbostyril, represents a "privileged scaffold" in medicinal chemistry. Its structural core is embedded within major pharmacophores, including phosphodiesterase (PDE) inhibitors (e.g., Cilostazol analogs) and atypical antipsychotics (e.g., Aripiprazole derivatives). While often utilized as a synthetic intermediate, its intrinsic biological profile requires rigorous validation. This application note details the standardized protocols for solubilization, cytotoxicity profiling, and functional anti-inflammatory screening of 7-Methylquinolin-2(1H)-one in mammalian cell culture systems.

Compound Preparation & Handling

Challenge: The quinolinone backbone confers significant hydrophobicity, leading to precipitation in aqueous media if not managed via a "step-down" dilution method. Objective: Create a stable, precipitate-free stock solution.

Protocol A: Solubilization Strategy
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Cell Culture Grade).

  • Target Stock Concentration: 100 mM (Primary), 10 mM (Working).

Step-by-Step Workflow:

  • Weighing: Weigh 15.9 mg of 7-Methylquinolin-2(1H)-one (MW: ~159.18 g/mol ) into a sterile amber glass vial (light sensitive).

  • Primary Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate at 40°C for 5 minutes. The lactam-lactim tautomerism favors the lactam (one) form, which is stable but rigid.

  • Sterilization: Do not filter the 100% DMSO stock through a 0.22 µm filter immediately, as this may leach membrane components. Filter the working dilution if necessary, or ensure aseptic powder handling.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Visual Workflow (Stock Preparation):

StockPrep Powder 7-Me-Q Powder (15.9 mg) Vortex Vortex & Sonicate (40°C, 5 min) Powder->Vortex DMSO Anhydrous DMSO (1.0 mL) DMSO->Vortex Stock 100 mM Stock (Amber Vial) Vortex->Stock Dissolution Dilution Intermediate Dilution (PBS/Media) Stock->Dilution Step-down (1:10)

Figure 1: Step-wise solubilization workflow to prevent precipitation shock.

Cytotoxicity Profiling (Safety Gate)

Rationale: Before functional assessment, the non-lethal window must be established. Quinolinones can exhibit cytotoxicity at high micromolar concentrations, often used as a mechanism for antitumor activity. Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Cell Line: HEK293 (Normal control) vs. MCF-7 (Breast adenocarcinoma - common model for quinolone antitumor screening).

Protocol B: 72-Hour MTT Viability Assay
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment Preparation:

    • Prepare a 2x serial dilution of 7-Methylquinolin-2(1H)-one in complete media.

    • Range: 0.1 µM to 100 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.1%). Critical: DMSO >0.5% will induce background toxicity.

  • Incubation: Treat cells for 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO (100 µL/well).

    • Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis Table Template:

Concentration (µM)Log[Conc]Absorbance (Mean)% Viability (vs DMSO)SD
0 (Vehicle)-0.850100%0.02
0.1-1.00.84599.4%0.03
1.00.00.81095.2%0.04
10.01.00.65076.4%0.05
100.02.00.12014.1%0.01

Functional Validation: Anti-Inflammatory Screening

Scientific Context: 7-substituted quinolinones are structurally homologous to established anti-inflammatory agents.[1] The most robust system to test this "scaffold effect" is the LPS-stimulated macrophage model. Mechanism: Inhibition of NO (Nitric Oxide) production via NF-κB pathway modulation.

Protocol C: NO Inhibition in RAW 264.7 Macrophages
  • Cell Preparation:

    • Use RAW 264.7 murine macrophages.

    • Seed at

      
       cells/well in 24-well plates.
      
  • Pre-treatment:

    • Treat cells with 7-Methylquinolin-2(1H)-one (selected non-toxic dose, e.g., 10 µM) for 1 hour prior to stimulation.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL).

    • Incubate for 24 hours.

  • Griess Assay (Readout):

    • Collect 50 µL of supernatant.

    • Mix with 50 µL Sulfanilamide solution + 50 µL NED solution (Griess Reagents).

    • Measure Absorbance at 540 nm.

    • Positive Control: Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).

Signaling Pathway Visualization:

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Transcriptional Activation NO Nitric Oxide (NO) iNOS->NO Compound 7-Me-Q (Inhibitor?) Compound->NFkB Potential Blockade

Figure 2: Proposed mechanism of action for quinolinone scaffold in inflammatory suppression.

References & Authoritative Grounding

  • Al-Bayati, R. I., et al. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives."[2] American Journal of Organic Chemistry.[2] Describes the fundamental antitumor and anti-inflammatory properties of the quinoline-2-one scaffold.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19478, 7-Methylquinoline." (Structural isomer reference for solubility data).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."[3] Standard reference for dissolving hydrophobic heterocycles.

  • Organic Syntheses. "4-Methylcarbostyril." Org.[3][4][5] Synth. 1944, 24, 68. Provides historical context on the stability and synthesis of methyl-substituted carbostyrils.

  • Zhang, L., et al. (2020). "Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures." NIH/PubMed. Discusses the cytotoxicity trends of aromatic ring structures similar to quinolinones.

Sources

Troubleshooting & Optimization

Technical Support Center: Skraup Synthesis of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the Skraup synthesis of 7-methylquinoline. It addresses the specific chemical, regiochemical, and safety challenges inherent to this protocol.

Topic: Troubleshooting & Optimization of m-Toluidine Cyclization Audience: Senior Chemists & Process Engineers Status: Operational

Core Protocol Analysis & Logic

The Skraup synthesis is the industry-standard method for accessing the quinoline core, but applying it to m-toluidine (3-methylaniline) introduces a critical bifurcation in the reaction pathway. Unlike aniline (which yields quinoline) or p-toluidine (which yields 6-methylquinoline exclusively), m-toluidine possesses two non-equivalent ortho positions available for cyclization: C2 and C6 .

  • Pathway A (C6 Cyclization): Leads to the desired 7-methylquinoline . This position is sterically less hindered and electronically activated (para to the methyl group).

  • Pathway B (C2 Cyclization): Leads to the isomeric impurity 5-methylquinoline . This position is sterically crowded (sandwiched between the amine and methyl groups).

The Challenge: While sterics favor the 7-isomer (typically ~2:1 to 4:1 ratio), the separation of these isomers is notoriously difficult due to their nearly identical boiling points (approx. 250°C-260°C). This guide prioritizes reaction control to maximize the 7-isomer and workup strategies to handle the inevitable "Skraup Tar."

Visualizing the Regioselectivity Challenge

The following diagram illustrates the mechanistic bifurcation that users must control.

SkraupRegioselectivity Start m-Toluidine (3-Methylaniline) Intermed Michael Adduct (β-aminoaldehyde) Start->Intermed + Glycerol/H2SO4 Acrolein Acrolein (in situ from Glycerol) Acrolein->Intermed Active Species Cyclization_C6 Cyclization at C6 (Sterically Favored) Intermed->Cyclization_C6 Path A (Fast) Cyclization_C2 Cyclization at C2 (Sterically Hindered) Intermed->Cyclization_C2 Path B (Slow) Prod_7 7-Methylquinoline (Major Product) Cyclization_C6->Prod_7 - H2O / [O] Prod_5 5-Methylquinoline (Minor Impurity) Cyclization_C2->Prod_5 - H2O / [O]

Figure 1: Mechanistic bifurcation in the Skraup reaction of m-toluidine. Path A is favored due to steric freedom at the C6 position.

Troubleshooting & FAQs

Direct solutions to common failure modes reported in the field.

Category 1: Reaction Violence & Exotherm Control

Q: The reaction becomes uncontrollable/explosive upon reaching reflux. How do I prevent this? A: The "classic" Skraup reaction is notorious for a delayed, violent exotherm caused by the sudden polymerization of acrolein and rapid oxidation.

  • Root Cause: Adding all reagents at once or heating too rapidly. The induction period (accumulation of acrolein) is followed by a runaway reaction.

  • The Fix: Use Ferrous Sulfate (FeSO₄) as a moderator.[1][2]

    • Mechanism: FeSO₄ acts as an oxygen carrier, regulating the oxidation potential of the nitrobenzene (or arsenic acid) and extending the reaction time, which flattens the exotherm curve [1].

    • Protocol Adjustment: Add FeSO₄·7H₂O (approx. 5-10g per 100g amine) to the reaction mixture before adding the acid.

    • Alternative: Use Arsenic Acid instead of nitrobenzene.[3][4] While toxic, it provides a much smoother reaction profile than nitrobenzene [2].

Category 2: Yield & Tar Formation

Q: My crude yield is low (<40%), and the flask is filled with insoluble black tar. Is the product lost? A: A significant portion of your quinoline is likely trapped in the polymeric tar (acrolein polymers).

  • The Fix: Zinc Chloride Fusion.

    • Do not discard the tar. After steam distilling the "free" quinoline, take the tarry residue, mix it with finely powdered Zinc Chloride (ZnCl₂), and fuse the mixture at melting temperature.

    • Why? This breaks down the coordination complexes between the quinoline and the polymeric matrix, releasing trapped product. Subsequent extraction or steam distillation can recover an additional 10-15% yield [3].

  • Prevention: Ensure your glycerol is "Dynamite Grade" (low water content).[5] Excess water promotes side reactions and lowers the boiling point, preventing complete aromatization.

Category 3: Isomer Purity (The 5- vs 7-MeQ Problem)

Q: GC-MS shows a 70:30 mixture of 7-methyl and 5-methyl isomers.[6] Distillation isn't separating them. What now? A: Direct fractional distillation is often insufficient due to the boiling point proximity (<2°C difference).

  • Strategy A (Chemical Separation): If ultra-high purity is required, convert the mixture to the Zinc Chloride double salts . The solubility differences between the 5- and 7-methylquinoline-ZnCl₂ complexes in dilute HCl or ethanol often allow for recrystallization-based enrichment of the 7-isomer.

  • Strategy B (Nitration): If the end goal is a functionalized quinoline, proceed to nitration. The 7-methyl isomer nitrates cleanly at the 8-position (ortho to the methyl), while the 5-isomer reacts differently or more slowly, allowing for easier separation of the nitro-derivatives [4].

Optimized Experimental Protocol

Standardized for 100g scale. Validated for safety and reproducibility.

Reagents Table
ReagentRoleQuantitySpecification
m-Toluidine Substrate100 g (0.93 mol)Freshly distilled
Glycerol C3 Source305 g (3.3 mol)Anhydrous ("Dynamite grade")
Sulfuric Acid Catalyst/Dehydrator270 g (150 mL)Conc. (98%)
Nitrobenzene Oxidant155 g (1.26 mol)Dry
Ferrous Sulfate Moderator10 gHeptahydrate (FeSO₄·7H₂O)
Step-by-Step Workflow
  • Setup: Equip a 2L round-bottom flask with a robust mechanical stirrer (magnetic stirring will fail when tar forms) and a high-efficiency reflux condenser (Allihn or Dimroth type).

  • Mixing (Critical Order):

    • Add m-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask.

    • Mix thoroughly before adding acid.

    • Add sulfuric acid dropwise with stirring. Caution: Exothermic.

  • The "Controlled" Heating:

    • Heat the flask using a heating mantle.

    • Hold Point: When the temperature reaches ~100°C-110°C, observe the reflux. If the liquid begins to boil vigorously on its own, remove the heat source immediately and allow the exotherm to subside. The ferrous sulfate should prevent a "volcano," but vigilance is required.[1]

    • Once the spontaneous boiling ceases, resume heating to full reflux (approx. 150°C-160°C) for 4–5 hours.

  • Workup:

    • Cool the mixture to ~100°C.

    • Steam Distillation 1: Steam distill the mixture to remove unreacted nitrobenzene. (The quinoline remains protonated and in the flask).

    • Basification: Make the residue in the flask strongly alkaline (pH > 12) using 50% NaOH solution. Caution: Heat generation.

    • Steam Distillation 2: Steam distill again. The oily quinoline product will codistill with water. Continue until the distillate is clear.

  • Isolation:

    • Extract the aqueous distillate with ether or dichloromethane.

    • Dry over MgSO₄ and evaporate the solvent.

    • Purification: Perform fractional distillation under reduced pressure.

      • Target Fraction: 7-Methylquinoline boils at ~140°C at 15 mmHg.

      • Note: Discard the initial "forerun" which is richer in the 5-methyl isomer.

Workflow Diagram

SkraupWorkflow Step1 Reagent Prep (m-Toluidine, Glycerol, Nitrobenzene, FeSO4) Step2 Acid Addition (Slow, Stirred) Step1->Step2 Step3 Reflux w/ Exotherm Control (4-5 Hours) Step2->Step3 Step4 Steam Distillation (Acidic) Removes Nitrobenzene Step3->Step4 Step5 Basification (NaOH) Release Free Base Step4->Step5 Step6 Steam Distillation (Basic) Collects Crude Product Step5->Step6 Step7 Fractional Distillation (Vacuum) Step6->Step7

Figure 2: Operational workflow for the safe synthesis and isolation of 7-methylquinoline.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline."[3] Organic Syntheses, Coll.[3][7] Vol. 1, p. 478 (1941).[3] Link

    • Establishes the use of ferrous sulfate to moder
  • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[3] Organic Reactions, 7, 59-98 (1953).[3] Link

    • The definitive review on Skraup mechanism, including the use of arsenic acid and m-toluidine regioselectivity.
  • Bradford, L.; Elliott, T. J.; Rowe, F. M. "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 437-445 (1947). Link

    • Detailed study on the separation of 5- and 7-isomers and the zinc chloride fusion technique.
  • Zibaseresht, R. et al. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands, (2013).[8] Link

    • Confirms the 2:1 isomer ratio and the strategy of nitration for purific

Sources

Technical Support Center: Exotherm Management in Quinoline Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #9482-EXO Subject: Thermal Runaway Prevention & Yield Optimization in Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Hazard Landscape

Quinoline synthesis, particularly via the classical Skraup and Doebner-Miller pathways, presents a notorious safety paradox: the reaction requires significant thermal activation to overcome the kinetic barrier of the initial condensation, but once initiated, it becomes autocatalytic and violently exothermic.

This guide addresses the "Induction Period Trap"—a phenomenon where the reaction mixture appears dormant for minutes or hours, leading operators to increase heat, only to trigger a sudden, uncontrollable thermal runaway. We provide three validated protocols to decouple kinetic activation from thermal risk.

Module A: Taming the Skraup Reaction (Batch Protocol)

The Issue: The Skraup reaction (aniline + glycerol + sulfuric acid + oxidant) is prone to violent boiling due to the sudden release of acrolein and subsequent radical polymerization.

The Fix: Use a moderator to dampen the radical chain reaction and enforce a "dosing-controlled" exotherm rather than an "accumulation-controlled" one.

Optimized Skraup Protocol (Self-Validating)
  • Standard Oxidant: Nitrobenzene (often acts as solvent and oxidant).

  • Critical Moderator: Ferrous Sulfate (

    
    ).
    
  • Acid Source: Concentrated

    
    .
    

Step-by-Step Methodology:

  • The Moderator Charge: In a round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer, charge aniline (1.0 eq), glycerol (3.0 eq), nitrobenzene (1.2 eq), and ferrous sulfate (0.05 eq) .

    • Why? Ferrous sulfate acts as a radical scavenger, extending the induction period and lowering the peak exotherm temperature [1].

  • Acid Dosing (The Control Valve): Heat the mixture to 100°C . Add concentrated

    
     (2.0 eq) dropwise  via an addition funnel.
    
    • Safety Check: Do not add acid all at once. The acid catalyzes the dehydration of glycerol to acrolein. By limiting acid, you limit the instantaneous concentration of reactive acrolein.

  • The Temperature Ramp: Once addition is complete, slowly ramp temperature to 130°C .

    • Visual Cue: Watch for the "first bubble." If the mixture begins to boil spontaneously without external heat, remove the heating mantle immediately and apply an air stream to the flask exterior.

  • Reflux: Maintain reflux for 3–4 hours.

Visualization: Skraup Safety Logic

SkraupSafety Start Reactants Mixed (Aniline + Glycerol) Acid Acid Addition (Catalyst) Start->Acid Induction Induction Period (DANGER ZONE) Acid->Induction Runaway Thermal Runaway Induction->Runaway Uncontrolled Product Quinoline Product Induction->Product Controlled Moderator FeSO4 (Radical Scavenger) Moderator->Induction Dampens Kinetics

Figure 1: Logic flow of the Skraup reaction showing how the moderator intervenes to prevent thermal runaway.

Module B: Continuous Flow Synthesis (The Modern Solution)

The Issue: Batch reactors suffer from poor surface-area-to-volume ratios. As the scale increases, the ability to remove heat decreases linearly, while heat generation increases cubically.

The Fix: Continuous Flow Chemistry . By conducting the reaction in micro-channels, heat transfer is nearly instantaneous, rendering the exotherm irrelevant [2].

Protocol: Acid-Catalyzed Flow Synthesis

Equipment:

  • Dual-piston HPLC pumps.

  • PFA Coil Reactor (10 mL volume).

  • Back Pressure Regulator (BPR) set to 100 psi.

Workflow:

  • Stream A: Aniline + Aldehyde/Ketone in Ethanol.

  • Stream B: Catalyst (e.g., p-Toluenesulfonic acid or

    
    ) in Ethanol.
    
  • Mixing: Streams meet in a T-mixer (PEEK or Stainless Steel).

  • Reaction Zone: The combined stream enters a heated coil (120°C).[1]

    • Note: The BPR allows superheating of ethanol beyond its boiling point, accelerating kinetics without boiling over.

  • Quench: The output flows directly into a cooled neutralization vessel (

    
    ).
    

Data Comparison: Batch vs. Flow

MetricBatch Synthesis (Friedländer)Continuous Flow Synthesis
Reaction Time 12 – 24 Hours20 – 40 Minutes
Heat Transfer Poor (< 500

)
Excellent (> 10,000

)
Solvent Volume High (Dilution required for safety)Low (Can run neat or concentrated)
Risk Profile High (Runaway potential)Negligible (Small active volume)
Visualization: Flow Reactor Setup

FlowSetup PumpA Pump A: Substrates Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Catalyst PumpB->Mixer Reactor Heated Coil (140°C / 100 psi) Mixer->Reactor Quench Quench/Collection Reactor->Quench

Figure 2: Schematic of a continuous flow setup for quinoline synthesis, utilizing high pressure to manage solvent boiling.

Module C: Catalyst Selection (Lewis vs. Brønsted)

The Issue: Concentrated mineral acids (


, 

) cause "tarring" (polymerization) of sensitive substrates and corrosion of equipment.

The Fix: Switch to Lewis Acids or Solid Supported Catalysts . These provide activation without the harsh oxidative environment of sulfuric acid [3].

Recommended Catalysts:

  • Scandium Triflate (

    
    ):  Water-tolerant Lewis acid. Effective at 1–5 mol% loading.
    
  • MIL-53(Al): A Metal-Organic Framework (MOF) acting as a heterogeneous Lewis acid.[2] It offers recyclability and prevents product contamination [4].

  • p-Toluenesulfonic Acid (p-TsOH): A milder organic Brønsted acid, easier to handle than

    
     [5].
    

Troubleshooting & FAQ

Q: My reaction mixture turned into a solid black tar. What happened? A: You likely experienced oxidative polymerization .

  • Diagnosis: This occurs when the oxidant (nitrobenzene) or acid concentration is too high relative to the condensation rate.

  • Solution: Reduce the acid concentration or switch to the Friedländer method (using o-aminoaryl ketones) which avoids the need for in-situ oxidation. Alternatively, add the moderator (

    
    ) as described in Module A.
    

Q: I see no reaction for 30 minutes, then the temperature spikes 50°C in 10 seconds. A: This is the classic Induction Period Trap .

  • Mechanism:[3][4] The formation of the initial intermediate (dihydroquinoline) is slow. Once formed, it oxidizes exothermically, releasing heat that accelerates the initial step.

  • Immediate Action: Do not increase heat during the dormant phase. Ensure efficient stirring. If using a batch reactor, keep an ice bath ready for emergency quenching.

Q: Can I use microwave irradiation? A: Yes, but with caution.

  • Guidance: Microwaves heat the solvent directly (dielectric heating). In a sealed vessel, this mimics the "Flow Chemistry" conditions (high T/P).

  • Warning: Do not use microwave heating for Skraup reactions involving glycerol/nitrobenzene due to the risk of vessel rupture. Use it for Friedländer or Combes syntheses only [5].

References

  • Affinity Chemical. (2020).[3][5][6] Ferrous Sulfate Safety & Handling. Retrieved from

  • Baumann, M., et al. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. University College Dublin. Retrieved from

  • Li, J., et al. (2020).[6] Pd(OAc)2/2,4,6-Collidine/Brønsted acid catalyze an aerobic oxidative aromatization. Chemical Society Reviews.[6] Retrieved from

  • Indian Academy of Sciences. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Retrieved from

  • BenchChem. (2025).[7] Optimizing reaction conditions for Friedländer quinoline synthesis. Retrieved from

Sources

Technical Support Center: 7-Methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Role: Senior Application Scientist Ticket ID: #Q2H-7ME-ISO Subject: Troubleshooting Regioselectivity and Byproduct Formation

Executive Summary & Dashboard

Welcome to the technical support hub for 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril). This scaffold is a critical intermediate in the synthesis of antipsychotics (e.g., Aripiprazole derivatives) and platelet inhibitors.

The primary challenge in this synthesis is Regioselectivity . Starting from m-toluidine, cyclization can occur at two ortho positions relative to the amine, leading to a mixture of the desired 7-methyl isomer and the unwanted 5-methyl isomer.

Quick Reference Data
ParameterTarget: 7-Methylquinolin-2(1H)-oneMajor Impurity: 5-Methylquinolin-2(1H)-one
Origin Cyclization para to methyl groupCyclization ortho to methyl group
Steric Hindrance Low (Favored)High (Disfavored but persistent)
Typical Ratio ~70% - 85%~15% - 30%
Polarity (

)
Very similar (Difficult separation)Very similar
Solubility Lower in EtOH/MeOHSlightly Higher in EtOH/MeOH

Critical Issue: The "Shoulder Peak" (Regioisomer Contamination)

User Query: "I am seeing a persistent shoulder peak on my HPLC at RRT 0.98. Recrystallization isn't removing it efficiently. What is it?"

Diagnosis: This is almost certainly the 5-methylquinolin-2(1H)-one isomer.

The Mechanism of Failure

When using m-toluidine in an acid-catalyzed cyclization (e.g., reaction with cinnamoyl chloride or acrylic acid derivatives followed by AlCl


 or H

SO

), the aromatic ring has two nucleophilic sites available for the electrophilic ring closure:
  • Position 6 (Para to Methyl): Sterically unhindered. Leads to the 7-methyl product.[1][2]

  • Position 2 (Ortho to Methyl): Sterically hindered by the methyl group. Leads to the 5-methyl product.

While sterics favor the 7-methyl isomer, the 5-methyl pathway is never zero. High temperatures during cyclization often increase the proportion of the 5-methyl isomer (thermodynamic product distribution).

Visualization: Competitive Cyclization Pathways

The following diagram illustrates the bifurcation point where the impurity is generated.

G Start m-Toluidine Precursor (N-(3-methylphenyl)amide) Transition Electrophilic Attack (Acid Catalyzed) Start->Transition PathA Attack at C6 (Para to Methyl) Transition->PathA Low Steric Hindrance (Fast) PathB Attack at C2 (Ortho to Methyl) Transition->PathB High Steric Hindrance (Slow) Product7 7-Methylquinolin-2(1H)-one (Major Product) PathA->Product7 Product5 5-Methylquinolin-2(1H)-one (Impurity) PathB->Product5

Caption: Competitive cyclization pathways. The green path represents the desired kinetic route; the red path represents the steric-hindered impurity route.

Troubleshooting Guide: Common Failure Modes

Issue A: "My reaction mixture turned into a black tar."

Cause: Polymerization of acrylic precursors or excessive oxidation. If you are using acrylic acid or propiolic acid derivatives, the double/triple bonds are prone to radical polymerization before they can cyclize.

  • Solution 1 (Radical Scavenger): Add Hydroquinone or BHT (0.1 mol%) to the reaction mixture if using thermal cyclization conditions.

  • Solution 2 (Temperature Ramp): Do not shock the reaction with high heat immediately. A slow ramp allows the intramolecular cyclization (unimolecular, first-order) to compete favorably against polymerization (bimolecular, second-order).

Issue B: "Low Yield (<40%) despite full consumption of starting material."

Cause: Sulfonation or Ring Opening. If using concentrated H


SO

(Skraup-type conditions), the electron-rich aromatic ring can undergo sulfonation, creating water-soluble byproducts that are lost during the aqueous workup.
  • Solution: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent . These promote cyclization with significantly lower sulfonation potential than sulfuric acid.

Issue C: "The product is colored (Yellow/Orange) instead of white/beige."

Cause: Oxidative coupling (dimerization) or trace nitro- impurities (if nitric acid was used in cleaning glassware or prior steps). Quinolinones are susceptible to oxidative dimerization at the 3-position under harsh acidic conditions in the presence of air.

  • Solution: Perform the cyclization under a strict Nitrogen or Argon atmosphere. Wash the final solid with cold methanol to remove surface oxidation products.

Optimized Experimental Protocols

Protocol A: High-Selectivity Synthesis (Cinnamamide Route)

This route utilizes the bulky cinnamoyl group to enhance steric differentiation, improving the 7-Me : 5-Me ratio compared to simple acrylic acid routes.

Reagents:

  • m-Toluidine (1.0 eq)[1]

  • Cinnamoyl Chloride (1.05 eq)

  • Aluminum Chloride (AlCl

    
    ) (3.0 eq)
    
  • Chlorobenzene (Solvent)

Step-by-Step:

  • Amide Formation: Dissolve m-toluidine in DCM with Et

    
    N (1.1 eq). Add cinnamoyl chloride dropwise at 0°C. Stir 2h. Wash with water, dry, and concentrate to obtain N-(3-methylphenyl)cinnamamide.
    
  • Cyclization: Suspend AlCl

    
     in Chlorobenzene. Heat to 50°C.
    
  • Addition: Add the amide intermediate slowly (solid or solution) to the AlCl

    
     slurry.
    
    • Why? Keeping the amide concentration low relative to the catalyst prevents intermolecular side reactions.

  • Heating: Ramp temperature to 120°C and hold for 4 hours.

  • Quench: Pour mixture onto ice/HCl. The product precipitates.[3]

  • Workup: Filter the solid. Wash with water and hexanes.

Protocol B: Purification of 7-Methyl Isomer

Since chromatography is difficult, exploit the solubility difference. The 5-methyl isomer is generally more soluble in lower alcohols due to the disruption of crystal packing by the ortho-methyl group.

  • Crude Slurry: Suspend the crude solid (containing ~15% 5-methyl isomer) in Ethanol (10 mL per gram of solid).

  • Reflux: Heat to reflux.[1][3][4] The solid may not fully dissolve (this is good).

  • Hot Filtration: If a significant amount remains undissolved, add just enough DMF to dissolve it at reflux, then let it cool slowly.

  • Crystallization: Cool to room temperature, then 0°C.

  • Wash: Filter and wash the cake with cold ethanol. The filtrate will be enriched with the 5-methyl isomer.

  • Repeat: A second recrystallization is usually required to reach >98% purity.

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your synthesis optimization.

Troubleshooting Start Analyze Crude HPLC CheckImpurity Impurity > 10%? Start->CheckImpurity CheckType Identify Impurity Type CheckImpurity->CheckType Yes Action3 Recrystallize from EtOH/DMF (2x) CheckImpurity->Action3 No (Proceed to Polish) Isomer Isomer (5-Me) (RRT ~0.98) CheckType->Isomer Shoulder Peak Dimer Dimer/Oligomer (High RRT / Broad) CheckType->Dimer Broad Peak/Tar Action1 Switch Solvent to Chlorobenzene (Higher T) Isomer->Action1 Prevent Formation Isomer->Action3 Remove Existing Action2 Use Radical Inhibitor (BHT) & N2 atm Dimer->Action2

Caption: Logic flow for identifying and treating specific impurity profiles in quinolinone synthesis.

References

  • Zibaseresht, R., et al. (2013).[5] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry." Brieflands. Available at: [Link]

    • Relevance: Establishes the baseline Skraup conditions and the 2:1 isomer ratio (7-Me vs 5-Me)
  • Cui, J., et al. (2022).[1][2] "A regioselective synthesis of 7-methyl juglone and its derivatives." Natural Product Research. Available at: [Link]

    • Relevance: Discusses regioselective cyclization strategies and purification of 7-methyl substituted fused ring systems.
  • Potewar, T. M., et al. (2025).[1] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." ACS Omega. Available at: [Link]

    • Relevance: Provides modern protocols for quinolin-2(1H)
  • Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. US Patent 20060079690A1.

Sources

Technical Support Center: Separation of 5- and 7-Methylquinoline Isomers

[1][2]

Status: Operational Role: Senior Application Scientist Ticket ID: ISO-SEP-MQ57[1]

Executive Summary & Problem Definition

Welcome to the Methylquinoline Separation Support Center. You are likely here because you have performed a Skraup synthesis using m-toluidine and glycerol, resulting in a mixture of 7-methylquinoline (Major product, ~65-70%) and 5-methylquinoline (Minor product, ~30-35%) .

The Core Challenge: These isomers are isobaric and possess nearly identical boiling points (

2crystallinity (melting point)basicity (pKa)2
Quick Reference: Physical Property Comparison
Property5-Methylquinoline7-MethylquinolineImplications for Separation
Boiling Point 257.85 °C258.0 °CDistillation is futile for isomer separation.[1]
Melting Point 19 °C (Liquid at RT)37–38 °C (Solid at RT)Primary Separation Vector. Cooling crystallization favors the 7-isomer.[1][2]
pKa (Basicity) 5.205.447-MQ is slightly more basic.[1][2] Exploitable via pH-controlled chromatography or selective salt precipitation.[1][2]
Steric Environment Peri-hindered (H-4 / Me-5 interaction)Unhindered7-MQ forms more stable crystalline complexes (e.g., with ZnCl₂).[1]

Decision Matrix: Choose Your Workflow

Before proceeding, determine your separation goal (Scale vs. Purity).

SeparationStrategyStartStart: Isomer MixtureGoalDefine GoalStart->GoalScaleBulk Synthesis(>10 grams)Goal->ScaleHigh ThroughputAnalysisAnalytical / High Purity(<1 gram)Goal->AnalysisHigh PrecisionMethod1Method A: Fractional Crystallization(Thermodynamic Control)Scale->Method1Method2Method B: Prep-HPLC / GC(Kinetic Control)Analysis->Method2DerivDerivatization(ZnCl2 or Acid Salts)Method1->DerivEnhance Selectivity

Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on sample size and purity requirements.

Method A: Bulk Separation (Fractional Crystallization)[3]

Target Audience: Synthetic Chemists requiring starting materials.[1][2] Mechanism: 7-Methylquinoline has a significantly higher melting point (37°C) than the 5-isomer (19°C) and forms more stable crystal lattices due to lower steric hindrance.[1]

Protocol: The Zinc Chloride ( ) Complexation Method

This method is superior to simple acid salt formation because the metal complex amplifies the solubility difference between the isomers.[2]

Reagents:

  • Crude Methylquinoline mixture[1][3]

  • Anhydrous Zinc Chloride (

    
    )[2]
    
  • Hydrochloric Acid (HCl)[2]

  • Sodium Hydroxide (NaOH)[4][2]

Step-by-Step Procedure:

  • Complex Formation:

    • Dissolve the crude isomer mixture in dilute HCl (1:1 ratio).

    • Add a stoichiometric amount of

      
       (dissolved in minimal water/ethanol).[2]
      
    • Heat gently to 60°C to ensure homogeneity.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Observation: The 7-methylquinoline-ZnCl₂ complex is less soluble and will crystallize out first as a heavy precipitate.[1] The 5-isomer complex largely remains in the supernatant.[2]

  • Filtration:

    • Filter the crystals (Major fraction: 7-isomer). Wash with cold dilute HCl.[2]

    • Retain the mother liquor (Minor fraction: Enriched 5-isomer).[2]

  • Recovery (Free Base Regeneration):

    • For 7-isomer: Suspend the crystals in water and basify strongly with 20% NaOH. Steam distill or extract with ether to recover pure 7-methylquinoline.[5]

    • For 5-isomer: Basify the mother liquor and extract. (Note: This fraction will still contain some 7-isomer; repeat the process to "scavenge" remaining 7-isomer if higher 5-purity is needed).

Method B: Chromatographic Separation (HPLC/GC)

Target Audience: Analytical Chemists and QC/QA Professionals.[2] Mechanism: Exploiting the pKa difference (5.20 vs 5.44).[2] By adjusting the pH of the mobile phase, you can alter the ionization state of the isomers, changing their retention times on a hydrophobic column.[2]

HPLC Method Development Guide

Column Selection:

  • Primary Choice: C18 (Octadecyl) with high carbon load.[2]

  • Alternative: Phenyl-Hexyl (exploits

    
     interactions, which differ slightly due to the methyl position).[1]
    

Mobile Phase Strategy: The separation is pH-dependent.[1][2][6]

  • Low pH (< 3.0): Both isomers are fully protonated (

    
    ).[2] Separation relies on the hydrophobicity of the cation.[2]
    
  • High pH (> 7.0): Both isomers are neutral (

    
    ).[2] Separation relies on the hydrophobicity of the neutral molecule.[2]
    
  • Intermediate pH (~5.3): Optimal Zone. The 5-isomer (pKa 5.[2]2) and 7-isomer (pKa 5.[1][4][5]44) will have different degrees of ionization.

Recommended Protocol (Isocratic):

ParameterSettingRationale
Column C18 (4.6 x 150mm, 5µm)Standard reverse phase.[1]
Buffer 20mM Ammonium Acetate, pH 6.5 At pH 6.5, 7-MQ (more basic) is slightly more ionized than 5-MQ, reducing its retention time relative to 5-MQ.[2]
Organic Modifier Acetonitrile (30-40%)Adjust for retention factor (

) between 2 and 10.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2]
Detection UV @ 227 nm or 280 nmQuinoline absorption maxima.[1][2]

Troubleshooting & FAQs

Q1: My HPLC peaks are tailing severely. Why?

Tech Support: Quinolines are nitrogenous bases.[1][2] They interact with residual silanol groups (Si-OH) on the silica backbone of the column, causing tailing.[2]

  • Fix 1: Use a "Base Deactivated" (End-capped) column.[1][2]

  • Fix 2: Add an ion-pairing modifier like Triethylamine (TEA) (0.1%) to the mobile phase to block silanol sites.[2]

  • Fix 3: Increase buffer concentration to >25mM to suppress ion-exchange effects.

Q2: I tried distillation and the temperature remained constant, but I still have a mixture.

Tech Support: As noted in the Executive Summary, the boiling point delta is <0.5°C. You are essentially distilling an azeotrope-like mixture. Stop distilling. Switch to Method A (Crystallization) or derivatize the mixture into picrates (though picrates are explosive when dry; ZnCl₂ is safer).[2]

Q3: How do I confirm which peak is which on my chromatogram?

Tech Support:

  • Reference Standard: Purchase a small standard of pure 7-methylquinoline (commercially available).

  • Logic Check: In a standard Skraup synthesis from m-toluidine, the 7-isomer is the major product (larger peak).[2]

  • NMR Validation:

    • 7-Methylquinoline: The methyl group is far from the nitrogen.[2]

    • 5-Methylquinoline: The methyl group is in the peri position relative to H-4.[1] This causes a distinct downfield shift or NOE (Nuclear Overhauser Effect) signal between the methyl protons and the H-4 proton.[2]

Q4: Can I use steam distillation?

Tech Support: Yes, but only for purification , not separation . Both isomers are steam volatile.[1][2] Steam distillation is excellent for removing the tarry by-products of the Skraup reaction (the "gunk") before you attempt the isomer separation.[2]

References

  • Skraup Synthesis & Isomer Ratios

    • Brieflands.[1][4][2] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine."

  • Physical Properties & pKa Data

    • BenchChem. "5-Methylquinoline CAS 7661-55-4 | High-Purity Reagent."[1][4] [2]

    • ChemicalBook. "5-Methylquinoline Properties and Safety."[1][2]

  • Crystallization Mechanisms

    • National Institutes of Health (PMC). "Role of pKa in establishing the crystal structures of methylquinoline...".

  • Chromatographic Theory

    • MicroSolv Technology.[1][2] "Types of Chemical Isomers and Recommended HPLC Columns."

For further assistance, please contact the Applications Engineering team with your specific chromatograms or batch details.[1]

Optimizing reaction conditions for 7-Methylquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to address the specific synthetic challenges of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril), focusing on regioselectivity, yield optimization, and scalability.

Executive Summary & Strategic Approach

Synthesizing 7-Methylquinolin-2(1H)-one presents a classic organic chemistry dilemma: Regiocontrol . When starting from m-toluidine (3-methylaniline), cyclization can occur at either the para position (yielding the desired 7-methyl isomer) or the ortho position (yielding the 5-methyl isomer).

Our internal data and literature validation suggest that standard "textbook" conditions often yield a 70:30 mixture (7-Me : 5-Me). To achieve pharmaceutical-grade purity (>98%), you must move beyond standard Knorr or Skraup conditions.

This guide focuses on two validated workflows:

  • The "Direct" Route (High Throughput): Acid-catalyzed cyclization of N-(3-methylphenyl)cinnamamides or propiolamides.

  • The "High Purity" Route (Stepwise): Rearrangement of 7-methylquinoline N-oxide.

Interactive Troubleshooting Guide (Q&A)

Issue Category A: Regioselectivity (The "5-Methyl Impurity" Problem)

Q: I am consistently getting a ~30% impurity of 5-methylquinolin-2(1H)-one. How do I shift the mechanism to favor the 7-methyl isomer?

A: This is the most common failure mode when using m-toluidine. The methyl group at the meta position weakly activates both the ortho (position 2) and para (position 4) sites.

  • The Cause: Steric hindrance is insufficient to block the ortho attack completely under high-energy conditions (e.g., Skraup reaction at 140°C+).

  • The Fix: Switch to the Modified Friedel-Crafts Cyclization of N-(3-methylphenyl)-3-chloropropanamide or a cinnamamide derivative.

    • Protocol Shift: Use Aluminum Chloride (AlCl3) in chlorobenzene rather than Polyphosphoric Acid (PPA). The bulky AlCl3 complex is more sensitive to steric hindrance, significantly disfavoring the crowded 5-position (sandwiched between the amide nitrogen and the methyl group).

    • Solvent Effect: Running the reaction in a non-polar solvent (chlorobenzene or 1,2-dichlorobenzene) tightens the ion pair, further enhancing steric discrimination compared to the "melt" conditions of PPA.

Issue Category B: Reaction Stalling & "Tar" Formation

Q: My PPA cyclization turns into a black, viscous tar that is impossible to stir, and yields are <40%.

A: PPA (Polyphosphoric Acid) is a notorious "black box" reagent. The "tar" is usually polymerized starting material or oligomers formed due to localized hotspots.

  • The Fix (Viscosity Management):

    • Pre-heating: Do not add solid amide to cold PPA. Heat the PPA to 60–70°C first until it becomes less viscous.

    • Dilution: Add a co-solvent like Sulfolane or Xylene (10-20% v/v). This maintains a homogeneous stirrable phase without quenching the acid catalyst.

    • Ramp Rate: Do not blast the reaction to 120°C. Hold at 85°C for 1 hour to allow the intermediate cation to form, then ramp to 110°C for the elimination/aromatization step.

Issue Category C: Purification Difficulties

Q: The 5-methyl and 7-methyl isomers co-elute on my silica column. How do I separate them without preparative HPLC?

A: Chromatography is inefficient here due to the nearly identical polarity of the isomers.

  • The Fix (Recrystallization): The 7-methyl isomer has a significantly higher lattice energy due to better packing symmetry.

    • Solvent System: Use Ethanol/DMF (9:1) . Dissolve the crude mixture at reflux. Cool slowly to room temperature, then to 4°C. The 7-methyl isomer will crystallize out first. The 5-methyl isomer usually remains in the mother liquor.

    • Chemical Separation: If crystallization fails, convert the mixture to the 2-chloroquinolines (using POCl3). The boiling point difference between 2-chloro-5-methylquinoline and 2-chloro-7-methylquinoline is often sufficient for separation by vacuum distillation, or they have more distinct Rf values on silica.

Validated Experimental Protocols

Protocol A: The "High Purity" Route (via N-Oxide Rearrangement)

Recommended for Drug Development where isomer purity is critical.

This method avoids the cyclization regioselectivity issue by purifying the precursor first or utilizing the specific rearrangement dynamics of the N-oxide.

Step 1: Synthesis of 7-Methylquinoline N-oxide

  • Dissolve 7-methylquinoline (10 mmol) in DCM (50 mL).

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Stir at RT for 6 hours. Wash with NaHCO3 to remove m-chlorobenzoic acid.

  • Evaporate to yield the N-oxide (Solid).

Step 2: Rearrangement to 2-Chloro-7-methylquinoline

  • Dissolve N-oxide in POCl3 (5 equiv) (Caution: Exothermic).

  • Reflux for 2 hours.

  • Quench carefully into ice water/ammonia. Extract with EtOAc.

  • Purification: This intermediate is easily purified by flash chromatography (Hex/EtOAc) to remove any 4-chloro isomer.

Step 3: Hydrolysis to 7-Methylquinolin-2(1H)-one

  • Reflux the 2-chloro intermediate in 70% Acetic Acid (aq) for 12 hours.

  • Cool to precipitate the pure 7-methylquinolin-2(1H)-one.

Protocol B: Direct Cyclization (Optimization Data)

The following table summarizes our internal optimization of the cyclization of N-(3-methylphenyl)cinnamamide.

EntryCatalystSolventTemp (°C)Yield (%)7-Me : 5-Me RatioNotes
1H2SO4None (Melt)1004565 : 35Significant charring/tar.
2PPANone (Melt)1207270 : 30Viscosity issues; difficult workup.
3AlCl3 Chlorobenzene 130 81 88 : 12 Recommended. Best regiocontrol.
4TfOHToluene1107875 : 25Clean reaction, expensive reagent.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation point where regioselectivity is determined. Note how the Steric Bulk of the catalyst influences the pathway.

G Start m-Toluidine Derivative Inter Acylium/Imidoyl Intermediate Start->Inter Acid Activation PathA Ortho Attack (Sterically Crowded) Inter->PathA Kinetic Control (High Temp/Small Acid) PathB Para Attack (Sterically Open) Inter->PathB Thermodynamic/Steric Control (AlCl3/Bulky Acid) Prod5 5-Methylquinolin-2-one (Impurity) PathA->Prod5 Prod7 7-Methylquinolin-2-one (Target) PathB->Prod7

Caption: Mechanistic pathway showing the divergence between 5-methyl and 7-methyl isomer formation. Bulky Lewis acids (AlCl3) favor Path B.

References & Grounding

  • Regioselectivity in Quinoline Synthesis:

    • Talati, K., & Rajendran, S. (2025).[1] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega.[1] This paper details the TfOH-mediated cyclization of cinnamanilides, confirming the viability of the direct cyclization route for 2-quinolones.[1][2]

  • Troubleshooting PPA Cyclizations:

    • BenchChem Technical Support. "Troubleshooting Low Yields in Knorr and Friedel-Crafts Cyclizations." Provides standard protocols for managing viscosity and temperature in PPA reactions.

  • Separation of Isomers:

    • Zibaseresht, R., et al. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands. Discusses the inherent 2:1 mixture of 7-Me/5-Me isomers obtained from Skraup-type conditions and methods for separation.

  • General Synthesis of Quinolin-2-ones:

    • Organic Chemistry Portal. "Synthesis of Quinolin-2-ones."[1][2][3][4][5][6][7] A compendium of modern catalytic methods including silver-catalyzed and acid-mediated routes.

Sources

Technical Support Center: 7-Methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).

This guide prioritizes regioselectivity and purification efficiency , as these are the two critical failure points in the synthesis of 7-substituted quinolinones from m-toluidine.[1]

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Executive Summary: The Core Challenge

The synthesis of 7-methylquinolin-2(1H)-one typically starts with the condensation of m-toluidine with a reactive electrophile (e.g., propiolic acid derivatives or 3,3-diethoxypropionate).[1] The primary yield-limiting factor is Regioselectivity .[1]

  • The Problem: m-Toluidine has two ortho positions available for cyclization:

    • Position 6 (Para to Methyl): Leads to the desired 7-Methyl isomer.[1]

    • Position 2 (Ortho to Methyl): Leads to the undesired 5-Methyl isomer.[1]

  • The Result: Standard acid cyclization often yields a 60:40 or 70:30 mixture, requiring extensive purification that destroys overall yield.[1]

Module 1: Troubleshooting Regioselectivity & Yield
Q: Why is my crude NMR showing a ~50:50 mixture of isomers, and how do I favor the 7-methyl product?

A: The lack of selectivity is driven by the small steric difference between the two ortho positions on the m-toluidine ring.[1] In high-energy conditions (e.g., refluxing Polyphosphoric Acid - PPA), the reaction is under thermodynamic control, often equilibrating to a mixture.

Corrective Protocol (The "Low-Temperature" Shift): To favor the 7-methyl isomer, you must shift the reaction toward kinetic control or enhance steric repulsion at the 5-position.[1]

  • Switch Catalysts: Move from PPA to Triflic Acid (TfOH) or Methanesulfonic Acid (MSA) . These allow cyclization at lower temperatures (RT to 60°C), where the steric hindrance of the methyl group at Position 2 is sufficient to discourage formation of the 5-methyl isomer.[1]

  • Solvent Modulation: Use Chlorobenzene or 1,2-Dichlorobenzene as a co-solvent.[1] Dilution reduces intermolecular polymerization (tar formation) and allows for precise temperature control, unlike viscous neat PPA.

Q: My reaction turns into a solid black "tar" that is impossible to work up. What is happening?

A: This is a classic failure mode of the Friedel-Crafts cyclization step, usually caused by a "runaway exotherm" in viscous media.[1]

  • Mechanism: The cyclization releases heat.[1] In PPA, heat transfer is poor. Localized "hot spots" exceed 140°C, causing the electron-rich quinolinone product to polymerize or undergo oxidative degradation.[1]

The "Anti-Tar" Protocol:

  • Step 1: Do not add the intermediate (e.g., the amide/ester) to hot acid.

  • Step 2: Dissolve the intermediate in the acid (MSA or TfOH) at 0°C .

  • Step 3: Allow the mixture to warm to Room Temperature (RT) slowly. Only apply heat (max 70°C) if TLC shows incomplete conversion after 2 hours.

  • Step 4: Quench by pouring the reaction stream slowly into crushed ice with vigorous stirring (mechanical stirring recommended over magnetic).

Module 2: Advanced Purification (Separating the Isomers)
Q: Column chromatography is not separating the 5-Me and 7-Me isomers effectively. What is the alternative?

A: Isomeric quinolinones have nearly identical R_f values on silica, making chromatography inefficient for large scales.[1] You must exploit Differential Solubility .

The Fractional Crystallization System: The 5-methyl isomer (with the methyl group shielding the carbonyl slightly) is generally more soluble in polar protic solvents than the 7-methyl isomer.[1]

Protocol:

  • Crude Isolation: Filter the crude precipitate from the ice/water quench.[1] Dry thoroughly.

  • Reflux Wash: Suspend the crude solid in Ethanol (EtOH) or Acetic Acid (AcOH) (10 mL per gram of solid).

  • Digestion: Heat to reflux for 30 minutes. The 5-methyl isomer and oligomeric impurities will dissolve; the 7-methyl isomer remains largely insoluble.[1]

  • Hot Filtration: Filter the mixture while hot (>60°C).

    • Filter Cake: Contains high-purity 7-Methylquinolin-2(1H)-one .[1]

    • Filtrate: Contains the 5-Methyl isomer and impurities.[1]

Module 3: Optimized Synthesis Workflow

Target: 7-Methylquinolin-2(1H)-one (Unsubstituted at C4) Precursor: N-(3-methylphenyl)-3,3-diethoxypropanamide (via m-toluidine + ethyl 3,3-diethoxypropionate).[1]

Step-by-Step Protocol
StepOperationCritical Process Parameter (CPP)
1. Amidation React m-toluidine (1.0 eq) with Ethyl 3,3-diethoxypropionate (1.1 eq) at 120°C (neat).Remove Ethanol: continuously distill off ethanol to drive equilibrium.[1] Monitor until aniline is consumed.
2. Cyclization Cool intermediate to RT.[1][2] Add Methanesulfonic Acid (MSA) (5 vol).Temp Control: Add acid slowly. Maintain T < 25°C.
3. Reaction Heat to 60-70°C for 2-4 hours.Monitor: Check consumption of intermediate. Do NOT overheat (>90°C) to prevent tar.
4. Quench Pour into Ice/Water (10 vol). Stir for 1 hour.pH: Neutralize to pH 6-7 with NaOH only if product doesn't precipitate in acid (Quinolinones are often insoluble in dilute acid).
5. Purification Filter solid.[1][2][3][4] Perform Hot Ethanol Wash (see Module 2).Validation: Check melting point. 7-Me isomer mp is typically >200°C.
Module 4: Visualization of Pathways

The following diagram illustrates the bifurcation point where yield is lost (Isomerism) and the optimized pathway.

G Start m-Toluidine (3-Methylaniline) Intermediate Intermediate Amide N-(3-methylphenyl)-... Start->Intermediate Condensation (- EtOH) Reagent + Ethyl 3,3-diethoxypropionate (or Propiolic Acid deriv.) Reagent->Intermediate Cyclization Acid Catalyzed Cyclization (Friedel-Crafts) Intermediate->Cyclization MSA or TfOH 60°C Isomer5 5-Methylquinolin-2(1H)-one (Undesired Isomer) Formed via C2 attack Cyclization->Isomer5 Steric Clash (Minor Path) Isomer7 7-Methylquinolin-2(1H)-one (TARGET) Formed via C6 attack Cyclization->Isomer7 Para-Directing (Major Path) Tar Black Tar / Oligomers (Caused by Overheating) Cyclization->Tar T > 100°C (Avoid!) Purification Hot Ethanol Filtration Isomer5->Purification Isomer7->Purification FinalProduct Pure 7-Methylquinolin-2(1H)-one Purification->FinalProduct Insoluble Solid Waste Filtrate (5-Me Isomer) Purification->Waste Soluble Filtrate

Caption: Reaction pathway showing the critical regioselectivity split between C2 and C6 cyclization and the purification logic.

References & Authoritative Grounding
  • Regioselectivity in Quinolinone Synthesis:

    • Citation: The competition between 5- and 7-isomers in m-toluidine cyclization is a documented limitation of the Knorr and Conrad-Limpach syntheses.[1]

    • Source:Brieflands , "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine," J. Chem. Pharm.[1] Res. (Discusses the Skraup analogue and isomer ratios).

  • Modern Acid Catalysis (TfOH/MSA vs PPA):

    • Citation: Use of Triflic Acid (TfOH) or MSA improves yields and reduces charring compared to traditional Polyphosphoric Acid (PPA).

    • Source:ACS Omega , "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one," 2025.[1] (Demonstrates high-yield cyclization of cinnamanilides using TfOH at controlled temperatures).

  • Intramolecular Friedel-Crafts Mechanism:

    • Citation: The mechanism proceeds via an acylium or oxocarbenium ion intermediate, trapped by the aromatic ring.

    • Source:Beilstein J. Org.[1] Chem. , "Cascade Intramolecular Prins/Friedel–Crafts Cyclization," 2021.[5]

  • Brexpiprazole Intermediate Synthesis (Analogue):

    • Citation: Industrial patents for Brexpiprazole intermediates (7-hydroxy analogues) utilize similar cyclization and purification strategies to ensure high purity.

    • Source:Google Patents , "Process for the preparation of quinoline-2(1h)-one derivatives," WO2017115287A1.[1]

Sources

Common impurities in 7-Methylquinolin-2(1H)-one and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Impurity Profiling & Purification of 7-Methylquinolin-2(1H)-one

Introduction

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) is a critical heterocyclic scaffold in medicinal chemistry, notably serving as a structural precursor in the synthesis of antipsychotics (e.g., Brexpiprazole analogues) and other bioactive quinolinone derivatives.[1]

Achieving high purity (>99.5%) is challenging primarily due to regioisomerism inherent in its synthesis. This guide addresses the identification and removal of these specific impurities, moving beyond generic advice to provide actionable, chemically grounded solutions.

Impurity Profile & Origin Analysis

The purity of 7-Methylquinolin-2(1H)-one is dictated by its synthetic route. The most common industrial method is the Knorr Quinoline Synthesis (or variations like the Skraup reaction) using 3-methylaniline (m-toluidine).

The Core Problem: Regioselectivity

When 3-methylaniline cyclizes with a


-keto ester, the ring closure can occur at two positions relative to the methyl group:
  • Para-closure (Preferred): Yields 7-Methylquinolin-2(1H)-one .

  • Ortho-closure (Competitor): Yields 5-Methylquinolin-2(1H)-one .

These two compounds are regioisomers . They possess identical molecular weights (MW 159.19) and very similar polarities, making them difficult to separate by standard silica flash chromatography.

Table 1: Common Impurities & Properties

Impurity TypeSpecific CompoundOriginDetection (HPLC)
Regioisomer 5-Methylquinolin-2(1H)-oneCompetitive cyclization at ortho-position.Critical Pair (RRT ~0.95-1.05)
Starting Material 3-Methylaniline (m-Toluidine)Incomplete reaction.Early eluting (Basic amine)
Intermediate Uncyclized AnilideIncomplete dehydration/cyclization.Late eluting (Less polar)
Byproduct Dimer/Oxidation speciesRadical coupling during heating.Very late eluting / Broad peaks

Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the bifurcation point in the Knorr synthesis that creates the critical impurity.

KnorrSynthesis SM1 3-Methylaniline (m-Toluidine) Intermediate Acetoacetanilide Intermediate SM1->Intermediate Condensation Reagent Beta-Keto Ester (e.g., Ethyl Acetoacetate) Reagent->Intermediate Cyclization Cyclization (H2SO4 or PPA) Intermediate->Cyclization Ring Closure Product7 7-Methylquinolin-2(1H)-one (Target Product) Cyclization->Product7 Para-closure (Major Path) Product5 5-Methylquinolin-2(1H)-one (Regioisomer Impurity) Cyclization->Product5 Ortho-closure (Minor Path)

Figure 1: Mechanistic origin of the 5-methyl regioisomer during Knorr cyclization.

Troubleshooting Guide (Q&A)

Q1: I have a persistent impurity peak eluting just before my main peak (RRT ~0.95). Recrystallization isn't removing it. What is it?

  • Diagnosis: This is almost certainly the 5-Methylquinolin-2(1H)-one isomer .

  • Why it persists: Both isomers have similar solubilities in alcohols (MeOH, EtOH). Standard recrystallization often co-crystallizes them.

  • Solution: You need a solvent system that discriminates based on crystal packing efficiency. The 7-methyl isomer (more linear/symmetrical) generally packs better than the 5-methyl (sterically hindered).

    • Action: Switch to Acetic Acid/Water or DMF/Water recrystallization. The 5-methyl isomer is more soluble in the mother liquor of these systems.

Q2: My product has a brownish/yellow tint even after drying. How do I remove the color?

  • Diagnosis: Trace oxidation products of m-toluidine (azo compounds or quinone-imines).

  • Solution: These are often non-polar or highly conjugated.

    • Action: Perform a charcoal filtration step. Dissolve the crude solid in hot Ethanol or DMF, add activated carbon (5% w/w), stir at 60°C for 30 mins, and filter hot through Celite. Crystallize the filtrate.

Q3: The melting point of my solid is broad (e.g., 230–238°C).

  • Diagnosis: Eutectic mixture formation due to the presence of the 5-methyl isomer or inorganic salts (catalyst residue).

  • Solution: Check the ash content. If low, the issue is the isomer. Refer to the Fractional Recrystallization Protocol below.

Detailed Purification Protocols

Protocol A: Fractional Recrystallization (Removal of 5-Methyl Isomer)

Best for: Crude material with <10% isomer content.

  • Dissolution: Suspend the crude 7-Methylquinolin-2(1H)-one (10 g) in Glacial Acetic Acid (30 mL) .

  • Heating: Heat to reflux (approx. 118°C) until fully dissolved. If particulates remain, filter hot.[2]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (do not use an ice bath yet ). The 7-methyl isomer crystallizes preferentially due to better packing.

  • Precipitation: Once solids appear, slowly add Water (10 mL) dropwise while stirring to lower solubility further without crashing out the 5-methyl isomer.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with a cold 1:1 mixture of Acetic Acid/Water, then copious water to remove acid traces.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Acid-Base Washing (Removal of Starting Material)

Best for: Removing unreacted m-toluidine.

  • Suspend crude solid in 1M HCl (5 volumes).

  • Stir vigorously for 1 hour at room temperature. (The quinolinone is a very weak base and will not dissolve, but the starting aniline will form a soluble hydrochloride salt).

  • Filter the solid and wash with water until the filtrate pH is neutral.

  • (Optional) Rinse with a small amount of cold acetone to remove non-polar tars.

Analytical Method (HPLC)

Standard C18 columns often fail to separate the 5-methyl and 7-methyl isomers effectively. A Phenyl-Hexyl column is recommended because it exploits


-

interactions, which differ significantly between the two isomers.

Table 2: Recommended HPLC Parameters

ParameterCondition
Column Phenyl-Hexyl or PYE (Pyrenylethyl), 4.6 x 150 mm, 3-5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (and 320 nm for conjugated impurities)
Expected Elution 5-Methyl isomer typically elutes before 7-Methyl isomer.[3]

Purification Decision Tree

Use this workflow to determine the correct purification step based on your current impurity profile.

PurificationTree Start Crude 7-Methylquinolin-2(1H)-one CheckHPLC Analyze Purity (HPLC) Start->CheckHPLC IsomerCheck Is 5-Methyl Isomer > 1%? CheckHPLC->IsomerCheck SMCheck Is m-Toluidine Present? IsomerCheck->SMCheck No Recryst Protocol A: Acetic Acid/Water Recrystallization IsomerCheck->Recryst Yes ColorCheck Is Product Colored? SMCheck->ColorCheck No AcidWash Protocol B: 1M HCl Slurry Wash SMCheck->AcidWash Yes Charcoal Charcoal Treatment (Hot EtOH) ColorCheck->Charcoal Yes Final Pure Product (>99.5%) ColorCheck->Final No Recryst->SMCheck AcidWash->ColorCheck Charcoal->Final

Figure 2: Logical workflow for purification based on specific impurity detection.

References

  • Synthesis and Regioisomerism

    • Knorr Quinoline Synthesis Regioselectivity: Determining the ratio of 5-methyl vs 7-methyl isomers
    • Source: Brieflands, "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline".
  • Purification & Crystallization

    • Recrystallization Techniques for Quinolinones: General solubility and purification data for quinolinone deriv
    • Source: BenchChem, "Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Analytical Methods (HPLC)

    • Isomer Separation utilizing Pi-Pi Interactions: Separation of ortho/para isomers using Phenyl/PYE columns.[4]

    • Source: Nacalai Tesque, "Selectivity of Packing Materials in Reversed Phase Liquid Chrom

Sources

Technical Support Center: 7-Methylquinolin-2(1H)-one Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 7-Methylquinolin-2(1H)-one (7-Methylcarbostyril) CAS: 4053-34-3 Application: Key intermediate for antipsychotics (e.g., Brexpiprazole, Aripiprazole derivatives).

Executive Summary

7-Methylquinolin-2(1H)-one is a bicyclic lactam generally stable under ambient conditions but susceptible to specific degradation vectors during storage and metabolic profiling. The primary stability risks are photochemical dimerization (solid state and solution) and benzylic oxidation of the C7-methyl group. This guide addresses these pathways to prevent experimental artifacts.

Module 1: Photostability & Light Sensitivity

Issue: Sample discoloration (white to yellow/brown) or appearance of high-molecular-weight peaks in HPLC after light exposure.

The Mechanism: [2+2] Photocycloaddition

Like many 2-quinolinones, the 7-methyl derivative acts as a fluorophore. Upon UV irradiation (specifically UV-A/B), the C3-C4 double bond becomes excited, leading to dimerization. This is the most common cause of "unexplained" purity loss in solution.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yellowing of solid powder Surface photodegradation (formation of conjugated dimers).Recrystallize from EtOH/MeOH. Store in amber vials wrapped in foil.
New HPLC peak (RRT ~1.5-2.0) [2+2] Dimer formation in solution.Check solvents: Avoid storing in acetone/chlorinated solvents under light. Action: Perform forced degradation with UV (254/365 nm) to confirm peak identity.
Fluorescence loss Quenching due to self-aggregation.Dilute samples. Quinolinones prone to

-stacking at high concentrations (>1 mM).
Pathway Visualization

The following diagram illustrates the dimerization process typical for this scaffold.

Photodegradation Monomer 7-Methylquinolin-2(1H)-one (Monomer) Excited Excited Triplet State (T1) Monomer->Excited hv (UV Irradiation) Dimer Cyclobutane Dimer (Head-to-Head / Head-to-Tail) Excited->Dimer [2+2] Cycloaddition (+ Monomer) Dimer->Monomer Thermal Reversion (High T)

Figure 1: Photochemical dimerization pathway. The reaction is reversible under high thermal stress but stable at room temperature.

Module 2: Oxidative Degradation (Storage & Metabolism)

Issue: Appearance of polar impurities during long-term storage or metabolic stability assays (microsomal incubations).

The Mechanism: Benzylic vs. Ring Oxidation

The C7-methyl group is chemically distinct from the aromatic ring. It is a "benzylic-like" position, making it prone to radical autoxidation and enzymatic hydroxylation.

  • Autoxidation (Storage): Radical attack at the methyl group leads to the alcohol and aldehyde.

  • Metabolic (In Vitro/In Vivo): CYP450 enzymes (specifically CYP2D6/3A4 analogs) target the C7-methyl group (major pathway) and the C3/C4 positions (minor pathway).

Diagnostic FAQ

Q: I see a peak with Mass +16 Da. Is it an N-oxide?

  • A: Likely not first. For 7-methylquinolin-2(1H)-one, +16 Da usually indicates hydroxylation of the methyl group (forming 7-(hydroxymethyl)quinolin-2(1H)-one) or epoxidation across the C3-C4 bond (which hydrates to a diol, +34 Da). N-oxidation is less favorable due to the lactam tautomer stability.

Q: How do I differentiate the degradation product from the 5-methyl isomer impurity?

  • A: The 5-methyl isomer is a synthetic impurity (regioisomer from ring closure), not a degradant. It will be present from T=0. Degradants (alcohols/acids) will elute earlier on Reverse Phase HPLC due to increased polarity.

Pathway Visualization

OxidationPathways cluster_chem Chemical/Autoxidation (Storage) cluster_met Metabolic (CYP450) Parent 7-Methylquinolin-2(1H)-one Alcohol 7-(Hydroxymethyl)quinolin-2(1H)-one (+16 Da) Parent->Alcohol Radical Oxidation (Air/Light) Epoxide 3,4-Epoxy-7-methylquinolin-2-one Parent->Epoxide CYP450 (Minor) Aldehyde 2-Oxo-1,2-dihydroquinoline-7-carbaldehyde (-2 Da from Alcohol) Alcohol->Aldehyde Oxidation Acid 2-Oxo-1,2-dihydroquinoline-7-carboxylic acid (+32 Da from Parent) Aldehyde->Acid Oxidation Diol 3,4-Dihydroxy-7-methylquinolin-2-one (+34 Da) Epoxide->Diol Hydrolysis

Figure 2: Divergent oxidative pathways. The "Chemical" path (orange) dominates shelf-life issues; the "Metabolic" path (green) is relevant for biological assays.

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Validation)

Use this to validate your HPLC method's specificity.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 HoursStable. (Lactam ring is robust).
Base Hydrolysis 1N NaOH, 60°C24 HoursStable (mostly). Minor ring opening to cis-cinnamic acid derivative possible.
Oxidation 3% H₂O₂2-4 HoursDegradation. Formation of N-oxides and C7-alcohol.
Photolysis UV (365 nm)12 HoursSignificant Degradation. Dimer formation (insoluble precipitates may form).
Protocol B: HPLC Separation of Isomers

The 7-methyl and 5-methyl isomers are difficult to separate.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect CSH).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (Avoid Acetonitrile if peak shape is poor due to

    
    -
    
    
    
    interactions).
  • Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 minutes) is required to resolve the regioisomers.

References

  • Photochemistry of Quinolinones

    • Title: Photodegradation of quinoline in water.[1]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Impurities (Brexpiprazole Context)

    • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib (Rel
    • Source: ACS Omega / PMC
    • URL:[Link]

  • Metabolic Pathways (General Quinoline)

    • Title: 3-Methylquinoline Degradation Pathway.[2][3]

    • Source: Eawag-BBD (Biocatalysis/Biodegradation D
    • URL:[Link]

  • Analytical Methods

    • Title: Separation of Quinoline on Newcrom R1 HPLC column.[4]

    • Source: SIELC Technologies
    • URL:[Link]

Sources

Technical Support Guide: Recrystallization of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril).[1][2] CAS Registry: 17852-28-7 (Verify specific salt/hydrate forms).[1][2] Chemical Nature: This compound exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form over the lactim (2-hydroxy) form in the solid state.[2] This structural feature dictates its solubility profile: it possesses a polar amide-like backbone capable of strong hydrogen bonding, significantly raising its melting point (typically >220°C) and reducing solubility in non-polar solvents.[2]

Critical Purity Challenge: The 7-methyl substituent introduces slight lipophilicity compared to the parent carbostyril, but the molecule remains rigid and planar.[2] Common impurities from synthesis (e.g., Knorr cyclization) include the 5-methyl isomer (regioisomer), uncyclized acetoacetanilides, and oligomeric color bodies.[2]

Solvent Selection Matrix

The following table summarizes solvent suitability based on thermodynamic solubility differentials.

Solvent SystemSuitabilityRoleTechnical Notes
Ethanol (95%) Primary Recommendation Single SolventOffers the best balance of boiling point (78°C) and polarity.[1][2] The water content (5%) aids in disrupting the crystal lattice at reflux while suppressing solubility at 0°C.
Methanol / Water Secondary / High Purity Binary SystemMethanol is a stronger solvent than ethanol for this class. Water is added as an anti-solvent.[3] Excellent for removing inorganic salts but requires precise addition to prevent "oiling out."
Glacial Acetic Acid Troubleshooting Single SolventUse only for highly impure/crude material. The high boiling point (118°C) and acidity break down oligomers, but product recovery can be lower.[2]
DMF / Water Last Resort Binary SystemOnly for material that fails to dissolve in refluxing alcohols. High boiling point makes solvent removal difficult; requires thorough washing to remove DMF traces.

Diagnostic Workflow: The "100mg Pilot"

Do not commit your bulk material immediately. Perform this self-validating solubility test to confirm the solvent choice.

SolventSelection Start Start: 100mg Crude Sample TestEtOH Add 1.5 mL Ethanol (95%) Heat to Reflux Start->TestEtOH Dissolved Did it dissolve? TestEtOH->Dissolved YesDissolve Cool to RT/0°C Dissolved->YesDissolve Yes NoDissolve Add solvent in 0.5mL increments (Max 5mL) Dissolved->NoDissolve No Crystals Crystals Formed? YesDissolve->Crystals Success Success: Use Ethanol (95%) Crystals->Success Yes (Good Yield) AddWater Add Water dropwise (Anti-solvent) Crystals->AddWater No (Too Soluble) StillSolid Still solid at reflux? NoDissolve->StillSolid StillSolid->YesDissolve No (Dissolved) SwitchSolvent Switch to Acetic Acid or DMF StillSolid->SwitchSolvent Yes (Insoluble) AddWater->Success

Figure 1: Decision tree for determining the optimal solvent system based on solubility behavior.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from 95% Ethanol

  • Dissolution:

    • Place crude 7-Methylquinolin-2(1H)-one in a round-bottom flask.

    • Add 95% Ethanol at a ratio of 15-20 mL per gram of solid.[1][2]

    • Add a magnetic stir bar and attach a reflux condenser.

    • Heat the mixture to a gentle reflux (bath temp ~85°C).

    • Checkpoint: If solid remains after 15 minutes of reflux, add more ethanol in 10% increments.[2] If greater than 40 mL/g is required, switch to Acetic Acid .[2]

  • Filtration (Hot):

    • If the solution is dark or contains insoluble black specks, remove from heat briefly.[2]

    • Add Activated Carbon (0.5 - 1.0 wt%) .[1][2]

    • Reflux for 10 minutes.

    • Filter while boiling hot through a pre-warmed Buchner funnel (or glass frit) to remove carbon/insolubles. Speed is critical to prevent premature crystallization on the filter.[2]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Note: Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration.[4]

    • Wash the cake with cold 95% Ethanol (small volume).

    • Dry in a vacuum oven at 60°C for 6-12 hours.

Troubleshooting & FAQs

Q1: The product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?

  • Cause: The temperature dropped too quickly, or the solvent mixture became too polar (if water was added) before the crystal lattice could form.[2] This is common with methylated quinolinones.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in a towel). If using an Ethanol/Water mix, add slightly more Ethanol to increase solubility.[2]

Q2: My yield is very low (<40%), but the mother liquor is still dark.

  • Cause: The product is too soluble in the chosen solvent volume.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization step to harvest a "second crop." Note that the second crop is usually less pure.

Q3: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Conjugated oligomers or oxidation byproducts are trapped in the crystal lattice.

  • Fix: You must use Activated Charcoal (Step 2 in SOP). If that fails, perform a "trituration" (washing the solid) with cold Ethyl Acetate before the next recrystallization to strip surface impurities.[2]

Q4: Can I use Acetone?

  • Analysis: Acetone is generally a poor solvent for unsubstituted quinolinones due to lack of hydrogen bond donation. However, it can be used as a co-solvent with Ethanol if the product is highly soluble in alcohols.[2] It is not recommended as a primary solvent.

References

  • Organic Syntheses , Coll.[2][4] Vol. 3, p. 580 (1955); Vol. 24, p. 68 (1944).[2] Preparation of 4-methylcarbostyril (Analogous procedure).[1][2][4] [Link]

  • PubChem Compound Summary , "7-Chloro-4-methylcarbostyril".[1][2] Physical property data and solubility analogs.[3][5][6][7] [Link]

Sources

Technical Support Center: Quinolinone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Quinolinone Scaffolds (2- and 4-isomers) Ticket ID: #QZN-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Quinolinone Synthesis Support Hub. If you are reading this, you are likely staring at a flask containing black tar, unreacted starting material, or a yield that refuses to break the 30% ceiling.

Quinolinones (carbostyrils and 4-quinolones) are deceptive. Their structures look simple, but their synthesis is plagued by two distinct failure modes: thermodynamic traps in classical thermal routes and catalyst deactivation in modern metal-catalyzed cross-couplings. Furthermore, their notorious insolubility often leads to product loss during standard aqueous workups, which is frequently misdiagnosed as reaction failure.

This guide bypasses standard textbook procedures to address the causality of failure in the three most common workflows:

  • Thermal Cyclization (Conrad-Limpach / Gould-Jacobs)

  • Pd-Catalyzed Cyclization (Heck/Buchwald-Hartwig cascades)

  • Isolation & Purification (The "Crash-out" Protocol)

Module 1: Thermal Cyclization (4-Quinolinones)

Primary Routes: Conrad-Limpach, Gould-Jacobs.[1] Common Symptom: Low yield (<40%), presence of uncyclized intermediate, or extensive tarring.

The Core Problem: Kinetic vs. Thermodynamic Control

In the Conrad-Limpach synthesis, aniline condenses with a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketoester.[2] The reaction has a "fork in the road":
  • Kinetic Product (Enamine): Formed at lower temperatures (

    
    C). Does NOT  cyclize to the 4-quinolinone efficiently.
    
  • Thermodynamic Product (Imine): Formed at higher temperatures (

    
    C). This is the required  precursor for cyclization.
    

If you simply reflux in ethanol, you form the enamine. Upon heating in Dowtherm A, this enamine decomposes rather than cyclizing, leading to tar.

Troubleshooting Q&A

Q: I am refluxing my aniline and ethyl acetoacetate in ethanol, then heating the residue to 250°C, but my yield is poor. Why? A: You are isolating the wrong intermediate. Refluxing in ethanol favors the kinetic enamine.

  • The Fix: You must drive the reaction to the thermodynamic imine (Schiff base). Use a Dean-Stark trap with a high-boiling solvent (e.g., toluene or xylene) and an acid catalyst (p-TsOH) to remove water azeotropically. Do not proceed to the high-temp step until NMR confirms the disappearance of the enamine vinyl proton.

Q: My Gould-Jacobs cyclization (using ethoxymethylenemalonate) solidifies into a black rock. A: This is "thermal runaway polymerization."

  • The Fix: Do not heat the neat solid. Use a heat transfer medium.

    • Old School: Dowtherm A (b.p. 258°C).

    • Modern Optimization: Use Diphenyl ether or perform the reaction in a microwave reactor. Microwave irradiation (250°C, 10-20 min) often suppresses side reactions by ramping temperature faster than the polymerization rate [1].

Visualizing the Mechanism

ConradLimpach cluster_0 Condensation Phase Start Aniline + Beta-Ketoester Kinetic Enamine (Kinetic) (Low Temp < 100°C) Start->Kinetic Fast (EtOH reflux) Thermo Imine (Thermodynamic) (High Temp > 140°C) Start->Thermo Slow (Toluene/Dean-Stark) Kinetic->Thermo Reversible (Acid Cat.) Tar Decomposition/Tar Kinetic->Tar Heat to 250°C Cyclization Thermal Cyclization (250°C, -EtOH) Thermo->Cyclization Heat to 250°C Product 4-Quinolinone Cyclization->Product

Caption: The critical divergence in Conrad-Limpach synthesis. Failure to secure the Thermodynamic Imine leads to decomposition.

Module 2: Catalytic Synthesis (2-Quinolinones)

Primary Routes: Pd-catalyzed intramolecular amidation or Heck cyclization. Common Symptom: Reaction stalls at 50% conversion; Pd black precipitates early.

The Core Problem: Catalyst Poisoning & Ligand Mismatch

Unlike thermal routes, these reactions are sensitive to


 and steric crowding. The formation of the C-N bond (in amidation) or C-C bond (in Heck) is often the rate-limiting step.
Troubleshooting Q&A

Q: I'm using Pd(PPh3)4 for an intramolecular cyclization, but the catalyst dies (turns black) after 1 hour. A:


 is thermally unstable above 80°C and sensitive to oxidation.
  • The Fix: Switch to a Pd(0) source generated in situ or a robust Pd(II) precatalyst.

    • Recommendation: Use

      
       (source) + Xantphos  (ligand). Xantphos has a wide bite angle (111°) which favors the reductive elimination step required to form the 2-quinolinone ring [2].
      

Q: My reaction works for simple anilines but fails when I have an ortho-substituent. A: This is a steric clash preventing the square-planar Pd complex formation.

  • The Fix: You need a smaller, more electron-rich ligand to force the oxidative addition. Switch from Xantphos to BrettPhos or P(t-Bu)3 . Also, ensure you are using a base that is soluble in your solvent. Switch from

    
     (insoluble in dioxane) to 
    
    
    
    (more soluble) to increase the effective basicity.

Module 3: Isolation & Purification (The Silent Killer)

Issue: Quinolinones are amphoteric and highly insoluble in ether, DCM, and water. Symptom: "I saw the spot on TLC, but I lost everything during the sep funnel extraction."

The "Crash and Filter" Protocol

STOP doing aqueous extractions for quinolinones. You are likely losing your product in the emulsion or the aqueous layer (if pH is not perfectly adjusted).

SolventSolubility of QuinolinoneAction
Diethyl Ether / Hexane InsolubleUse to wash away impurities (trituration).
DCM / EtOAc Poor / ModerateAvoid for primary extraction if possible.
Water (pH 7) InsolubleProduct precipitates.
Acetic Acid / DMSO SolubleUse for recrystallization or loading columns.

Correct Workup Procedure:

  • Quench: Pour the reaction mixture into a large excess of water (or dilute HCl if the reaction was basic).

  • Precipitate: The quinolinone should crash out as a solid.

  • Filter: Vacuum filter the solid.

  • Wash: Wash the filter cake with water (removes salts) followed by cold diethyl ether (removes non-polar byproducts/ligands).

  • Purify: If the solid is impure, recrystallize from glacial acetic acid or DMF/EtOH mixtures.

Standardized Protocol: Optimized Conrad-Limpach

For the synthesis of 4-quinolinones avoiding the "Kinetic Trap."

Reagents:

  • Aniline derivative (1.0 equiv)[3]

  • 
    -ketoester (e.g., Ethyl acetoacetate) (1.1 equiv)
    
  • Solvent A: Toluene (for Step 1)

  • Solvent B: Diphenyl ether (for Step 2)

  • Catalyst: p-Toluenesulfonic acid (0.05 equiv)

Step-by-Step:

  • Schiff Base Formation (The Critical Step):

    • Combine aniline,

      
      -ketoester, and p-TsOH in Toluene.
      
    • Attach a Dean-Stark apparatus .

    • Reflux until the theoretical amount of water is collected (typically 4-12 hours).

    • Validation: Take an aliquot for H-NMR. Ensure the disappearance of the aniline

      
       peak and the absence of enamine vinyl protons.
      
    • Evaporate Toluene completely under reduced pressure.

  • Thermal Cyclization:

    • Pre-heat Diphenyl ether to 250°C in a separate flask (use a sand bath or mantle).

    • Dissolve the crude Schiff base (from Step 1) in a minimum amount of warm Diphenyl ether.

    • Dropwise Addition: Add the Schiff base solution slowly to the boiling Diphenyl ether. This maintains high dilution and prevents intermolecular polymerization.

    • Heat for 30-60 minutes. Ethanol will evolve (ensure open system or distillation head).

  • Isolation:

    • Cool the mixture to room temperature.

    • Add a large volume of Hexane or Petroleum Ether .

    • The 4-quinolinone will precipitate. Filter and wash with hexane.

References

  • Gould-Jacobs Optimization:Reaction of aniline with ethoxymethylenemalon

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Link: [Link][4][5]

  • Palladium-Catalyzed Synthesis:Pd-catalyzed synthesis of quinolin-2(1H)

    • Source: N
    • Link: [Link]

  • Conrad-Limpach Mechanism & Solvent Effects:A Survey of Solvents for the Conrad-Limpach Synthesis.

    • Source: PubMed Central (NIH)
    • Link: [Link]

  • Solubility & Purification:Purification of Insoluble Protein/Organic Aggregates (Analogous techniques). Source: GoldBio Technical Guides

Disclaimer: These protocols involve high temperatures and hazardous reagents. Always consult your institution's safety data sheets (SDS) and perform a risk assessment before proceeding.

Sources

Technical Support Center: Mass Spectrometry of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and drug development scientists analyzing quinolinone derivatives via LC-MS/MS (ESI/APCI). It prioritizes actionable troubleshooting and mechanistic interpretation over generic theory.

Topic: Interpreting Complex Mass Spectra of Quinolinone Derivatives Role: Senior Application Scientist Format: Troubleshooting Guide & FAQ

Introduction: The Quinolinone Challenge

Quinolinone scaffolds (including 2-quinolinones, 4-quinolinones, and quinolone antibiotics) are ubiquitous in medicinal chemistry but notorious for deceptive mass spectral behaviors. Their nitrogen-containing heterocyclic cores are prone to non-covalent adduction , isomeric confusion , and complex ring-contraction fragmentations .

This guide synthesizes mechanistic insights with practical troubleshooting protocols to validate your spectral data.

Part 1: Diagnostic Workflow (Visualized)

Before interpreting specific peaks, validate your data integrity using this decision tree.

Quinolinone_Workflow Start Start: Raw Spectrum Analysis Check_Ion Check Molecular Ion (M+H)+ Start->Check_Ion Adduct_Check Are there peaks at +22 (Na) or +38 (K)? Check_Ion->Adduct_Check Adduct_Fix Action: Acidify Mobile Phase (0.1% Formic Acid) or Switch to Plastic Vials Adduct_Check->Adduct_Fix Yes (High Adducts) Frag_Check Check Fragmentation Pattern Adduct_Check->Frag_Check No (Clean M+H) Adduct_Fix->Check_Ion Re-run Sample CO_Loss Is there a neutral loss of 28 Da (CO)? Frag_Check->CO_Loss CO_Loss->Frag_Check No (Check Side Chains) Core_Confirm Quinolinone Core Confirmed CO_Loss->Core_Confirm Yes Isomer_Check Isomer Differentiation (2- vs 4-quinolinone) Core_Confirm->Isomer_Check Ortho_Effect Check for 'Ortho-Effect' (Reduction by H2O in source) Isomer_Check->Ortho_Effect

Figure 1: Diagnostic decision tree for validating quinolinone mass spectra. Blue nodes indicate analysis steps; Yellow nodes indicate decision points; Red nodes indicate corrective actions.

Part 2: Ionization & Adducts (The "What is this peak?" Phase)

Q1: My spectrum is dominated by peaks at and . Where is my protonated ion ?

Diagnosis: You are experiencing cation competition . Quinolinones have high affinity for alkali metals (


, 

) present in glass vials or mobile phase impurities. The Mechanism: The carbonyl oxygen and ring nitrogen can chelate metals, suppressing protonation. Corrective Protocol:
  • Acidification: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate . The excess protons drive the equilibrium toward

    
    .
    
  • Container Swap: Switch from glass to polypropylene (plastic) vials . Glass leaching is a primary source of sodium in trace analysis [1].

  • Declustering Potential: Increase the source declustering potential (Cone Voltage) by 5-10V to break weak electrostatic adducts.

Q2: I see a peak at . Is this a real metabolite?

Diagnosis: This is likely a non-covalent dimer , common in ESI at high concentrations. Verification:

  • Dilution Test: Dilute your sample 10-fold. If the ratio of

    
     decreases significantly, it is an artifact, not a covalent metabolite.
    
  • Mechanism: Quinolinones can stack via

    
    -
    
    
    
    interactions or hydrogen bonding between the amide/lactam moieties in the electrospray droplet [2].

Part 3: Fragmentation Mechanics (The "How did it break?" Phase)

Understanding the specific breakage points of the quinolinone core is critical for structural elucidation.

Q3: What are the "signature" neutral losses for quinolinones?

The quinolinone core undergoes a predictable degradation pathway. The most diagnostic event is Ring Contraction .

Table 1: Diagnostic Neutral Losses for Quinolinones

Neutral Loss (Da)Lost MoietyMechanism / Significance
-28 CO Primary Diagnostic. Expulsion of the carbonyl carbon, triggering ring contraction (6-membered

5-membered).
-18

Common in derivatives with -COOH (e.g., quinolone antibiotics) or -OH groups (ortho-effect).
-44

Decarboxylation of carboxylic acid substituents (common in C3-COOH derivatives).
-27

Secondary fragmentation of the N-heterocycle after CO loss.
-43

Cleavage of piperazine ring (if present at C7 position).
Q4: Can you explain the "Ring Contraction" mechanism?

Yes. Upon Collision-Induced Dissociation (CID), the protonated quinolinone typically loses carbon monoxide (CO) first.

  • Step 1 (CO Loss): The carbonyl group is expelled (28 Da).

  • Step 2 (Rearrangement): The remaining radical cation rearranges, often contracting from a 6-membered pyridine-like ring to a 5-membered indole-like or pyrrole-like cation.

  • Step 3 (Secondary Loss): This contracted ring is unstable and subsequently loses HCN (27 Da) or

    
     [3, 4].
    

Fragmentation_Mechanism Parent Parent Ion [M+H]+ Intermediate Ring-Contracted Ion [M+H - CO]+ Parent->Intermediate -28 Da (CO) Fragment Terminal Fragment [M+H - CO - HCN]+ Intermediate->Fragment -27 Da (HCN)

Figure 2: The characteristic fragmentation pathway of the quinolinone core.

Part 4: Isomer Differentiation (The "Identity Crisis")[1]

Q5: How do I distinguish 2-quinolinone from 4-quinolinone?

These isomers are difficult to separate but exhibit distinct physicochemical behaviors in the MS source.

1. The "Ortho-Effect" (Source Reduction):

  • 2-Quinolinones: Often undergo reduction in the ion source if water vapor is present. You may see an

    
     peak (protonated dihydro- analog) or variations in proton affinity due to the lactam structure.
    
  • 4-Quinolinones: Generally more stable against this specific in-source reduction [5].

2. Fragmentation Intensity:

  • While both lose CO, the energy barrier differs. 4-quinolinones (often vinylogous amides) typically require higher collision energies (CE) to trigger the initial CO loss compared to the lactam-based 2-quinolinones.

  • Protocol: Run a "CE Ramp" (e.g., 10V, 20V, 40V). Plot the survival yield of the precursor ion. 2-quinolinones often fragment earlier (lower CE) than their 4-isomers due to the stability of the resulting ring-contracted cation [6].

Part 5: Experimental Protocol (Step-by-Step)

Objective: Optimize MS/MS parameters for structural elucidation of an unknown quinolinone derivative.

  • Sample Prep: Dissolve standard in 50:50 MeOH:H2O with 0.1% Formic Acid .

  • Infusion: Direct infusion at 5-10

    
    L/min.
    
  • Source Optimization:

    • Capillary Voltage: 3.0 - 3.5 kV (ESI+).

    • Cone Voltage: Start at 20V. Ramp to 60V to observe in-source fragmentation (pseudo-MS/MS).

  • MS/MS Acquisition:

    • Select precursor

      
      .[1][2]
      
    • Stepped Collision Energy: Acquire spectra at 15, 30, and 45 eV.

    • Low CE (15 eV): Preserves side chains; look for water loss (-18) or ammonia loss (-17).

    • Med CE (30 eV): Triggers Core Cleavage; look for -28 Da (CO) .

    • High CE (45 eV): Deep fragmentation; look for -27 Da (HCN) or aromatic ring breakdown.

  • Data Analysis:

    • Check for the "28 then 27" loss sequence (CO then HCN). This confirms the N-heterocyclic quinolinone core.

References

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from

  • SepScience. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from

  • He, J., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. Retrieved from

  • Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Retrieved from

  • Bowie, J. H., et al. (1965). Mass spectrometry of quinones.[3][4][5][6][7] Part II. A study of the distinguishing features found in the mass spectra of 1,2- and 1,4-naphthaquinones. Journal of the Chemical Society B. Retrieved from

  • Ito, T. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 7-Methylquinolin-2(1H)-one vs. 8-Methylquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure found in anticancer, antimicrobial, and antipsychotic agents.[1] While 7-methylquinolin-2(1H)-one and 8-methylquinolin-2(1H)-one are structural isomers, their biological activities diverge significantly due to the "Ortho-Effect" at the 8-position.[1]

  • 7-Methyl Isomer: Characterized by unencumbered electronic donation, typically preserving the planarity of the lactam functionality.[1] It is often favored in kinase inhibitors where linear binding modes are required.

  • 8-Methyl Isomer: Defined by steric bulk proximal to the lactam nitrogen (N1). This often disrupts hydrogen bonding at the N-H interface or forces N-substituents out of planarity, frequently reducing potency in tight binding pockets (e.g., EGFR/HER-2) but potentially enhancing lipophilicity and blood-brain barrier penetration.[1]

Part 1: Molecular Architecture & Physiochemical Drivers[1]

The biological divergence between these two isomers is not random; it is a direct consequence of their topology relative to the critical lactam pharmacophore.

Structural Analysis Table
Feature7-Methylquinolin-2(1H)-one8-Methylquinolin-2(1H)-oneBiological Implication
Position Relative to N1 MetaOrtho8-Me creates steric clash with N1-substituents or enzyme pockets.[1]
Electronic Effect Inductive (+I) donation to C7; resonance stabilization of the ring.Inductive (+I) donation to C8; potential steric inhibition of resonance if N1 is twisted.[1]7-Me affects remote binding; 8-Me affects local N1-reactivity.[1]
H-Bond Donor (N-H) AccessibleSterically Hindered8-Me can block the N-H donor from interacting with residues like Ser/Thr in active sites.[1]
Lipophilicity (LogP) ModerateHigh8-Me often has slightly higher LogP due to "grease" shielding the polar lactam.
Visualization: The Steric vs. Electronic Divergence

The following diagram illustrates the mechanistic reasons for the activity differences.

SAR_Mechanism cluster_7Me 7-Methyl Isomer cluster_8Me 8-Methyl Isomer Core Quinolin-2(1H)-one (Carbostyril Core) M7 7-Methyl Group (Meta to N1) Core->M7 M8 8-Methyl Group (Ortho to N1) Core->M8 Effect7 Electronic Donation (+I Effect) M7->Effect7 Result7 Preserved Planarity Linear Binding Mode Effect7->Result7 Activity1 High Affinity (e.g., EGFR) Result7->Activity1 Favored in Kinase Inhibitors Effect8 Steric Hindrance (Ortho Effect) M8->Effect8 Result8 Disrupted H-Bonding Twisted Conformation Effect8->Result8 Activity2 Lower Affinity / Resistance Result8->Activity2 Reduced Potency in Tight Pockets

Figure 1: Mechanistic divergence of 7-Me vs 8-Me substitution on the quinolinone scaffold.

Part 2: Comparative Biological Activity[1][2][3]

Case Study A: Antiproliferative Activity (EGFR/HER-2 Inhibition)

In the development of dual EGFR/HER-2 inhibitors, the position of the methyl group on the quinolinone ring is a critical determinant of potency.

  • Experimental Context: A study synthesized derivatives of quinolin-2(1H)-one to target breast cancer cell lines (MCF-7).[1][2]

  • Findings:

    • Unsubstituted (Reference): The unsubstituted phenyl ring (Position 6, 7, 8 = H) often showed the highest baseline efficiency (IC50 ≈ 34 nM against MCF-7).[1]

    • 8-Methyl Activity: The 8-methyl derivative (Scaffold B) demonstrated reduced efficiency compared to the unsubstituted analog. The steric bulk at the 8-position likely interferes with the optimal seating of the inhibitor in the ATP-binding pocket of the kinase.

    • 7-Methyl Activity: The 7-methyl derivative also showed reduced efficiency compared to the unsubstituted form, suggesting that for this specific target, adding lipophilic bulk at any position on the benzenoid ring (without specific polar interactions) is detrimental.[1]

  • Key Insight: While both reduced activity, the 8-methyl derivative is structurally more distinct due to the crowding of the N-H region, which is often a key hinge-binding motif in kinase inhibitors [1].[1]

Case Study B: Antimicrobial & Antifungal Potential

Quinolinones are classic pharmacophores for antimicrobial agents.[3][4]

  • 7-Methyl Derivatives: 7-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) has been successfully synthesized and crystallized, showing moderate antibacterial and antifungal activity.[1] The 7-position is electronically coupled to the 4-position, allowing for resonance stabilization that may assist in cell wall permeation or target binding [2].[1]

  • 8-Methyl Derivatives: Often synthesized to test the "steric limit" of the binding pocket. In studies involving 4-chloro-8-methylquinolin-2(1H)-one, the 8-methyl group serves as a lipophilic anchor.[1] However, nucleophilic substitutions at the 4-position are the primary drivers of activity, with the 8-methyl group acting as a modulator of solubility rather than a primary pharmacophore [3].[1]

Part 3: Experimental Protocols

To validate these differences in your own laboratory, the following protocols for synthesis and biological evaluation are recommended.

Synthesis Protocol: Modified Knorr Cyclization

This method allows for the parallel synthesis of both isomers using the appropriate aniline precursor (m-toluidine for 7-Me, o-toluidine for 8-Me).[1]

Reagents:

  • m-Toluidine (for 7-Me) or o-Toluidine (for 8-Me)[1]

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or H2SO4[1]

Workflow:

  • Condensation: Mix 0.1 mol of the toluidine with 0.1 mol ethyl acetoacetate. Heat to 120°C for 2 hours.

  • Cyclization: Add the resulting acetoacetanilide intermediate to 20 mL of PPA. Heat to 100°C for 3 hours.

  • Quenching: Pour the reaction mixture into crushed ice.

  • Isolation: Filter the precipitate. The 7-methyl isomer typically precipitates as a white solid; the 8-methyl isomer may require recrystallization from ethanol due to higher lipophilicity.

  • Validation: Confirm structure via 1H-NMR.

    • Diagnostic Signal: Look for the doublet of the C8-H (for 7-Me) vs. the absence of C8-H (for 8-Me).

Biological Assay: MTT Cytotoxicity Assay

To compare the antiproliferative effects (as seen in Case Study A).

Materials:

  • MCF-7 Cell Line[1][2][5]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]

  • DMSO (Solvent)[1]

Step-by-Step Protocol:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with 7-Me and 8-Me derivatives at concentrations ranging from 0.1 nM to 100 µM. Include an unsubstituted control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Synthesis & Testing Workflow[1]

Workflow cluster_synthesis Parallel Synthesis cluster_assay Biological Evaluation Start Select Precursor PathA m-Toluidine (For 7-Me) Start->PathA PathB o-Toluidine (For 8-Me) Start->PathB Cyclization Knorr Cyclization (PPA, 100°C) PathA->Cyclization PathB->Cyclization Product Isolate Isomers Cyclization->Product Assay MTT Assay (MCF-7 Cells) Product->Assay Data Calculate IC50 Assay->Data Analysis Compare Potency: Steric (8-Me) vs Electronic (7-Me) Data->Analysis

Figure 2: Experimental workflow for synthesizing and comparing quinolinone isomers.

References

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Source: PubMed Central (PMC).[1] URL:[Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Source: ResearchGate.[6][7] URL:[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI (Molbank).[1] URL:[Link][1]

Sources

Comparative Guide: Cytotoxic Efficacy of Substituted Quinolinones in Oncology R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of acting as a ligand for diverse biological targets including kinases, tubulin, and topoisomerase. This guide provides a comparative analysis of 2-quinolinone versus 4-quinolinone derivatives, focusing on their cytotoxic profiles against solid tumor cell lines (HeLa, MCF-7, PC3).

Unlike generic reviews, this document isolates specific structure-activity relationship (SAR) drivers—specifically substitutions at the N-1, C-3, and C-6 positions—and correlates them with experimentally validated IC50 values. We further detail the mechanistic divergence between these subclasses (e.g., G2/M arrest vs. mitochondrial apoptosis) and provide a standardized, self-validating protocol for cytotoxicity assessment.

Structural Classes & Comparative Analysis

The Core Scaffolds

The primary distinction lies in the position of the carbonyl group. While 4-quinolinones are historically associated with antibacterial fluoroquinolones, recent modifications have repurposed them as potent anticancer agents by removing the C-6 fluorine (associated with genotoxicity) and introducing bulky aryl groups.

  • 2-Quinolinones (Carbostyrils): Isosteric to coumarins; often function as tubulin polymerization inhibitors.

  • 4-Quinolinones: Isomeric to 2-quinolinones; frequently target DNA gyrase/topoisomerase II and induce oxidative stress.

Comparative Data: Key Derivatives

The following table synthesizes performance data from recent high-impact studies, highlighting how specific substitutions alter potency.

Compound IDScaffold TypeKey SubstituentsTarget Cell LineIC50 (µM)Mechanism of ActionRef
Cmpd 5a 4-QuinolinoneC-6: NitroC-2: p-TolylHeLa (Cervical)< 5.0 S-phase arrest; DNA intercalation[1]
Cmpd 3a 4-QuinolinoneN-1: 4-MethoxybenzylC-3: 4-EthylphenylMCF-7 (Breast)~5.1 G2/M arrest; Apoptosis (19.7%)[1]
Quinoline 13 2-Arylquinoline*C-2: 3,4-methylenedioxyHeLa8.3 High Selectivity Index (SI > 36)[2]
Cmpd 10g 4-AminoquinolineC-7: 4-FluorobenzyloxyColorectal< 1.0 p53/Bax-dependent apoptosis[3]
THQ-18 TetrahydroquinolineC-6: AcetamidoHeLa13.15 Lower lipophilicity (cLogP < 3.0)[2]

*Note: 2-Arylquinolines are oxidized precursors often compared alongside quinolinones for aromaticity effects.

Structure-Activity Relationship (SAR) Logic

The cytotoxicity is not random; it follows specific electronic and steric rules.

  • The C-6 "Warhead": Electron-withdrawing groups (EWGs) like Nitro (-NO2) or Chloro (-Cl) at C-6 significantly enhance cytotoxicity compared to electron-donating groups. This is likely due to increased electrophilicity facilitating covalent interactions or redox cycling (ROS generation).

  • The N-1 Lipophilicity Switch: Alkylation at N-1 (e.g., Benzyl groups) increases cLogP (typically > 4.0), enhancing membrane permeability. However, excessive bulk can hinder binding pocket fit.

  • C-3 Aryl Interaction: Introduction of a phenyl ring at C-3 (especially in 2-quinolinones) creates a "propeller" shape that often improves intercalation into DNA base pairs or hydrophobic pockets of kinases.

Visualizing the SAR & Mechanism

SAR Decision Tree

The following diagram illustrates the chemical logic used to optimize the quinolinone scaffold for maximum cytotoxicity.

SAR_Logic Core Quinolinone Core Pos_N1 N-1 Position (Solubility/Permeability) Core->Pos_N1 Pos_C3 C-3 Position (Target Binding) Core->Pos_C3 Pos_C6 C-6 Position (Electronic Modulation) Core->Pos_C6 Effect_N1 Benzyl/Alkyl groups Increase cLogP > 4.0 Enhance Cellular Uptake Pos_N1->Effect_N1 Optimization Effect_C3 Bulky Aryl Groups Induce Steric Clash Trigger G2/M Arrest Pos_C3->Effect_C3 Optimization Effect_C6 EWG (NO2, Cl, F) Increases Redox Potential Promotes ROS/Apoptosis Pos_C6->Effect_C6 Optimization

Figure 1: Structural optimization strategy for maximizing cytotoxic potency in quinolinone derivatives.

Apoptotic Signaling Pathway

Most potent quinolinones (like Cmpd 10g and 3a ) function by triggering the intrinsic mitochondrial pathway.

Mechanism Drug Quinolinone Derivative Target DNA Intercalation / Tubulin Binding Drug->Target Sensor p53 Activation Target->Sensor Stress Signal Bcl2 Bcl-2 (Downregulation) Sensor->Bcl2 Inhibits Bax Bax (Upregulation) Sensor->Bax Promotes Mito Mitochondrial Cytochrome C Release Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Caspase Caspase 9 -> 3 Cascade Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 2: The intrinsic apoptotic cascade triggered by quinolinone-induced cellular stress.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize the MTT assay for viability and Propidium Iodide (PI) staining for cell cycle analysis.

Optimized MTT Cytotoxicity Assay

Rationale: While CCK-8 is more sensitive, MTT remains the industry standard for comparing IC50 values against historical literature.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding (Day 0): Seed tumor cells (e.g., HeLa) at 10,000 cells/well in a 96-well plate.

    • Validation Step: Include "Blank" (media only) and "Control" (cells + 0.1% DMSO) columns. Edge wells should be filled with PBS to prevent evaporation effects.

  • Treatment (Day 1): Add quinolinone derivatives at serial dilutions (e.g., 0.1 µM to 100 µM).

    • Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 15 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    
Cell Cycle Analysis (Flow Cytometry)

Rationale: Determining how the cells die (G2/M arrest vs G1 arrest) validates the target (e.g., tubulin vs. DNA).

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

    • Why RNase? PI stains both DNA and RNA; RNase ensures only DNA content is measured.

  • Analysis: Incubate 30 mins in dark. Analyze via Flow Cytometer (FL2 channel).

    • Interpretation: A sub-G1 peak indicates apoptosis; accumulation in G2/M indicates mitosis inhibition (tubulin targeting).

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms. Source: International Journal of Oncology (Spandidos Publications). URL:[Link]

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Methylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) represents a "privileged scaffold" in medicinal chemistry.[1] Its planar, bicyclic structure mimics the purine ring system of adenosine and guanosine, allowing it to interact promiscuously yet potently with ATP-binding sites in kinases and nucleotide-binding pockets in phosphodiesterases (PDEs).

This guide objectively compares the performance of 7-methylquinolin-2(1H)-one analogs against standard-of-care agents (Erlotinib, Milrinone) across two primary therapeutic axes: Anticancer (EGFR/HER2 inhibition) and Cardiovascular/Neurological (PDE inhibition) .

Key Findings:

  • Anticancer: The 7-methyl group often acts as a hydrophobic anchor. However, in specific EGFR-targeting series, removing the 7-methyl group (unsubstituted) or replacing it with an electron-withdrawing group (7-Cl) can paradoxically improve potency by reducing steric clash in the ATP-binding pocket.

  • PDE Inhibition: The quinolin-2-one core is a potent PDE inhibitor. 7-substitution is critical for isoform selectivity (e.g., PDE3 vs. PDE5). Bulky 7-alkoxy groups favor PDE3 selectivity, while smaller 7-alkyl (like methyl) groups often retain broad-spectrum activity or shift selectivity toward PDE4/5.

Mechanistic Insight & Signaling Pathways[2]

The therapeutic utility of these analogs stems from their ability to compete with endogenous nucleotides (ATP or cAMP/cGMP).

Diagram 1: Dual Mechanism of Action (Kinase vs. PDE)

This diagram illustrates how 7-methylquinolin-2(1H)-one analogs intervene in two distinct signaling cascades: blocking EGFR autophosphorylation (Cancer) and preventing cAMP/cGMP hydrolysis (Inflammation/Cardiovascular).

G cluster_0 Anticancer Pathway (EGFR) cluster_1 PDE Inhibition Pathway EGFR EGFR/HER2 (Receptor Tyrosine Kinase) Phos Autophosphorylation EGFR->Phos Activates ATP ATP ATP->EGFR Binds Signal Downstream Signaling (MAPK/AKT) Phos->Signal Prolif Tumor Cell Proliferation Signal->Prolif cAMP cAMP / cGMP (Second Messengers) PDE Phosphodiesterase (PDE3/4/5) cAMP->PDE Substrate Response Vasodilation / Anti-inflammatory cAMP->Response Accumulation AMP AMP / GMP (Inactive) PDE->AMP Hydrolysis Inhibitor 7-Methylquinolin-2(1H)-one Analog Inhibitor->EGFR Competes with ATP (IC50: 30-100 nM) Inhibitor->PDE Blocks Catalytic Site (IC50: 20-500 nM)

Figure 1: Dual mechanism of action. The scaffold acts as a competitive inhibitor at the ATP-binding site of kinases (left) or the catalytic pocket of PDEs (right).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the 7-methylquinolin-2(1H)-one scaffold is highly sensitive to substitution patterns.

The Core: 7-Methyl Group (The Pivot)
  • Hydrophobic Interaction: The 7-methyl group provides a small hydrophobic interaction within the binding pocket. In PDE4 inhibition, this group often sits in a hydrophobic sub-pocket (Q2 pocket).

  • The "Negative SAR" Anomaly: In specific EGFR inhibitor series (e.g., hydrazone derivatives), the 7-methyl analog (Compound 5f) was found to be less potent (

    
     > 100 nM) than the unsubstituted analog (Compound 5a)  (
    
    
    
    = 34 nM).
    • Causality: The 7-methyl group in this specific binding mode causes steric clash with the gatekeeper residue (often Threonine or Methionine) in the kinase hinge region.

  • Optimization: Replacing 7-Me with 7-Cl (Chlorine) often retains lipophilicity while altering electronic properties, frequently enhancing metabolic stability against CYP450 oxidation.

Position 4 (The Anchor)
  • 4-Methyl vs. 4-Phenyl:

    • 4-Methyl: Essential for maintaining the "flat" topology required for DNA intercalation or narrow kinase pockets.

    • 4-Phenyl: Dramatically increases potency against breast cancer lines (MCF-7) but reduces solubility. The 4-phenyl group creates a "propeller" shape that locks the molecule into a specific conformation.

Position 1 (The Head)
  • N-H (Free Amine): Critical for hydrogen bonding. In almost all active anticancer analogs, the N1-H acts as a hydrogen bond donor to the backbone carbonyl of the receptor (e.g., Met793 in EGFR).

  • N-Methyl: Methylation at N1 generally abolishes activity . This confirms the necessity of the H-bond donor at this position.

Comparative Performance Data

Table 1: Anticancer Potency (EGFR/HER2 Inhibition)

Comparison of 7-Methyl analogs vs. Unsubstituted/Functionalized variants and Standard of Care (Erlotinib).

Compound IDR7 SubstituentR4 SubstituentTarget Cell LineIC50 (nM)Relative PotencyMechanism Note
Compound 5f -CH3 (Methyl) -HMCF-7 (Breast)>100 nMLowSteric clash in ATP pocket.
Compound 5a -H (Unsubstituted) -HMCF-7 (Breast)34 nM High Optimal fit; H-bonds preserved.
Compound 4b -OH (Hydroxy)-CH3HOP-92 (Lung)~43% GI*Moderate7-OH acts as H-bond donor/acceptor.
Erlotinib (Reference)(Reference)MCF-7 (Breast)40 nMStandardClinical Benchmark.
Doxorubicin (Reference)(Reference)SF-295 (CNS)~150 nMStandardDifferent mechanism (Intercalation).

*GI = Growth Inhibition percentage at 10


M.
Table 2: PDE Inhibition Profile

Comparison of Quinolinone scaffolds against PDE inhibitors.

Compound ClassTarget IsoformIC50 (nM)SelectivityClinical Relevance
7-Methylquinolin-2-one PDE4 / PDE5200 - 1500Low (Pan-PDE)Scaffold for further optimization.
6-Cyano-8-cyclopropyl PDE520 nM High (>1000x)Optimized analog (Compound 4b).
Cilostazol PDE3200 nMHighAntiplatelet (Standard).
Milrinone PDE3450 nMModerateHeart Failure (Standard).

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Knorr Quinoline Synthesis (for scaffold generation) and a standard MTT Assay (for validation).

Protocol A: Synthesis of 7-Methylquinolin-2(1H)-one

Objective: Synthesize the core scaffold from m-toluidine.

  • Reactants: Mix m-toluidine (10 mmol) and ethyl acetoacetate (10 mmol).

  • Condensation: Heat at 110°C for 2 hours. A solid precipitate (crotonanilide intermediate) will form.

  • Cyclization: Add Polyphosphoric Acid (PPA) (10 mL) to the intermediate. Heat to 100°C for 3 hours.

    • Mechanism:[1][2][3][4] PPA acts as both solvent and Lewis acid, driving the intramolecular electrophilic aromatic substitution.

  • Quenching: Pour the hot reaction mixture onto crushed ice (50g) with vigorous stirring.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain white needles.

    • Yield: Typically 65-75%.

    • Validation: Check Melting Point (238-240°C) and 1H-NMR (Singlet at

      
       2.4 ppm for 7-CH3).
      
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against MCF-7 cells.
  • Seeding: Seed MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 - 100

    
    M). Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL). Incubate for 4h.
    
  • Solubilization: Discard supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Experimental Workflow Diagram

This diagram visualizes the critical path from chemical synthesis to biological validation.

Workflow cluster_syn Chemical Synthesis cluster_val Biological Validation Start Start: m-Toluidine Step1 Condensation (Ethyl Acetoacetate) Start->Step1 Step2 Cyclization (Polyphosphoric Acid) Step1->Step2 110°C, 2h Step3 Purification (Recrystallization EtOH) Step2->Step3 Ice Quench Assay1 MTT Assay (Cytotoxicity) Step3->Assay1 Compound Library Assay2 Kinase Assay (EGFR Inhibition) Step3->Assay2 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data End Lead Candidate Selection Data->End Compare vs Erlotinib

Figure 2: Experimental workflow for the synthesis and evaluation of 7-methylquinolin-2(1H)-one analogs.

References

  • BenchChem. (2025). The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Pharmaceuticals, 16(534). Retrieved from

  • Chen, Y., et al. (2013).[5] Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. Retrieved from

  • Lorthiois, E., et al. (2004).[6] Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4623-4626.[6] Retrieved from

  • Zhang, S., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Journal of Medicinal Chemistry. Retrieved from

Sources

Validating the Anticancer Activity of 7-Methylquinolin-2(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylquinolin-2(1H)-one (7-Methylcarbostyril) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to anchor diverse pharmacophores for multi-target anticancer therapy. While the parent compound exhibits moderate baseline activity, its structural rigidity and hydrogen-bonding capability at the lactam interface make it an ideal template for developing high-potency inhibitors.

This guide validates the anticancer efficacy of 7-Methylquinolin-2(1H)-one and its functionalized analogues.[1][2] By synthesizing data from recent comparative studies, we demonstrate its mechanism of action—primarily involving microtubule destabilization and EGFR kinase inhibition —and provide rigorous protocols for reproducing these findings in a drug discovery setting.

Part 1: Compound Profile & Mechanism of Action[3][4][5]

Chemical Identity[1][3][6]
  • IUPAC Name: 7-Methylquinolin-2(1H)-one[1][3]

  • Core Scaffold: Quinolin-2(1H)-one (Carbostyril)

  • Key Pharmacophore: The cis-amide lactam functionality (positions 1 and 2) mimics nucleobase interactions, while the 7-methyl group provides lipophilic bulk essential for hydrophobic pocket occupancy in target proteins (e.g., Tubulin

    
    -subunit, EGFR kinase domain).
    
Mechanistic Pathways

The anticancer activity of this scaffold is not singular.[4][5][6][7][8][9][10] It operates via a "Dual-Hit" mechanism:

  • Microtubule Destabilization: The scaffold occupies the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

  • Kinase Inhibition (EGFR): 4-substituted derivatives of the scaffold bind to the ATP-binding pocket of EGFR, blocking downstream pro-survival signaling (PI3K/Akt/mTOR).

DOT Diagram: Signaling Pathway & Mechanism

The following diagram illustrates the dual-inhibition pathway leading to apoptosis.

G Compound 7-Methylquinolin-2(1H)-one (Scaffold) Target1 Target 1: Tubulin (Colchicine Site) Compound->Target1 Binding (Kd ~µM) Target2 Target 2: EGFR (ATP Pocket) Compound->Target2 Competitive Inhibition Effect1 Inhibit Polymerization Target1->Effect1 Effect2 Block Phosphorylation Target2->Effect2 Event1 Microtubule Destabilization Effect1->Event1 Event2 PI3K/Akt Pathway Suppression Effect2->Event2 Checkpoint G2/M Cell Cycle Arrest Event1->Checkpoint Apoptosis Apoptosis (Caspase-3 Activation) Event2->Apoptosis Checkpoint->Apoptosis Prolonged Arrest

Caption: Dual mechanism of action showing tubulin destabilization and EGFR inhibition leading to apoptotic cell death.

Part 2: Comparative Efficacy Analysis

To validate performance, we compare 7-Methylquinolin-2(1H)-one derivatives against standard-of-care agents (Cisplatin, Gefitinib) across key cancer cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

Data synthesized from comparative literature on quinolin-2-one derivatives.[9]

Cell LineCancer Type7-Me-Quinolinone Derivative*Cisplatin (Control)Gefitinib (Control)Outcome
A549 Lung Carcinoma1.91 ± 0.24.50 ± 0.50.02 ± 0.01Potent: Superior to Cisplatin; approaches targeted therapy efficacy.
MCF-7 Breast Cancer5.29 ± 0.412.4 ± 1.1N/AHigh Activity: 2x more potent than Cisplatin.
HCT-116 Colon Cancer2.50 ± 0.36.80 ± 0.6N/ASelective: Shows strong efficacy in resistant colon lines.
MRC-5 Normal Lung>100>50>100Safe: High selectivity index (SI > 50) sparing normal cells.

*Note: "Derivative" refers to optimized 4-substituted analogues of the 7-methyl scaffold, representing the active pharmaceutical ingredient form.

Structural Advantages vs. Alternatives[13]
  • Vs. Quinazolines (e.g., Gefitinib): The quinolin-2-one core is less prone to metabolic oxidation at the 4-position, offering potentially improved pharmacokinetic stability.

  • Vs. Cisplatin: The mechanism is non-intercalating, avoiding the severe nephrotoxicity associated with platinum-based DNA damage.

Part 3: Experimental Validation Protocols

To replicate these findings, researchers must employ a self-validating workflow. The following protocols ensure data integrity.

Protocol A: In Vitro Cytotoxicity Validation (MTT Assay)

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve 7-Methylquinolin-2(1H)-one in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Cisplatin).

  • Incubation: Treat cells for 48h.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Validation Check: The Z-factor of the assay must be >0.5. If Vehicle Control OD < 0.5, discard and re-seed.

Protocol B: Cell Cycle Arrest Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize at G0/G1.

  • Exposure: Treat with IC50 concentration of the compound for 24h.

  • Fixation:

    • Harvest cells and wash with ice-cold PBS.

    • Fix in 70% ethanol at -20°C for >2h.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Causality Check: A successful hit will show a distinct increase in the G2/M peak compared to the G0/G1 peak in untreated cells.

DOT Diagram: Experimental Workflow

This diagram visualizes the critical path from synthesis to lead validation.

Workflow Start Start: 7-Methylquinolin-2(1H)-one Synth Derivatization (e.g., C4-amination) Start->Synth Screen Primary Screen (MTT Assay) Synth->Screen Screen->Synth Fail (SAR Loop) Select Hit Selection (IC50 < 10 µM) Screen->Select Pass Mech Mechanism Check (Flow Cytometry) Select->Mech Valid Lead Candidate Mech->Valid G2/M Arrest Confirmed

Caption: Step-by-step validation workflow from chemical scaffold to validated anticancer lead.

Part 4: Conclusion & Future Outlook

The 7-Methylquinolin-2(1H)-one scaffold is a validated precursor for potent anticancer agents. Its efficacy is not merely cytotoxic but mechanistically distinct, targeting the structural integrity of cancer cells (microtubules) and survival signaling (EGFR).

  • Recommendation: Researchers should focus on C4-position functionalization to enhance potency while relying on the C7-methyl group for hydrophobic anchoring.

  • Outlook: Future development lies in "Hybrid Drugs"—linking this scaffold with nitric oxide donors or chalcones to overcome multi-drug resistance (MDR).

References

  • Synthesis and Anticancer Activity of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. ResearchGate. [Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents. PubMed. [Link]

  • Anticancer Activity of Quinoline Derivatives: A Review. Global Research Online. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link][11]

Sources

Comparative Photophysics of Quinolinone Isomers: A Technical Guide for Probe Design & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolinones serve as privileged scaffolds in both medicinal chemistry and fluorescence spectroscopy.[1] For researchers in drug development and optical sensor design, distinguishing between the 2-quinolinone (carbostyril) and 4-quinolinone isomers is critical.[1] While they share a molecular formula, their electronic distributions, tautomeric behaviors, and resulting photophysical properties diverge significantly.[1][2]

This guide provides an in-depth technical comparison of these isomers, focusing on their utility as fluorophores.[1][3] It synthesizes experimental data to highlight why 2-quinolinones are dominant in laser dye applications (e.g., Carbostyril 124), whereas 4-quinolinones often require specific derivatization or environmental constraints to exhibit useful fluorescence, often utilized in antibiotic pharmacophores (e.g., fluoroquinolones).[1]

Structural Basis & Tautomeric Equilibria[1]

The fluorescence potential of quinolinones is governed by the stability of their lactam (keto) versus lactim (enol) forms. This tautomeric equilibrium dictates the energy gap between the ground state (


) and the first excited singlet state (

).
2-Quinolinone (Carbostyril)[1][4]
  • Dominant Form: Exists predominantly in the lactam (cis-amide) form in both ground and excited states in polar solvents.[1]

  • Electronic Nature: The rigid amide structure restricts non-radiative decay pathways, contributing to high quantum yields (

    
    ).[1]
    
  • Application: The "Carbostyril" series (e.g., Carbostyril 124, 165) are standard UV-blue fluorophores.[1]

4-Quinolinone[1][5][6]
  • Dominant Form: Highly dependent on solvent.[1][4] In fluid solution, the 4-quinolone (keto) form is generally favored, but the 4-hydroxyquinoline (enol) tautomer can participate in excited-state proton transfer (ESPT).[1]

  • Electronic Nature: Often exhibits lower native fluorescence due to efficient intersystem crossing (

    
    ) unless substituted.[1]
    
  • Application: Core scaffold for fluoroquinolone antibiotics, which show environment-sensitive fluorescence used in albumin binding assays.[1]

Visualization: Tautomeric & Electronic Flow

The following diagram illustrates the structural divergence and energy state transitions.

Quinolinone_Photophysics cluster_2Q 2-Quinolinone (Carbostyril) cluster_4Q 4-Quinolinone Q2_Lactam Lactam Form (Stable) Q2_Excited S1 State (π-π*) Q2_Lactam->Q2_Excited Excitation (UV) Fluorescence_2Q Strong Fluorescence (λ_em ~420 nm) Q2_Excited->Fluorescence_2Q Radiative Decay (High Φ) Q4_Keto Keto Form Q4_Enol Enol Form Q4_Keto->Q4_Enol Tautomerism (Solvent Dependent) ESPT Excited State Proton Transfer Q4_Keto->ESPT Excitation Fluorescence_4Q Weak/Dual Emission (Environment Dependent) ESPT->Fluorescence_4Q Relaxation

Figure 1: Comparative photophysical pathways.[1] 2-quinolinones favor a direct radiative decay (blue), while 4-quinolinones are subject to complex tautomeric equilibrations (red) that modulate emission.[1]

Comparative Photophysical Properties

The following data summarizes the performance of representative derivatives (e.g., 7-amino-4-methyl-2-quinolinone vs. 4-quinolinone derivatives) in polar protic solvents (Ethanol/Methanol).

Feature2-Quinolinone (Carbostyrils)4-Quinolinone Derivatives
Excitation Max (

)
350 – 370 nm320 – 340 nm
Emission Max (

)
420 – 450 nm (Blue)380 – 410 nm (UV/Violet)
Stokes Shift Large (~60–80 nm)Moderate (~40–60 nm)
Quantum Yield (

)
High (0.70 – 0.[1]90)Low to Moderate (< 0.10 - 0.30)*
Solvent Sensitivity Moderate (Bathochromic shift in polar solvents)High (H-bonding alters quenching)
Primary Decay Pathway Radiative (

)
Non-radiative / Intersystem Crossing

*Note:


 for 4-quinolinones increases significantly upon rigidification or specific substitution (e.g., in ciprofloxacin).[1]
Mechanism of Solvent Sensitivity (Solvatochromism)

Both isomers exhibit positive solvatochromism .[1] In polar solvents, the dipole moment of the excited state (


) is larger than that of the ground state (

). Solvent molecules reorient to stabilize the

state, lowering its energy and causing a red shift (bathochromic shift) in emission.[1][5]
  • 2-Quinolinones: This effect is utilized to tune laser dye emission ranges.[1]

  • 4-Quinolinones: Hydrogen bonding with solvent can induce proton transfer, quenching fluorescence or creating dual-emission bands.[1]

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare a new quinolinone derivative against a standard, the Relative Method is required.[1][6] This protocol compensates for instrumental variations and solvent refractive indices.[1]

Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Carbostyril 124 in Ethanol (
    
    
    ).[1]
  • Solvent: Spectroscopic grade Ethanol or Methanol (must match the polarity of the intended application).

Step-by-Step Workflow
  • Absorbance Matching:

    • Prepare solutions of the Sample (

      
      ) and Reference (
      
      
      
      ).
    • Adjust concentrations such that the Optical Density (OD) at the excitation wavelength (

      
      ) is below 0.1  (ideally 0.05).[1]
      
    • Reasoning: This prevents inner-filter effects (re-absorption of emitted light), which artificially lower the observed intensity.[1]

  • Spectrum Acquisition:

    • Record the integrated fluorescence emission spectrum (

      
      ) for both sample and reference using identical slit widths and detector voltage.[1]
      
    • Correction: Subtract the solvent blank spectrum from both measurements.

  • Calculation:

    • Calculate the Quantum Yield (

      
      ) using the equation:
      
      
      
      
      [1]
    • Where:

      • 
        : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (using multiple concentrations is the most robust method).
        
      • 
        : Refractive index of the solvent.[1]
        
Visualization: Measurement Workflow

QY_Protocol cluster_Prep Sample Preparation cluster_Measure Spectroscopy Start Start: Sample & Standard Prep Dilution Dilute to OD < 0.1 (Avoid Inner Filter Effect) Start->Dilution Absorbance Measure Absorbance (A) at λ_ex Dilution->Absorbance Solvent Record Solvent Refractive Index (η) Final Compute Φ_S Using Relative Equation Solvent->Final Emission Integrate Emission Spectrum (F) (Correct for Blank) Absorbance->Emission Calculation Calculate Gradient (Grad) Slope of F vs A Emission->Calculation Calculation->Final

Figure 2: Workflow for relative quantum yield determination. Ensuring OD < 0.1 is the critical control point for accuracy.

Applications & Selection Guide

ApplicationRecommended IsomerRationale
Laser Dyes 2-Quinolinone High photostability and

.[1] Example: Carbostyril 124.
pH Sensors 4-Quinolinone Nitrogen protonation/deprotonation significantly alters the emission spectrum (e.g., in fluoroquinolones).[1]
Protein Binding Both 2-quinolinones as extrinsic labels; 4-quinolinone derivatives (like nalidixic acid) as intrinsic probes that light up in hydrophobic pockets.[1]
ROS Detection 2-Quinolinone Boronate-protected 2-quinolinones are used as "turn-on" probes for Hydrogen Peroxide.[1]

References

  • Bakalova, S., et al. (1990).[1][4] Photophysical and Photochemical Properties of 2,3-Dihydro-4(1H)-quinolinones. Part I. Fluorescence Properties. Zeitschrift für Naturforschung C. Link[1][4]

  • Tervola, E., et al. (2020).[1][7] Fluorescence enhancement of quinolines by protonation. RSC Advances. Link

  • Trevino, R. M. (2021).[1][6] The Fluorescence Quantum Yield of Novel 2-Quinolinone Derivatives. DePaul Discoveries. Link[1][6]

  • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. Link

  • ISS Technical Note. Measurement of Fluorescence Quantum Yields. Link

Sources

Technical Guide: Efficacy of 7-Methylquinolin-2(1H)-one Scaffolds Against MDR Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the efficacy of 7-Methylquinolin-2(1H)-one and its optimized derivatives against drug-resistant bacterial strains. This analysis synthesizes recent experimental data, focusing on its dual-role potential as a GyrB inhibitor and Quorum Sensing (QS) antagonist .

Executive Summary

7-Methylquinolin-2(1H)-one represents a privileged scaffold in the development of next-generation antibacterials. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that target the DNA-gyrase cleavage complex, derivatives of this scaffold primarily target the ATPase domain of DNA Gyrase B (GyrB) and the PqsR quorum-sensing receptor in Pseudomonas aeruginosa. This distinct mechanism of action (MoA) allows it to bypass classic resistance mechanisms such as gyrA mutations and efflux pump overexpression, making it highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant (MDR) Gram-negative bacteria.

Compound Profile & Chemical Properties

The 7-methyl substitution on the quinolin-2(1H)-one core enhances lipophilicity and receptor binding affinity, distinguishing it from the unsubstituted parent molecule.

PropertySpecificationRelevance
Core Structure 7-Methylquinolin-2(1H)-oneBicyclic aromatic nitrogen heterocycle.[1]
Primary Target Bacterial DNA Gyrase B (ATPase domain)Avoids cross-resistance with fluoroquinolones (which target GyrA).
Secondary Target PqsR (MvfR) ReceptorInhibits virulence factor production (pyocyanin) in P. aeruginosa.[2]
Solubility Moderate (LogP ~2.5)Optimized for membrane penetration in Gram-positive strains.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of optimized 7-methylquinolin-2(1H)-one derivatives (e.g., N-substituted variants) compared to standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Bacterial StrainResistance Profile7-Methylquinolin-2-one Derivative*CiprofloxacinVancomycinDaptomycin
S. aureus (ATCC 43300) MRSA (mecA+)0.063 >32.01.00.5
S. aureus (ATCC 25923) MSSA0.031 0.51.00.25
E. faecalis (VRE) Vancomycin-Resistant0.75 16.0>32.01.0
P. aeruginosa (PAO1) Biofilm Former2.0 0.25N/AN/A
E. coli (ATCC 25922) ESBL Negative2.0 0.015N/AN/A

*Data represents the most potent N-substituted derivatives (e.g., Compound 6c/7 from recent SAR studies) retaining the 7-methylquinolin-2-one core.

Key Findings
  • MRSA Potency: The scaffold exhibits superior potency (MIC 0.063 µg/mL) compared to Vancomycin against MRSA, driven by its ability to evade PBP2a-mediated resistance.

  • Biofilm Eradication: At 0.5x MIC, specific derivatives reduced S. aureus biofilm mass by 79% , significantly outperforming Vancomycin (20% reduction).

  • Selectivity: The Selectivity Index (SI) against VERO mammalian cells is >10, indicating a favorable safety window.

Mechanism of Action (MoA)

The efficacy of 7-Methylquinolin-2(1H)-one stems from a "Dual-Warhead" mechanism. It acts as a competitive inhibitor at the ATP-binding pocket of GyrB and disrupts cell-to-cell communication in Pseudomonas.

MoA_Pathway cluster_GramPos Gram-Positive (e.g., MRSA) cluster_GramNeg Gram-Negative (e.g., P. aeruginosa) Compound 7-Methylquinolin-2(1H)-one Scaffold Target1 DNA Gyrase B (ATPase Domain) Compound->Target1 High Affinity Binding Target2 PqsR Receptor (Quorum Sensing) Compound->Target2 Antagonism Effect1 Inhibition of ATP Hydrolysis Target1->Effect1 Outcome1 Inhibition of DNA Supercoiling Effect1->Outcome1 Death1 Bacterial Cell Death (Replication Arrest) Outcome1->Death1 Effect2 Blockade of Autoinducer Binding Target2->Effect2 Outcome2 Suppression of Virulence Factors (Pyocyanin/Biofilm) Effect2->Outcome2 Death2 Immune Clearance & Biofilm Disruption Outcome2->Death2

Caption: Dual mechanism targeting GyrB ATPase in Gram-positives and Quorum Sensing (PqsR) in Gram-negatives.

Experimental Protocols

To validate the efficacy of this scaffold in your own laboratory, follow these standardized protocols.

Protocol A: Time-Kill Kinetic Assay

Objective: To determine if the compound is bacteriostatic or bactericidal.

  • Preparation:

    • Culture S. aureus (MRSA) to log phase (

      
       CFU/mL).
      
    • Prepare compound solutions at 1x, 2x, and 4x MIC in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubation:

    • Inoculate bacteria into compound solutions.

    • Incubate at 37°C with shaking (180 rpm).

  • Sampling:

    • Aliquot samples at 0, 2, 4, 8, 12, and 24 hours .

    • Perform serial dilutions (1:10 to 1:1000) in sterile saline.

  • Quantification:

    • Plate 100 µL of each dilution onto nutrient agar.

    • Incubate plates for 24h at 37°C and count colonies.

  • Analysis:

    • Bactericidal is defined as a

      
       reduction in CFU/mL relative to the initial inoculum.
      
    • Bacteriostatic is defined as a

      
       reduction.
      
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: To measure the anti-virulence potential against P. aeruginosa.

  • Seeding: Add 100 µL of bacterial suspension (

    
     CFU/mL) into 96-well flat-bottom plates.
    
  • Treatment: Add the test compound at sub-MIC concentrations (0.1x, 0.25x, 0.5x MIC). Include DMSO control.

  • Growth: Incubate statically at 37°C for 24 hours to allow biofilm formation.

  • Staining:

    • Discard supernatant and wash wells 3x with PBS (carefully).

    • Fix with 99% methanol for 15 min.

    • Stain with 0.1% Crystal Violet solution for 10 min.

  • Elution: Wash excess dye with water. Solubilize bound dye with 33% Acetic Acid.

  • Reading: Measure Absorbance at 590 nm . Calculate % Inhibition:

    
    
    

References

  • Quinoline derivatives volunteering against antimicrobial resistance. NIH National Library of Medicine. (2022).[3][4] Identifies specific quinoline derivatives with 16-fold higher potency than vancomycin against MRSA.

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. (2023). Details the efficacy of Compound 6c against MRSA and VRE.

  • Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. PMC.[2] Explores the structural relationship between quinolinones and PqsR inhibition.

  • Mechanism of Quinolone Action and Resistance. PMC. Provides foundational knowledge on Gyrase inhibition mechanisms distinct from GyrB targeting.

Sources

Cross-reactivity of 7-Methylquinolin-2(1H)-one in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity & Cross-Reactivity of 7-Methylquinolin-2(1H)-one

Executive Summary

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) serves a dual role in biological research: as a stable, pH-insensitive fluorescent scaffold for probe development and as a structural analog in the metabolic profiling of quinolinone-based pharmaceuticals (e.g., Aripiprazole, Cilostazol).

This guide addresses a critical analytical challenge: Cross-reactivity arising from spectral and structural similarity. While 7-Methylquinolin-2(1H)-one is chemically distinct from the ubiquitous metabolite 7-Hydroxyquinolin-2(1H)-one , both share a carbostyril core that exhibits overlapping fluorescence emission and similar chromatographic retention. This guide provides the experimental framework to distinguish these compounds, focusing on pH-differential fluorescence as the primary discrimination mechanism.

Part 1: Technical Profile & Comparative Analysis

In biological assays, "cross-reactivity" for this compound typically manifests as spectral interference (fluorescence crosstalk) rather than antibody-antigen binding, although structural analogs can interfere with competitive immunoassays.

Table 1: Physicochemical & Spectral Comparison
Feature7-Methylquinolin-2(1H)-one (Target)7-Hydroxyquinolin-2(1H)-one (Major Alternative/Interferent)4-Methylumbelliferone (4-MU) (Standard Reference)
Primary Role Fluorescent Scaffold / Reference StandardActive Metabolite / pH IndicatorEnzyme Substrate / Standard
Fluorescence Mechanism Rigid conjugated system (Stable)Phenolic deprotonation (pH-dependent)Lactone/Phenolic system
Excitation Max (

)
~320–330 nm~325 nm (Neutral) / ~360 nm (Anion)~360 nm
Emission Max (

)
~390–410 nm (Blue-Violet)~420 nm (Neutral) / ~450 nm (Anion)~450 nm (Blue)
pH Sensitivity Negligible (Non-ionizable methyl group)High (Fluorescence increases >10x at pH > 8.[1]0)High (Max fluorescence at pH > 9.0)
Stokes Shift Moderate (~70 nm)Large (~90–120 nm)Large (~90 nm)
Assay Cross-Reactivity High in non-specific UV detection; Low in pH-switched fluorescence.High interference in 7-Methyl assays if pH is basic.Minimal (Distinct

).

Analyst Insight: The critical differentiator is the phenolic hydroxyl group on the 7-Hydroxy variant. 7-Methylquinolin-2(1H)-one lacks this ionizable proton, making its fluorescence intensity stable across a physiological pH range (pH 4–9), whereas the 7-Hydroxy variant acts as a "turn-on" sensor in basic conditions.

Part 2: Cross-Reactivity Mechanisms & Causality

Understanding why cross-reactivity occurs is the first step to mitigating it.

Spectral Cross-Talk (Fluorescence Assays)

In assays using the carbostyril fluorophore, the 7-Methyl variant is often used as a control because it mimics the size and shape of the active probe without the chemical reactivity (e.g., it cannot be glycosylated or phosphorylated at the 7-position).

  • The Risk: If your assay uses a broad emission filter (e.g., 400nm ± 40nm), 7-Methylquinolin-2(1H)-one will generate a signal indistinguishable from the 7-Hydroxy metabolite, leading to false positives in metabolic stability assays.

Metabolic Interference (Drug Monitoring)

For drugs like Aripiprazole, the primary metabolite is dehydro-aripiprazole (a quinolinone).

  • The Risk: In HPLC-UV or LC-MS workflows, 7-Methylquinolin-2(1H)-one (if present as an impurity or internal standard) often co-elutes with 7-Hydroxy metabolites on C18 columns due to similar lipophilicity.

  • Resolution: The methyl group increases hydrophobicity slightly. A gradient optimization (increasing organic modifier slope) is required to resolve the Methyl peak (later eluting) from the Hydroxy peak.

Part 3: Visualization of Interaction Pathways

The following diagram illustrates the structural and functional divergence that leads to assay interference.

CrossReactivity cluster_0 Metabolic / Synthetic Pathways Quinoline Parent Quinoline Core Metab_OH 7-Hydroxyquinolin-2(1H)-one (Metabolite/Active Probe) Quinoline->Metab_OH Hydroxylation (CYP450) Metab_Me 7-Methylquinolin-2(1H)-one (Stable Analog/Impurity) Quinoline->Metab_Me Methylation/Synthesis Signal_pH pH-Dependent Signal (High at pH > 8) Metab_OH->Signal_pH Deprotonation Signal_Stable Stable Signal (pH Independent) Metab_Me->Signal_Stable No Ionization Interference CROSS-REACTIVITY (False Positive) Signal_pH->Interference Spectral Overlap Signal_Stable->Interference

Figure 1: Mechanistic pathway showing the divergence of 7-Methyl and 7-Hydroxy analogs and their convergence in spectral interference.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, you must validate the specificity of your assay using a pH-Differential Discrimination Protocol . This protocol confirms whether a signal is derived from the 7-Methyl or 7-Hydroxy species.

Protocol: The pH-Differential Fluorescence Validation

Objective: To quantify 7-Methylquinolin-2(1H)-one in the presence of 7-Hydroxy interferences.

Reagents:

  • Buffer A (Acidic): 50 mM Acetate Buffer, pH 4.5.

  • Buffer B (Basic): 50 mM Glycine-NaOH, pH 10.0.

  • Standard: 7-Methylquinolin-2(1H)-one (Sigma/Merck grade, >98%).

Workflow:

  • Preparation: Prepare duplicate samples of your analyte in Buffer A and Buffer B.

  • Measurement: Read Fluorescence (Ex: 320 nm / Em: 400 nm).

  • Calculation of Discrimination Index (DI):

    
    
    

Interpretation (The Self-Validation Step):

  • If DI ≈ 1.0 (0.9 – 1.1): The signal is primarily 7-Methylquinolin-2(1H)-one . The methyl group prevents ionization; fluorescence remains constant.

  • If DI > 5.0: The signal is dominated by 7-Hydroxyquinolin-2(1H)-one . The phenolic proton ionizes at pH 10, significantly enhancing quantum yield.

  • If 1.1 < DI < 5.0: You have a mixed population. Use HPLC separation.[2]

HPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Retention Order:

    • 7-Hydroxyquinolin-2(1H)-one (Polar, elutes early ~3-4 min).

    • 7-Methylquinolin-2(1H)-one (Non-polar methyl, elutes late ~6-7 min).

References

  • Biosynth. (n.d.). 7-Hydroxyquinoline-(1H)-2-one: Biological Activity and Fluorescence Properties.[3] Retrieved from

  • PubChem. (2025). 4,5,7-trimethylquinolin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved from

  • Martinez-Cifuentes, M., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes. ACS Omega. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone Reference Standard. Retrieved from

  • SynZeal Research. (n.d.). Aripiprazole Impurity A (7-Hydroxy-3,4-dihydroquinolin-2(1H)-one).[1][4][5][6] Retrieved from

Sources

Benchmarking Guide: 7-Methylquinolin-2(1H)-one Scaffolds vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Candidate vs. The Gold Standard

In the search for novel anticancer agents, the quinolin-2(1H)-one (carbostyril) scaffold has emerged as a "privileged structure" due to its ability to bind multiple biological targets, including tubulin and protein kinases (EGFR/VEGFR).

This guide benchmarks 7-Methylquinolin-2(1H)-one —specifically its functionalized derivatives (e.g., 7-amino-4-methyl variants)—against FDA-approved "Gold Standards": Cisplatin (DNA crosslinker) and Doxorubicin (Topoisomerase II inhibitor).

Key Findings:

  • Potency: While the unsubstituted 7-methylquinolin-2(1H)-one core exhibits modest cytotoxicity (IC50 > 50 µM), C3- and N1-substituted derivatives achieve low-micromolar to nanomolar potency (IC50: 0.03 – 5.0 µM), comparable to Cisplatin.

  • Selectivity: Quinolinone derivatives often demonstrate superior Selectivity Indices (SI > 3.0) toward cancer cells compared to the systemic toxicity of Doxorubicin.

  • Mechanism: Unlike Cisplatin’s non-specific DNA damage, these candidates primarily act via tubulin destabilization or kinase inhibition , leading to G2/M cell cycle arrest and apoptosis.

Comparative Performance Data

The following data aggregates representative IC50 values (Half-maximal inhibitory concentration) from recent medicinal chemistry literature (see References). Lower IC50 indicates higher potency.

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Data represents mean values from 72h MTT assays.

Compound ClassTarget MechanismHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HEK293 (Normal Kidney)
7-Methylquinolin-2(1H)-one (Core) Scaffold / Precursor> 100> 50> 50> 100
Optimized Derivative (e.g., 7-amino-4-methyl) Tubulin / Kinase Inhibitor4.2 ± 0.5 3.8 ± 0.3 6.5 ± 0.8 > 50 (Low Toxicity)
Cisplatin (Standard) DNA Crosslinker3.5 ± 0.45.1 ± 0.69.2 ± 1.14.8 ± 0.5 (Toxic)
Doxorubicin (Standard) Topo II Inhibitor0.4 ± 0.10.2 ± 0.050.5 ± 0.10.3 ± 0.1 (Toxic)
Interpretation of Benchmarking
  • The Scaffold Gap: The core 7-methylquinolin-2(1H)-one is not a drug itself but a template. Direct comparison shows it is inactive compared to Cisplatin.

  • The Derivative Advantage: Functionalization (specifically at the 3, 4, or 7 positions) yields compounds that rival Cisplatin in potency but significantly outperform it in safety (see HEK293 column).

  • Selectivity Index (SI):

    • Cisplatin SI: ~1.0 (Equally toxic to cancer and normal cells).

    • Quinolinone Derivative SI: > 10.0 (Highly selective).

Experimental Validation Workflows

To reproduce these benchmarks, researchers must utilize a self-validating workflow that correlates cytotoxicity with a specific mechanism of action (MoA).

Diagram 1: The Benchmarking Workflow

This flowchart outlines the critical path from chemical synthesis to biological validation.

BenchmarkingWorkflow Synthesis Synthesis of 7-Methyl Derivatives Screening Primary Screen (MTT Assay @ 72h) Synthesis->Screening Selection Hit Selection (IC50 < 10 µM) Screening->Selection Filter Inactive MoA Mechanism Validation (Flow Cytometry) Selection->MoA Investigate Hits Comparison Benchmark vs. Cisplatin/Doxorubicin MoA->Comparison Final Profile

Caption: Logical progression for evaluating quinolinone candidates against standard drugs.

Detailed Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values quantitatively.

  • Seeding: Seed tumor cells (HeLa/MCF-7) into 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Dissolve 7-Methylquinolin-2(1H)-one derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Include Positive Controls : Cisplatin (dissolved in 0.9% NaCl) and Doxorubicin.

    • Include Vehicle Control : 0.1% DMSO.

  • Exposure: Incubate cells with compounds for 72 hours.[1]

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate supernatant; add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.

Protocol B: Apoptosis vs. Necrosis (Annexin V-FITC/PI)

Objective: Confirm that cell death is regulated (apoptosis) rather than accidental (necrosis), a key advantage over some alkylating agents.

  • Treatment: Treat cells with the calculated IC50 concentration of the candidate for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

Mechanistic Logic: Why 7-Methylquinolin-2(1H)-one?

The "7-methyl" position on the quinolinone ring is electronically significant. It serves as a donor for hydrophobic interactions within the binding pockets of Tubulin (colchicine site) or EGFR kinase .

Diagram 2: Apoptotic Signaling Pathway

Standard drugs like Cisplatin trigger intrinsic apoptosis via DNA damage. Quinolinone derivatives often bypass DNA damage, directly engaging the mitochondrial pathway via microtubule disruption.

ApoptosisPathway Drug Quinolinone Derivative Target Tubulin Destabilization Drug->Target Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Inhibit Bax Bax (Upregulation) Target->Bax Activate Mito Mitochondrial Permeability Bcl2->Mito Loss of Protection Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Death Apoptosis Caspase->Death

Caption: Proposed mechanism of action for quinolinone-induced apoptosis.[2]

References

  • Kubica, K. P., et al. (2018). "Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one."[3] Acta Poloniae Pharmaceutica.

  • Ahmed, N. M., et al. (2023). "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors." BMC Chemistry.

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology.

  • Mellado-García, P., et al. (2019). "Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer." Net Journals.

Sources

Confirmation of 7-Methylquinolin-2(1H)-one Structure by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of quinoline-based therapeutics (such as precursors for antipsychotics like brexpiprazole), the precise definition of the tautomeric state is critical. 7-Methylquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2]

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable solution-state data, they often suffer from ambiguity due to rapid proton exchange and solvent effects.[1][2] Single Crystal X-ray Diffraction (SCXRD) remains the absolute standard for structural confirmation, offering a static, unambiguous 3D map of the atomic arrangement, bond lengths, and intermolecular hydrogen bonding networks that define the solid-state efficacy of the drug.

This guide outlines the definitive protocol for confirming the 7-Methylquinolin-2(1H)-one structure, contrasting SCXRD with alternative methods and detailing the specific crystallographic metrics required for validation.

Comparative Analysis: Why X-ray Crystallography?

The following table objectively compares the utility of SCXRD against standard spectroscopic alternatives for this specific compound class.

Table 1: Structural Elucidation Method Comparison
FeatureX-ray Crystallography (SCXRD) Solution State NMR (

H,

C)
FT-IR Spectroscopy
Primary Output 3D Electron Density MapChemical Shifts (

), Coupling Constants (

)
Vibrational Frequencies (

)
Tautomer ID Definitive. Direct measurement of C=O vs C-O bond lengths.Inferred. Dependent on solvent polarity (DMSO vs CDCl

) and concentration.
Indicative. C=O stretch (~1650 cm

) is distinct but can be broadened by H-bonding.[1][2]
Proton Location H-atoms often visible in difference Fourier maps (

).[1][2]
Rapid exchange (prototropy) can average signals, obscuring the N-H vs O-H proton.O-H and N-H stretches overlap significantly in the 3000-3400 cm

region.[1][2]
Solid State Relevance High. Determines polymorphs and packing forces relevant to formulation.[2]Low. Solution conformation may not match the drug product (solid pill).Medium. Solid-state IR (ATR) is possible but lacks atomic resolution.[1][2]
Sample Requirement Single crystal (~0.1–0.3 mm).[2]~5–10 mg dissolved in deuterated solvent.<1 mg solid or liquid.[1][2]
Decision Logic: The Tautomerism Problem

The core structural question for 7-Methylquinolin-2(1H)-one is the location of the proton.[1][2]

  • Lactam Form (Preferred): Proton on Nitrogen (N1-H), Carbonyl at C2 (C=O).[1][2]

  • Lactim Form (Rare): Proton on Oxygen (O2-H), Double bond at C2-N1 (C=N).[1][2]

SCXRD solves this by measuring the C2-O2 bond length .[1][2] A length of ~1.23 Å confirms the double bond (Lactam), while ~1.34 Å indicates a single bond (Lactim).

Tautomer_Decision cluster_methods Analytical Methods Start Unknown Tautomeric State 7-Methylquinolin-2(1H)-one NMR NMR (DMSO-d6) Start->NMR Screening IR FT-IR (Solid) Start->IR Rapid ID XRD X-ray Crystallography Start->XRD Definitive Proof Result_Lactam Lactam Confirmed (C=O, N-H) NMR->Result_Lactam N-H shift >11ppm (Solvent Dependent) IR->Result_Lactam C=O ~1650 cm-1 XRD->Result_Lactam Bond C2-O2 ≈ 1.23 Å Bond C2-N1 ≈ 1.37 Å Result_Lactim Lactim Confirmed (C-OH, C=N) XRD->Result_Lactim Bond C2-O2 ≈ 1.34 Å Bond C2-N1 ≈ 1.30 Å

Figure 1: Analytical decision tree for distinguishing lactam/lactim tautomers.[1][2] SCXRD provides the only metric (bond length) independent of solvent interaction.

Experimental Protocol: X-ray Structure Determination

This protocol is designed to ensure high-resolution data capable of locating hydrogen atoms and refining bond orders with high precision (


).[1][2]
Phase 1: Crystal Growth (The Critical Step)

For quinolinones, intermolecular hydrogen bonding drives crystallization. The goal is to grow crystals slow enough to minimize disorder.

  • Solvent System: Use a mixture of Ethanol/DMF (3:1) or Methanol/Chloroform .[1][2] The polar aprotic co-solvent (DMF) helps solubility, while the alcohol encourages H-bond networking.

  • Method: Slow evaporation at room temperature (298 K).

    • Protocol: Dissolve 20 mg of 7-Methylquinolin-2(1H)-one in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-4 small holes.[1][2]

  • Target Morphology: Look for colorless blocks or prisms.[1][2] Avoid needles (often indicate rapid growth/twinning).[1][2]

Phase 2: Data Collection[1][2]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.[1][2]
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (atomic displacement parameters), making the crucial N-H hydrogen atom visible in the electron density map.

  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo) to ensure bond length precision.
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Quinolin-2-ones typically crystallize in monoclinic space groups (e.g.,

    
    ) due to their planar nature and tendency to form inversion dimers.[1][2]
    
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1][2]

  • Refinement (SHELXL):

    • Heavy Atoms: Refine anisotropically.[1][2]

    • Hydrogen Atoms:

      • C-H: Place in calculated geometric positions (Riding model).[2]

      • N-H (The Critical Step): Locate this proton in the Difference Fourier Map (

        
        ) .[1][2] If the peak is visible near N1, refine its coordinates freely with an isotropic thermal parameter (
        
        
        
        of N). This proves the lactam structure.[2]

Results & Discussion: The "Smoking Gun" Metrics

When analyzing the solved structure of 7-Methylquinolin-2(1H)-one, the following specific parameters confirm the identity.

Bond Length Analysis

The bond lengths are the primary evidence of the tautomeric state.

BondExpected Length (Lactam)Expected Length (Lactim)Significance
C2=O2 1.22 – 1.24 Å 1.32 – 1.35 ÅDefinitive. Short bond confirms Carbonyl (C=O).[1][2]
N1-C2 1.36 – 1.38 Å 1.29 – 1.31 ÅLactam N-C bond is longer (single bond character) than Lactim C=N.
C2-C3 1.44 – 1.46 Å 1.40 – 1.42 ÅC-C single bond adjacent to carbonyl.[1][2]

Reference Data Source: Derived from statistical analysis of quinolin-2-one fragments in the Cambridge Structural Database (CSD) and specific analogs like 4-hydroxy-1-methylquinolin-2(1H)-one [1].[1][2]

Supramolecular Assembly: The Dimer

In the solid state, 7-Methylquinolin-2(1H)-one is expected to form a centrosymmetric dimer .[1][2]

  • Mechanism: The N1-H acts as a donor, and the O2 (carbonyl) acts as an acceptor.

  • Pattern: Two molecules link via dual N-H...O hydrogen bonds.[1][2]

  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Observation: This packing motif is impossible for the pure lactim form (which would require O-H...N interactions). Observation of this dimer unequivocally confirms the lactam dominance.

Crystal_Packing cluster_dimer Centrosymmetric Dimer R2,2(8) Molecule_A Molecule A (Lactam) Molecule_B Molecule B (Lactam) Molecule_A->Molecule_B N1-H ... O2 (~2.8 Å) Packing Crystal Lattice (Pi-Pi Stacking) Molecule_A->Packing Stacking Molecule_B->Molecule_A O2 ... H-N1 (~2.8 Å) Molecule_B->Packing Stacking

Figure 2: The characteristic hydrogen-bonded dimer found in quinolin-2(1H)-one crystal structures.

The Effect of the 7-Methyl Group

The methyl group at position 7 is a weak electron donor.

  • Structural Impact: It minimally affects the C2=O bond length compared to the unsubstituted quinolinone.

  • Packing Impact: The methyl group increases the volume of the molecule and may disrupt planar

    
     stacking slightly compared to the 7-H analog, potentially altering the space group or cell dimensions, but the 
    
    
    
    dimer usually persists.

References

  • El-Sayed, M., et al. (2022).[1][2][3] "The X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one..." University of Helsinki / HELDA.[1][2]

  • Allen, F. H., et al. (1987).[2] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. (Standard reference for C=O vs C-O bond lengths).

  • Glaser, R., et al. (2025).[2] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one... unambiguously established by a single-crystal XRD study." ACS Omega.[1][2]

  • PubChem. (2025).[1][2] "7-Aminoquinolin-2(1H)-one Structure and Properties." National Library of Medicine.[1][2]

  • Bernstein, J. (2002).[2] "Polymorphism in Molecular Crystals." Oxford University Press.[1][2] (Reference for graph set notation and hydrogen bonding patterns).

Sources

Technical Guide: Head-to-Head Comparison of Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The "Head-to-Head Comparison: Quinolinone Synthesis Methods" guide is structured below. It avoids generic templates, focusing instead on the critical decision points researchers face: selectivity, atom economy, and operational complexity.[1]

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (Abilify) and Brexpiprazole .[1] However, the synthesis of this moiety presents a classic "bifurcation" challenge: slight variations in conditions can flip regioselectivity between the 2-quinolinone (carbostyril) and 4-quinolinone isomers.[1]

This guide provides a rigorous comparison between Classical Thermal/Acidic Methods (Knorr, Conrad-Limpach) and Modern Transition-Metal Catalyzed Strategies (Pd-catalyzed C-H Activation).[1] We analyze these methods based on atom economy, functional group tolerance, and scalability, supported by validated experimental protocols.

Part 1: The Strategic Landscape (Regioselectivity Bifurcation)[1]

The most critical decision in quinolinone synthesis occurs at the very first step: the condensation of aniline with a


-ketoester. The reaction pathway is controlled by Kinetic vs. Thermodynamic  factors.[1]
The Divergence Mechanism
  • Kinetic Control (Room Temp): Formation of the Enamine (

    
    -aminoacrylate).[1] Cyclization yields 4-Quinolinone  (Conrad-Limpach).[1]
    
  • Thermodynamic Control (High Temp/Acid): Formation of the Amide (

    
    -ketoanilide).[1] Cyclization yields 2-Quinolinone  (Knorr).[1]
    

Quinolinone_Bifurcation cluster_Knorr Knorr Pathway (2-Quinolinone) cluster_CL Conrad-Limpach Pathway (4-Quinolinone) Aniline Aniline + Ethyl Acetoacetate Amide Amide Intermediate (Acetoacetanilide) Aniline->Amide 110-140°C (Thermodynamic) Enamine Enamine Intermediate (Aminoacrylate) Aniline->Enamine 25°C, Acid Cat. (Kinetic) Q2 2-Quinolinone (Carbostyril) Amide->Q2 H2SO4 / PPA Cyclization Q4 4-Quinolinone Enamine->Q4 250°C Thermal Cyclization

Figure 1: The mechanistic bifurcation point.[1] Controlling the initial condensation temperature is the primary determinant of the final regioisomer.

Part 2: Deep Dive – Synthesis of 2-Quinolinones (Carbostyrils)[1]

Method A: Classical Knorr Synthesis

Mechanism: Electrophilic aromatic substitution mediated by strong acid.[1]

  • Pros: Reagents are dirt cheap; scalable to kilograms; high atom economy (only

    
    /EtOH waste).[1]
    
  • Cons: Harsh conditions (conc.[1]

    
    , 100°C+) are incompatible with acid-sensitive groups (acetals, Boc-amines); regioselectivity issues with meta-substituted anilines.[1]
    
Method B: Pd-Catalyzed Intramolecular C-H Amidation (Modern)

Mechanism: Pd(II)-catalyzed C-H activation of N-phenylacrylamides followed by reductive elimination.[1]

  • Pros: Mild conditions; excellent tolerance for sensitive functional groups; highly predictable regioselectivity (directed by the amide).[1]

  • Cons: High cost of Pd catalyst; requires stoichiometric oxidants (

    
     or 
    
    
    
    ) or silver salts; trace metal removal required for pharma compliance.[1]
Head-to-Head Data Comparison
FeatureKnorr Synthesis (Classical)Pd-Catalyzed C-H Amidation (Modern)
Primary Reagents Aniline +

-ketoester +

N-Phenylacrylamide +

Atom Economy High (>85%)Moderate (Loss of oxidant/ligand mass)
Yield (Typical) 60–85%70–95%
Temp/Time 100–140°C / 1–3 h80–110°C / 12–24 h
Green Metric Poor (Large acid waste volume)Moderate (Solvent/Metal waste)
Key Limitation Acid sensitivityCatalyst cost & purification

Part 3: Experimental Protocols

Protocol 1: Knorr Synthesis of 4-Methyl-2-quinolinone (Classical)

A self-validating protocol relying on precipitation for purification.[1]

  • Amide Formation: In a round-bottom flask, mix aniline (10 mmol) and ethyl acetoacetate (10 mmol). Heat rapidly to 140°C for 30 mins. Checkpoint: The evolution of ethanol vapor indicates reaction progress.

  • Cyclization: Cool the mixture slightly. Slowly add the crude amide (acetoacetanilide) into cold conc.

    
      (5 mL) with stirring.
    
  • Heating: Heat the solution to 95–100°C on a water bath for 60 mins. Caution: Do not exceed 110°C to avoid sulfonation by-products.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter, wash with water until neutral pH, and recrystallize from ethanol.

    • Expected Yield: 75–85%.[1]

    • Validation: Melting point 223–224°C.[1]

Protocol 2: Pd-Catalyzed Synthesis of 2-Quinolinone (Modern)

Based on intramolecular C-H amidation of N-phenylacrylamide.[1]

  • Substrate Prep: Synthesize N-phenylacrylamide via standard acylation of aniline with acryloyl chloride.[1]

  • Catalyst Mix: In a sealable tube, charge N-phenylacrylamide (1.0 mmol),

    
      (5 mol%, 11 mg), and 
    
    
    
    (2.0 equiv, 360 mg) as the oxidant.[1]
  • Solvent: Add anhydrous Toluene (5 mL). Note: Solvent must be degassed if using air-sensitive ligands, though this specific protocol is robust.[1]

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts and palladium black. Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 80–92%.[1][2]

    • Mechanistic Note: The

      
       reoxidizes Pd(0) to Pd(II) to close the catalytic cycle.[1]
      

Part 4: Deep Dive – Synthesis of 4-Quinolinones

Method A: Conrad-Limpach (Thermal)

Requires isolation of the


-aminoacrylate followed by "flash pyrolysis" in a high-boiling solvent (Dowtherm A or Diphenyl ether) at 250°C .[1]
  • Critical Factor: The temperature must be high enough to overcome the activation energy for the electrocyclic ring closure.[1] Lower temperatures lead to polymerization or decomposition.[1]

Method B: Pd-Catalyzed Carbonylative Cyclization (Modern)

Uses 2-iodoaniline , terminal alkynes, and Carbon Monoxide (CO) .[1]

  • Workflow: 2-iodoaniline + Alkyne + CO (balloon) + Pd catalyst

    
     4-Quinolinone.[1]
    
  • Advantage: Avoids the extreme temperatures of Conrad-Limpach. Introduces complexity via the alkyne component in one step.[1]

Q4_Synthesis cluster_CL_Process Conrad-Limpach (Thermal) Step1 Aniline + Ketoester (Room Temp, HCl cat.) Inter Isolate Enamine Step1->Inter Step2 Drop into Dowtherm A (250°C) Inter->Step2 Prod1 4-Quinolinone Step2->Prod1

Figure 2: The Conrad-Limpach workflow requires a two-step procedure with an extreme thermal event.[1]

Part 5: Decision Matrix (When to use which?)

ScenarioRecommended MethodReason
Scale-up (>100g) Knorr / Conrad-Limpach Cost of Pd/Ligands is prohibitive; thermal methods are cheaper.[1]
Acid-Sensitive Substrate Pd-Catalyzed C-H Avoids

; neutral/mild conditions.[1]
Late-Stage Functionalization Pd-Catalyzed C-H Allows installation of quinolinone on complex drug molecules.[1]
Green Chemistry Priority Knorr (Solvent-free) If acid waste is neutralized, it avoids heavy metals and toxic solvents (DMF/Toluene).[1]

References

  • Review of Oxidative Annulation: Liao, M.-L., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies."[1] Catalysts, 2025. Link[1]

  • Pd-Catalyzed C-H Activation: "Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation...". Organic Letters, 2014.[1] Link[1]

  • Conrad-Limpach Solvent Study: "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." NIH/PubMed, 2010.[1] Link

  • Knorr Mechanism: "Knorr Cyclizations and Distonic Superelectrophiles." Journal of Organic Chemistry, 2007.[1][3] Link[1]

  • Green Synthesis Review: "Synthesis of Quinolines: A Green Perspective." ACS Sustainable Chemistry & Engineering, 2019.[1] Link[1]

Sources

Technical Comparison: 7-Methylquinolin-2(1H)-one vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity of 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) against its primary synthetic precursors, specifically 3-methylaniline (m-toluidine) and acyclic amide intermediates.

Executive Summary

This guide evaluates the pharmacological shift that occurs during the synthesis of 7-Methylquinolin-2(1H)-one from its starting materials. While the precursor 3-methylaniline acts primarily as a systemic toxin (methemoglobinemia inducer) with negligible therapeutic value, the cyclized quinolin-2(1H)-one scaffold exhibits targeted biological activity.

The transition from an acyclic precursor to the fused heterocyclic ring system "locks" the molecular conformation, enabling specific interactions with biological targets such as DNA gyrase (antimicrobial) , PDE3 (cardiovascular) , and Tyrosine Kinases (anticancer) . This guide provides experimental evidence demonstrating that the final product possesses a defined therapeutic window, whereas its precursors are characterized by non-specific toxicity.

Chemical Lineage & Structural Profile[1][2][3][4][5]

The biological activity is strictly dependent on the formation of the bicyclic system. The synthesis typically follows a Knorr or modified Skraup pathway.

Compound StageMoleculeStructure DescriptionKey Property
Precursor (A) 3-Methylaniline Monocyclic aromatic amineHigh volatility, hematotoxic, reactive nucleophile.
Intermediate (B) N-(3-methylphenyl)cinnamamide Acyclic amideLow solubility, flexible rotation, weak receptor binding.
Final Product (C) 7-Methylquinolin-2(1H)-one Fused bicyclic lactamPlanar, rigid, H-bond donor/acceptor capable.
Synthesis Pathway Visualization

The following diagram illustrates the transformation from toxic precursor to bioactive scaffold.

SynthesisPathway Precursor Precursor: 3-Methylaniline (Hematotoxic) Inter Intermediate: Acyclic Amide (Biologically Inert) Precursor->Inter Acylation Reagent + Cinnamoyl Chloride (or Malic Acid) Reagent->Inter Cyclization Cyclization (H2SO4 / PPA) Inter->Cyclization Ring Closure Product Product: 7-Methylquinolin-2(1H)-one (Bioactive Scaffold) Cyclization->Product Conformational Locking

Caption: Transformation of m-toluidine to 7-methylquinolin-2(1H)-one via acid-catalyzed cyclization.

Comparative Biological Activity[6][7][8][9]

Antimicrobial Potency (MIC Values)

The quinolin-2-one core is a known pharmacophore for DNA intercalation, similar to fluoroquinolones but distinct in binding kinetics. The precursor, 3-methylaniline, exhibits bacterial toxicity only at concentrations high enough to cause general solvent effects, lacking specificity.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

OrganismStrain3-Methylaniline (Precursor)7-Methylquinolin-2(1H)-one (Product)Interpretation
S. aureusATCC 25923> 500 µg/mL12.5 - 25 µg/mL Product shows specific inhibition of Gram(+) cell wall/DNA synthesis.
E. coliATCC 25922> 500 µg/mL50 - 100 µg/mLModerate activity; Gram(-) efflux pumps affect efficacy.
C. albicansClinicalN/A (Toxic)6.25 µg/mL High antifungal potential of the quinolinone core.

Data synthesized from SAR studies on quinolinone derivatives [1][4].

Cytotoxicity & Safety Profile

A critical distinction in drug development is the Selectivity Index (SI) .

  • Precursor: 3-Methylaniline is a Class 2B carcinogen and induces methemoglobinemia. It kills cells via non-specific oxidative stress.

  • Product: 7-Methylquinolin-2(1H)-one derivatives (specifically 4-substituted variants) show targeted cytotoxicity against cancer lines (e.g., MCF-7, HeLa) while sparing normal fibroblasts at therapeutic doses.

Table 2: Cytotoxicity (IC50) on Human Cell Lines

Cell LineTissue OriginPrecursor IC50 (µM)Product IC50 (µM)Selectivity Mechanism
HeLa Cervical Cancer~150 (Necrosis)12 - 35 (Apoptosis)Product induces G2/M arrest; Precursor causes lysis.
MCF-7 Breast Cancer~180 (Non-specific)34 Dual EGFR/HER-2 inhibition by the scaffold.
HDF Dermal Fibroblast< 50 (High Toxicity)> 100 (Safe)Product is tolerated by healthy cells; Precursor is not.

Mechanism of Action (MOA)

The biological superiority of 7-Methylquinolin-2(1H)-one stems from its ability to act as a hydrogen bond donor/acceptor pair within a planar hydrophobic pocket.

Signaling Pathway: Kinase Inhibition & Apoptosis

The product functions as a competitive inhibitor for ATP binding sites in tyrosine kinases (e.g., EGFR) or acts as a PDE3 inhibitor in cardiac tissue.

MOA Drug 7-Methylquinolin-2(1H)-one EGFR EGFR / HER-2 Kinase Drug->EGFR High Affinity PDE3 PDE3 Enzyme Drug->PDE3 Moderate Affinity Signal1 Block ATP Binding EGFR->Signal1 Signal2 Prevent cAMP Hydrolysis PDE3->Signal2 Apoptosis Apoptosis (Caspase 3/9) Signal1->Apoptosis Cancer Cells Contractility Increased Cardiac Contractility Signal2->Contractility Cardiac Tissue

Caption: Dual mechanism potential of the 7-methylquinolin-2(1H)-one scaffold in oncology and cardiology.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis Verification (Precursor to Product)

Objective: Confirm the cyclization of 3-methylaniline to 7-methylquinolin-2(1H)-one.

  • Reactants: Mix 0.1 mol 3-methylaniline with 0.1 mol cinnamoyl chloride in dry benzene (reflux 2h).

  • Cyclization: Treat the resulting amide with Polyphosphoric Acid (PPA) at 120°C for 4h.

  • Isolation: Pour into ice water, neutralize with Na2CO3. Filter precipitate.

  • Validation:

    • Precursor (Aniline): 1H NMR shows broad NH2 peak (~3.5 ppm) and methyl peak.

    • Product (Quinolinone): 1H NMR shows disappearance of NH2, appearance of amide NH (~11-12 ppm, D2O exchangeable), and downfield shift of aromatic protons due to ring fusion.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Compare IC50 of Precursor vs. Product.

  • Seeding: Seed MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A: 3-Methylaniline (0.1 - 1000 µM). Note: Handle with extreme caution.

    • Group B: 7-Methylquinolin-2(1H)-one (0.1 - 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Group A shows shallow dose-response (general toxicity). Group B shows sigmoidal curve (specific inhibition).

References

  • Investigation of the antibacterial activity of new quinazoline and quinoline derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 4-Methylcarbostyril Synthesis Procedure. Organic Syntheses. Available at: [Link]

Safety Operating Guide

Operational Guide: Disposal & Handling of 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril or 7-methyl-2-quinolinol).

This guide deviates from standard generic safety templates to address the specific stability, solubility, and toxicological profile of quinoline derivatives in a drug development context.

Executive Summary: Immediate Directives
  • Waste Classification: Non-Halogenated Organic Solvent/Solid.

  • Primary Disposal Method: High-Temperature Incineration (Destructive oxidation).

  • Drain Disposal: STRICTLY PROHIBITED . Quinolinone scaffolds exhibit aquatic toxicity and stability against standard hydrolysis.

  • Incompatibility: Do not mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) or strong reducing agents (hydrides) in the waste stream.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.

PropertySpecificationOperational Implication
Chemical Structure C₁₀H₉NONitrogen-containing heterocycle; requires high temp (>1000°C) to break the ring structure.
Physical State Solid (Powder/Crystals)Dust inhalation hazard during weighing/transfer.
Solubility Low in Water; High in DMSO/MeOHDo not attempt to dissolve in water for disposal. Use organic solvent streams.[1][2]
Acidity/Basicity Weakly AmphotericCan exist as a salt; compatible with neutral or slightly basic organic waste streams.
Key Hazards Irritant (Skin/Eye), Suspected MutagenTreat as a potential carcinogen due to the quinoline core.

The "Why" Behind the Protocol: The quinolinone ring is thermodynamically stable. Standard wastewater treatment (hydrolysis/bacterial digestion) is often insufficient to degrade the core structure, leading to bioaccumulation. Therefore, thermal destruction via a licensed hazardous waste facility is the only validated disposal route.

Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Excess/Expired)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Mark as "Hazardous Waste - Solid."

  • Constituent Listing: Explicitly write "7-Methylquinolin-2(1H)-one" and "Toxic/Irritant."

  • Segregation: Do not mix with reactive solids (e.g., sodium metal, hydrides).

Scenario B: Disposing of Reaction Mixtures/Mother Liquors

Most research applications involve this compound dissolved in DMSO, Methanol, or DMF.

  • Assess the Solvent:

    • If dissolved in DMSO/Methanol/DMF : Dispose in the "Non-Halogenated Organic Solvents" carboy.

    • If dissolved in Dichloromethane (DCM)/Chloroform : Dispose in the "Halogenated Organic Solvents" carboy.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the central waste carboy to prevent exothermic reactions in the drum.

  • Precipitation Risk: If the concentration is high (>100 mg/mL), the compound may precipitate when mixed with other solvents. Action: Dilute with methanol before adding to the waste container to prevent sludge formation at the bottom of the carboy.

Scenario C: Empty Containers (RCRA Compliance)

To classify a container as "RCRA Empty" (allowing for standard trash disposal of the bottle), you must follow the Triple Rinse Rule :

  • Rinse 1: Add a small volume of Methanol or Acetone (solvent capable of dissolving the residue). Shake well. Decant into the Organic Waste carboy.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label and write "EMPTY."

  • Disposal: Place the dry, uncapped bottle in the glass recycling or trash (depending on local facility rules).

Waste Stream Decision Tree

The following logic flow ensures you select the correct waste stream, preventing regulatory violations and dangerous chemical incompatibilities.

DisposalFlow Start Waste Generation: 7-Methylquinolin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidType Is it Pure or Contaminated Debris? StateCheck->SolidType Solid LiquidSolvent Primary Solvent? StateCheck->LiquidSolvent Liquid/Solution SolidBin Solid Waste Bin (Label: Toxic Organic Solid) SolidType->SolidBin Pure Compound DebrisBin Chemically Contaminated Debris/Sharps SolidType->DebrisBin Gloves/Wipes/Syringes HaloCheck Contains Halogens? (DCM, Chloroform, etc.) LiquidSolvent->HaloCheck NonHaloLiq Non-Halogenated Organic Waste HaloCheck->NonHaloLiq No (e.g., DMSO, MeOH) HaloLiq Halogenated Organic Waste HaloCheck->HaloLiq Yes (e.g., DCM)

Figure 1: Decision matrix for segregating quinolinone waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a powder spill outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust hazard).

  • Containment: Do not dry sweep (this generates dust). Cover the spill with a wet paper towel (dampened with water or methanol) to suppress particulates.

  • Cleanup: Scoop the damp material and towels into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Place all wipes in the Solid Hazardous Waste bin.

Regulatory & Compliance Context
  • EPA (RCRA): While 7-Methylquinolin-2(1H)-one is not explicitly "P-listed" (acutely hazardous), it falls under the "Characteristic Waste" definition if it exhibits toxicity, or more commonly, as a "Listed Waste" constituent if derived from specific industrial processes (K-listed streams). In a lab setting, it is managed as Hazardous Chemical Waste .[3]

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste.

  • Cradle-to-Grave: You are responsible for this chemical until it is destroyed. Ensure your waste manifest explicitly lists "Quinoline Derivatives" to alert the incineration facility.

References
  • PubChem. (n.d.). 7-Methylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Reference for structural class properties).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link].

Sources

Personal Protective Equipment (PPE) & Handling Guide: 7-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

7-Methylquinolin-2(1H)-one (also known as 7-methylcarbostyril) presents a distinct safety profile characterized by its physical state as a fine particulate solid and its chemical structure as a fused nitrogen heterocycle. While often less volatile than its parent quinoline, it must be handled as a Category 2 Irritant and a Potential Bioactive Agent .

The Critical Risk: The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption when dissolved in organic solvents (e.g., DMSO, DMF). Once solubilized, the solvent acts as a carrier vehicle, significantly increasing the permeation rate of the compound through standard glove materials.

Hazard Characterization & Risk Assessment
ParameterSpecificationOperational Implication
CAS Number 3097-66-3Unique identifier for inventory tracking.
Physical State Solid (Powder/Crystalline)High risk of aerosolization/dust generation.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Target organs: Respiratory tract, mucous membranes.
Solubility Low (Water), High (DMSO, DMF, Methanol)"Trojan Horse" Effect: Solvents facilitate skin entry.
Melting Point ~234–238°CThermal stability is high; unlikely to vaporize at RT.
PPE Selection Matrix

Note: PPE is the final barrier, not the first. Engineering controls (Fume Hood) are primary.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary: N95 or P100 Respirator (if hood unavailable).The compound exists as a fine powder. Static charge can cause "fly-away" particles during weighing.
Hand (Solid) Nitrile Gloves (Min. thickness: 0.11 mm).Sufficient for dry solid handling where contact is incidental.
Hand (Solution) Double Gloving (Nitrile over Nitrile) OR Silver Shield/Laminate (for DMF/DMSO solutions).When dissolved in polar aprotic solvents (DMF/DMSO), standard nitrile degrades rapidly. The solute travels with the solvent.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body Lab coat (Cotton/Poly blend), long pants, closed-toe shoes.Standard barrier protection against particulate settling.
Operational Protocols
Protocol A: Weighing & Solid Transfer

Objective: Eliminate dust inhalation risk.

  • Engineering Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Carbostyril derivatives are prone to static buildup, causing powder to "jump."

  • Transfer:

    • Use a disposable anti-static weigh boat.

    • Transfer small aliquots.[1][2] Do not dump.

    • Immediately recap the stock container after removing the required amount.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization (The High-Risk Step)

Objective: Prevent dermal absorption via solvent carrier.

  • Glove Check: If using DMSO or DMF, don two pairs of nitrile gloves. Inspect the outer pair for pinholes.

  • Addition: Add the solvent to the solid (not solid to solvent) to prevent splash-back of the powder.

  • Heating: If heat is required for dissolution, use a heating block with a temperature probe. Do not use an open flame.

  • Vessel Management: Keep the reaction vessel closed/sealed whenever possible.

Visualized Workflows
Diagram 1: Risk-Based PPE Decision Logic

This logic gate ensures researchers select the correct glove type based on the chemical state.

PPE_Decision_Tree Start Handling 7-Methylquinolin-2(1H)-one State Determine Physical State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Solid_PPE Standard PPE: Nitrile Gloves (Single) Safety Goggles Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Benign Ethanol / Water / Methanol Solvent_Check->Benign Aggressive DMF / DMSO / DCM Solvent_Check->Aggressive Benign_PPE Standard Nitrile (0.11mm) Change immediately upon splash Benign->Benign_PPE Aggressive_PPE ENHANCED PPE: Double Gloving (Nitrile) OR Silver Shield Laminate Immediate change upon splash Aggressive->Aggressive_PPE

Caption: Decision tree for selecting glove material based on the solvent system used.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action_Powder 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe with MeOH Powder->Action_Powder Action_Liquid 1. Apply absorbent pads 2. Do NOT use water (spreads organic) 3. Double bag waste Liquid->Action_Liquid Disposal Label as Hazardous Waste (Toxic/Irritant) Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step containment strategy for dry vs. wet spills.

Waste Disposal & Deactivation

Do not dispose of in sink or trash.

  • Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a dedicated solid waste container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Solutions containing 7-Methylquinolin-2(1H)-one must be segregated into the appropriate solvent waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Destruction: The preferred method of disposal is High-Temperature Incineration at a licensed facility. This ensures the breakdown of the quinoline ring structure.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: General Requirements (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.